2-Aminocyclopentanecarbonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
2-aminocyclopentane-1-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2/c7-4-5-2-1-3-6(5)8/h5-6H,1-3,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HERJCJRIDHRCKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80594078 | |
| Record name | 2-Aminocyclopentane-1-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80594078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80501-45-7 | |
| Record name | 2-Aminocyclopentane-1-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80594078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-aminocyclopentane-1-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Synthesis of 2-Aminocyclopentanecarbonitrile: A Technical Guide for Drug Development Professionals
Abstract
2-Aminocyclopentanecarbonitrile is a pivotal, non-proteinogenic amino acid precursor that serves as a versatile building block in the synthesis of a multitude of pharmacologically active agents. Its constrained five-membered ring structure provides a unique conformational rigidity that is highly sought after in modern drug design to enhance binding affinity and metabolic stability. This technical guide provides an in-depth exploration of the primary synthetic routes to 2-aminocyclopentanecarbonitrile, with a focus on the underlying reaction mechanisms, practical experimental protocols, and the rationale behind key procedural choices. The significance of this scaffold is highlighted through its application in the synthesis of prominent pharmaceuticals, offering researchers and drug development professionals a comprehensive resource for leveraging this valuable intermediate.
Introduction: The Strategic Importance of the Cyclopentane Scaffold in Medicinal Chemistry
The cyclopentane moiety is a recurring motif in a variety of bioactive molecules, including prostaglandins and steroid-based drugs.[1] In the realm of synthetic pharmaceuticals, the incorporation of a cyclopentane ring can offer several advantages. Its three-dimensional, puckered structure can lead to a more defined orientation of pharmacophoric groups, potentially increasing selectivity and potency.[1] Furthermore, the replacement of more flexible or planar structures with a cyclopentane ring can improve pharmacokinetic properties by reducing metabolic susceptibility.[1]
2-Aminocyclopentanecarbonitrile, as a direct precursor to 2-aminocyclopentanecarboxylic acid, is a particularly valuable intermediate. It is a key component in the synthesis of the widely prescribed antihypertensive drug, Irbesartan.[2] The amino and nitrile functionalities provide convenient handles for further chemical transformations, making it a versatile starting material for the construction of complex molecular architectures.[3] This guide will delve into the classical and modern methodologies for the synthesis of this important compound.
Core Synthetic Methodologies
The synthesis of 2-aminocyclopentanecarbonitrile is most commonly achieved through nucleophilic additions to cyclopentanone, a readily available starting material. The two most established and industrially relevant methods are the Strecker and the Bucherer-Bergs syntheses.
The Strecker Synthesis: A Time-Honored and Versatile Approach
First reported in 1850, the Strecker synthesis is a three-component reaction involving a carbonyl compound, ammonia, and a cyanide source to produce an α-aminonitrile.[4][5] This method remains a cornerstone of amino acid synthesis due to its operational simplicity and broad substrate scope.[6]
The Strecker synthesis of 2-aminocyclopentanecarbonitrile from cyclopentanone proceeds through a two-stage mechanism:
-
Imine Formation: The reaction is initiated by the nucleophilic attack of ammonia on the carbonyl carbon of cyclopentanone. This is typically acid-catalyzed to protonate the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon.[3] The resulting hemiaminal intermediate then undergoes dehydration to form a cyclopentanimine.[6]
-
Cyanide Addition: A cyanide ion, typically from a salt like sodium or potassium cyanide, then acts as a nucleophile, attacking the electrophilic carbon of the imine.[6] This step results in the formation of the stable α-aminonitrile, 2-aminocyclopentanecarbonitrile. The reaction is generally carried out in a buffered aqueous or alcoholic medium to control the pH, which is crucial for both imine formation and preventing the hydrolysis of the cyanide salt.[7]
Caption: Strecker Synthesis Mechanism
The following protocol is a representative example of a lab-scale Strecker synthesis of 2-aminocyclopentanecarbonitrile, adapted from established procedures.[2]
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Cyclopentanone | 84.12 | 3.0 g | 0.0357 |
| Sodium Cyanide | 49.01 | 1.97 g | 0.0402 |
| Ammonium Chloride | 53.49 | 2.33 g | 0.0436 |
| 20% Aqueous Ammonia | - | 3.5 mL | - |
| Methanol | 32.04 | 3.8 mL | - |
| Dichloromethane | 84.93 | As needed | - |
| Water | 18.02 | As needed | - |
Procedure:
-
In a well-ventilated fume hood, dissolve 1.97 g of sodium cyanide in 3.9 mL of water in a round-bottomed flask equipped with a magnetic stirrer.
-
In a separate beaker, prepare a solution of 2.33 g of ammonium chloride in 5.9 mL of water and add 3.5 mL of 20% aqueous ammonia.
-
Add the ammonium chloride/ammonia solution to the sodium cyanide solution.
-
To this mixture, add a solution of 3.0 g of cyclopentanone in 3.8 mL of methanol dropwise over 15 minutes, maintaining the temperature below 25°C with an ice bath.
-
After the addition is complete, stir the reaction mixture at room temperature for 1.5 hours.
-
Gently heat the mixture to 60°C for 45 minutes.
-
Cease heating and continue stirring for an additional 45 minutes as the mixture cools to room temperature.
-
Transfer the reaction mixture to a separatory funnel and extract several times with dichloromethane.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-aminocyclopentanecarbonitrile as an oil.
Causality Behind Experimental Choices:
-
Use of Ammonium Chloride/Ammonia Buffer: This combination creates a buffered system that maintains a slightly alkaline pH. This is crucial as it ensures a sufficient concentration of free ammonia for imine formation while preventing the extensive hydrolysis of sodium cyanide to the highly volatile and toxic hydrogen cyanide gas.
-
Controlled Addition of Cyclopentanone: The dropwise addition helps to control the exothermic nature of the reaction and maintain a consistent temperature, which is important for minimizing side reactions.
-
Heating Step: The gentle heating to 60°C helps to drive the dehydration of the hemiaminal to the imine, thereby pushing the equilibrium towards the product.
-
Extraction with Dichloromethane: 2-aminocyclopentanecarbonitrile is more soluble in organic solvents than in the aqueous reaction mixture, allowing for its efficient separation and purification.
Caption: Strecker Synthesis Workflow
The Bucherer-Bergs Synthesis: A Multicomponent Route to Hydantoin Intermediates
The Bucherer-Bergs reaction is another powerful multicomponent reaction that utilizes a ketone, cyanide, and ammonium carbonate to produce a hydantoin.[8] While not a direct synthesis of 2-aminocyclopentanecarbonitrile, the resulting 5,5-cyclopentanespirohydantoin can be readily hydrolyzed to the corresponding amino acid, making this a highly relevant pathway.
The mechanism of the Bucherer-Bergs reaction is more complex than the Strecker synthesis:
-
Cyanohydrin Formation: The reaction initiates with the formation of a cyanohydrin from the ketone and cyanide.[9]
-
Aminonitrile Formation: Ammonia, generated from the decomposition of ammonium carbonate, reacts with the cyanohydrin to form an aminonitrile via an SN2-type reaction.[9]
-
Cyclization to Hydantoin: The aminonitrile then reacts with carbon dioxide (also from ammonium carbonate decomposition) to form a carbamic acid intermediate. This undergoes intramolecular cyclization to an imino-oxazolidinone, which then rearranges to the more stable hydantoin ring system.[10]
Caption: Bucherer-Bergs Reaction Mechanism
Asymmetric Synthesis: Accessing Enantiopure Building Blocks
For many pharmaceutical applications, the synthesis of a single enantiomer of a chiral molecule is essential, as different enantiomers can exhibit vastly different pharmacological and toxicological profiles.[11] The classical Strecker and Bucherer-Bergs syntheses produce racemic mixtures of 2-aminocyclopentanecarbonitrile. Therefore, significant research has been devoted to the development of asymmetric variants.
The primary strategy for achieving enantioselectivity in the Strecker reaction is through the use of a chiral catalyst.[12] These catalysts can be either metal-based or purely organic molecules (organocatalysts). The catalyst typically functions by forming a chiral complex with the imine intermediate, which then directs the nucleophilic attack of the cyanide ion to one face of the imine, leading to the preferential formation of one enantiomer.[12]
While a detailed experimental protocol for the asymmetric synthesis of 2-aminocyclopentanecarbonitrile is highly specific to the chosen catalyst system, the general approach involves the addition of a substoichiometric amount of the chiral catalyst to the reaction mixture prior to the introduction of the cyanide source. The choice of catalyst, solvent, and reaction temperature are all critical parameters that must be optimized to achieve high enantiomeric excess (ee).
Applications in Drug Development: The Case of Irbesartan
As previously mentioned, 2-aminocyclopentanecarbonitrile is a crucial intermediate in the synthesis of Irbesartan, an angiotensin II receptor blocker used to treat high blood pressure.[2] The synthesis of Irbesartan from this intermediate typically involves the acylation of the amino group followed by hydrolysis of the nitrile to a carboxylic acid. This cyclopentanecarboxylic acid derivative is then coupled with the appropriate biphenyl-tetrazole moiety to yield the final active pharmaceutical ingredient.
The cyclopentane ring in Irbesartan plays a key role in orienting the pharmacophoric groups for optimal binding to the angiotensin II receptor, demonstrating the importance of this structural motif in achieving high therapeutic efficacy.
Conclusion
The synthesis of 2-aminocyclopentanecarbonitrile is a well-established process with the Strecker and Bucherer-Bergs reactions providing reliable and scalable routes. The choice between these methods often depends on the desired final product (aminonitrile vs. hydantoin) and the specific process requirements. For applications demanding enantiopure materials, the development of catalytic asymmetric methods has provided elegant solutions. The continued importance of 2-aminocyclopentanecarbonitrile as a pharmaceutical intermediate underscores the enduring value of these fundamental synthetic transformations in modern drug discovery and development. This guide has provided a comprehensive overview of the key synthetic mechanisms and practical considerations, equipping researchers with the foundational knowledge to effectively utilize this versatile building block in their own synthetic endeavors.
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physicochemical properties of 2-aminocyclopentanecarbonitrile
An In-Depth Technical Guide to the Physicochemical Properties of 2-Aminocyclopentanecarbonitrile
Executive Summary
2-Aminocyclopentanecarbonitrile is a bifunctional cyclic scaffold of significant interest to researchers and drug development professionals. Its structure, incorporating a constrained cyclopentyl ring, a primary amine, and a nitrile group, presents a unique combination of stereochemical complexity and synthetic versatility. Understanding the fundamental physicochemical properties of this molecule is paramount for its effective application in medicinal chemistry, from ensuring purity and stability to predicting its behavior in biological systems. This guide provides a comprehensive analysis of the known and predicted , details authoritative experimental protocols for their determination, and contextualizes the importance of these parameters within the drug discovery pipeline.
Introduction: A Profile of 2-Aminocyclopentanecarbonitrile
Chemical Identity
2-Aminocyclopentanecarbonitrile is a small organic molecule that serves as a valuable building block in chemical synthesis. The presence of both an amine (a basic center) and a nitrile group (a versatile synthetic handle and hydrogen bond acceptor) on a conformationally restricted cyclopentane frame makes it an attractive starting point for constructing more complex molecular architectures.
Caption: Chemical Identity of 2-Aminocyclopentanecarbonitrile.
Significance in Drug Discovery and Development
The physicochemical properties of a drug candidate are critical determinants of its ultimate success. They influence every stage of the development process, including:
-
Absorption, Distribution, Metabolism, and Excretion (ADME): Properties like solubility, lipophilicity (LogP), and charge state (pKa) govern how a molecule is absorbed into the bloodstream, distributes into tissues, is metabolized by enzymes, and is eventually cleared from the body.
-
Formulation: The solubility and stability of a compound dictate how it can be formulated into a safe and effective dosage form (e.g., tablet, solution).
-
Potency and Selectivity: The three-dimensional arrangement of functional groups, influenced by the rigid cyclopentane core, is key to how the molecule interacts with its biological target.
Therefore, a thorough characterization of 2-aminocyclopentanecarbonitrile is not merely an academic exercise but a foundational requirement for its rational use in designing new therapeutic agents.
Core Physicochemical Properties
The following table summarizes the key physicochemical data for 2-aminocyclopentanecarbonitrile. It is important to note that while some data can be found in commercial supplier databases, many properties have not been experimentally determined and published in peer-reviewed literature. This guide highlights these data gaps and provides protocols for their determination.
| Property | Value / Predicted Range | Significance in Drug Development |
| Physical Form | Liquid | Affects handling, storage, and formulation strategies. |
| Molecular Weight | 110.16 g/mol | Adheres to Lipinski's Rule of Five (<500 Da), suggesting potential for good oral bioavailability. |
| Melting Point | Not available. | Defines the solid-state properties and purity of the compound. |
| Boiling Point | Not available. (Isomer 1-aminocyclopentanecarbonitrile: 217°C at 760 mmHg)[1] | Important for purification by distillation and assessing thermal stability. |
| Aqueous Solubility | Not experimentally determined. Predicted to be moderate. | Crucial for absorption and formulation. Poor solubility is a major hurdle in drug development. |
| pKa | Not experimentally determined. Predicted pKa (amine) ≈ 9-10. | Determines the charge state at physiological pH (7.4), impacting solubility, permeability, and target binding. |
| LogP | Not experimentally determined. (Isomer 1-aminocyclopentanecarbonitrile: 1.48)[1] | Measures lipophilicity, which influences membrane permeability and metabolic clearance. |
Spectroscopic and Structural Characterization
Spectroscopic analysis is essential for confirming the identity, structure, and purity of 2-aminocyclopentanecarbonitrile.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
-
¹H NMR: The proton NMR spectrum is expected to show complex multiplets for the cyclopentane ring protons due to diastereotopicity and spin-spin coupling. The protons on the carbon bearing the amino group (C2) and the carbon bearing the nitrile group (C1) would appear as distinct signals. The two protons of the primary amine (NH₂) would likely appear as a broad singlet, the chemical shift of which is dependent on solvent and concentration.
-
¹³C NMR: The carbon NMR spectrum should display six distinct signals corresponding to the six carbon atoms in the molecule. The carbon of the nitrile group (C≡N) is expected to have a characteristic chemical shift in the range of 115-125 ppm. The carbons attached to the amine and nitrile groups will also have distinct shifts from the other aliphatic carbons of the ring.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups.
-
N-H Stretch: The primary amine will exhibit two characteristic stretching vibrations in the region of 3300-3500 cm⁻¹. The presence of two peaks in this region is a hallmark of an -NH₂ group.
-
C-H Stretch: Aliphatic C-H stretching vibrations from the cyclopentane ring will be observed just below 3000 cm⁻¹[2].
-
C≡N Stretch: The nitrile group will show a sharp, medium-intensity absorption band in the range of 2210-2260 cm⁻¹[3]. This peak is highly diagnostic.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation analysis.
-
Molecular Ion (M⁺): In an electron ionization (EI) mass spectrum, the molecular ion peak would be expected at a mass-to-charge ratio (m/z) of 110, corresponding to the molecular weight of the compound.
-
Fragmentation: Common fragmentation pathways would likely involve the loss of the nitrile group (loss of 26 Da) or fragmentation of the cyclopentane ring. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition with high accuracy (e.g., calculated exact mass of 110.0844 for C₆H₁₀N₂)[1].
Experimental Protocols for Physicochemical Profiling
To address the data gaps and ensure robust characterization, a systematic experimental workflow is essential. The following protocols are based on industry-standard methodologies.
Caption: A logical workflow for the physicochemical profiling of 2-aminocyclopentanecarbonitrile.
Protocol: Determination of Aqueous Solubility (Shake-Flask Method)
-
Rationale: The shake-flask method is the gold standard for determining thermodynamic solubility. It measures the equilibrium concentration of a compound in a saturated solution, which is critical for predicting its dissolution behavior in vivo.
-
Methodology:
-
Add an excess amount of 2-aminocyclopentanecarbonitrile to a known volume of phosphate-buffered saline (PBS, pH 7.4) in a glass vial.
-
Seal the vial and agitate at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.
-
After 24 hours, allow the suspension to settle.
-
Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved solid or liquid particles.
-
Quantify the concentration of the compound in the filtrate using a validated analytical method, such as HPLC-UV or LC-MS.
-
The experiment should be performed in triplicate to ensure reproducibility.
-
Protocol: Determination of pKa by Potentiometric Titration
-
Rationale: The pKa of the primary amine is a critical parameter as it dictates the compound's charge state. Potentiometric titration is a direct and accurate method for measuring pKa by monitoring pH changes during titration with an acid or base.
-
Methodology:
-
Accurately weigh and dissolve a known amount of 2-aminocyclopentanecarbonitrile in a solution of 0.15 M KCl to maintain constant ionic strength.
-
Begin stirring the solution and monitor the initial pH with a calibrated pH electrode.
-
Titrate the solution with a standardized solution of hydrochloric acid (e.g., 0.1 M HCl) in small, precise increments.
-
Record the pH after each addition of titrant.
-
Continue the titration well past the equivalence point.
-
The pKa is determined from the titration curve as the pH at which half of the amine is protonated (i.e., at the half-equivalence point). Specialized software can be used for precise calculation.
-
Stability and Safety Considerations
Chemical Stability
While specific stability data is not widely published, the structure suggests potential areas of instability. The primary amine can be susceptible to oxidation. The nitrile group is generally stable but can undergo hydrolysis to a carboxylic acid under harsh acidic or basic conditions. It is recommended to store the compound at a cool temperature (4°C is suggested by suppliers) and under an inert atmosphere to minimize degradation.
Safe Handling and Storage
Based on available safety data sheets, 2-aminocyclopentanecarbonitrile is a hazardous substance that requires careful handling.
| Hazard Category | GHS Information | Handling Precaution |
| Acute Toxicity | H302: Harmful if swallowed. H312: Harmful in contact with skin. H332: Harmful if inhaled. | Avoid ingestion, skin contact, and inhalation of vapors. Use only in a well-ventilated area or chemical fume hood.[4][5] |
| Skin/Eye Irritation | H315: Causes skin irritation. H318: Causes serious eye damage. | Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves and safety goggles.[1][4] |
| Respiratory | H335: May cause respiratory irritation. | Avoid breathing vapors. |
| Storage | Store at 4°C. | Keep container tightly closed in a dry, cool, and well-ventilated place.[4][5] |
Conclusion
2-Aminocyclopentanecarbonitrile is a molecule with significant potential as a scaffold in the synthesis of novel chemical entities. This guide has synthesized the available data on its physicochemical properties and highlighted critical data gaps. The provided experimental workflows offer a validated path for researchers to generate the robust data necessary for any successful research or drug development program. By systematically characterizing these fundamental properties, the scientific community can unlock the full potential of this versatile building block.
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2-aminocyclopentanecarbonitrile spectral data (NMR, IR, MS)
An In-depth Technical Guide for the Spectroscopic Characterization of 2-Aminocyclopentanecarbonitrile
Abstract
This technical guide provides a comprehensive analytical framework for the characterization of 2-aminocyclopentanecarbonitrile, a vital building block in synthetic and medicinal chemistry. As this molecule exists as cis and trans diastereomers, this document emphasizes the application of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) to not only confirm its molecular structure but also to differentiate between its stereoisomers. We delve into the theoretical underpinnings of each technique, provide field-proven experimental protocols, and present a detailed interpretation of the predicted spectral data. This guide is designed to equip researchers, chemists, and drug development professionals with the expertise to confidently identify, characterize, and assess the purity of 2-aminocyclopentanecarbonitrile in a laboratory setting.
Introduction: The Analytical Challenge
2-Aminocyclopentanecarbonitrile is a bifunctional molecule incorporating a primary amine and a nitrile group on a cyclopentane scaffold. Such α-aminonitriles are direct precursors to α-amino acids via the Strecker synthesis and are valuable intermediates in the synthesis of various heterocyclic compounds and pharmaceutical agents.[1][2] The structural rigidity and defined exit vectors of the cyclopentane ring make it a desirable scaffold in modern drug design.[3]
The primary analytical challenge lies in the unambiguous confirmation of its structure and, crucially, the determination of the relative stereochemistry of the amino and nitrile substituents at the C1 and C2 positions. The cis and trans diastereomers will exhibit distinct physical properties and, more importantly for our purposes, unique spectroscopic signatures. This guide provides a predictive but robust roadmap for interpreting the spectral data essential for this characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Key to Stereochemistry
NMR spectroscopy is the most powerful tool for the detailed structural elucidation of 2-aminocyclopentanecarbonitrile, as it provides direct insight into the connectivity and spatial arrangement of atoms.
Causality in Experimental Choices
The choice of solvent is critical. While chloroform-d (CDCl₃) is a common choice, the acidic amine protons (NH₂) may exchange or produce a broad signal. Using dimethyl sulfoxide-d₆ (DMSO-d₆) is often advantageous as it slows down proton exchange, allowing for the clear observation of the NH₂ protons and their potential coupling to the adjacent C-H proton. Tetramethylsilane (TMS) is used as the internal standard, with its signal defined as 0.0 ppm.[4]
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-10 mg of the purified 2-aminocyclopentanecarbonitrile sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Standard Addition: Add a small drop of TMS to serve as an internal reference (δ = 0.00 ppm).
-
Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer. Higher field strengths provide better signal dispersion, which is crucial for resolving the complex multiplets of the cyclopentane ring protons.
-
¹H NMR Acquisition: Acquire data with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time are required.[5]
-
Advanced Experiments (Optional): If structural ambiguity remains, perform 2D NMR experiments such as COSY (to establish H-H correlations) and HSQC (to link protons to their directly attached carbons).
Predicted ¹H NMR Spectral Data
The cyclopentane ring protons will appear as complex multiplets due to extensive spin-spin coupling. The key to interpretation is to focus on the protons at C1 and C2, which are most affected by the substituents.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity | Rationale for Chemical Shift |
| H-1 (CH-CN) | ~2.8 - 3.2 | Multiplet (m) | Deshielded by the adjacent electron-withdrawing nitrile group. |
| H-2 (CH-NH₂) | ~3.1 - 3.5 | Multiplet (m) | Deshielded by the adjacent electronegative amino group. |
| NH₂ | ~1.5 - 3.0 (broad singlet) | Broad Singlet (br s) | Chemical shift is concentration and solvent-dependent. Signal broadens due to quadrupole effects and exchange. |
| H-3, H-4, H-5 (CH₂)₂ | ~1.5 - 2.2 | Complex Multiplets (m) | Aliphatic protons on the cyclopentane ring.[4] Overlapping signals are expected. |
Stereochemical Differentiation: The crucial diagnostic for distinguishing cis and trans isomers is the coupling constant (³J) between H-1 and H-2.
-
trans isomer: H-1 and H-2 are anti-periplanar (dihedral angle ~180°), leading to a large coupling constant (³J ≈ 8-12 Hz).
-
cis isomer: H-1 and H-2 have a gauche relationship (dihedral angle ~60°), resulting in a small coupling constant (³J ≈ 2-5 Hz).
Caption: Key proton environments in 2-aminocyclopentanecarbonitrile.
Predicted ¹³C NMR Spectral Data
The proton-decoupled ¹³C NMR spectrum will show six distinct signals, assuming no accidental equivalence.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale for Chemical Shift |
| C≡N (Nitrile) | ~118 - 125 | Characteristic shift for nitrile carbons. |
| C-2 (CH-NH₂) | ~50 - 60 | Aliphatic carbon attached to an electronegative nitrogen atom.[6] |
| C-1 (CH-CN) | ~35 - 45 | Aliphatic carbon attached to the electron-withdrawing nitrile group. |
| C-3, C-5 | ~30 - 40 | Aliphatic carbons adjacent to the substituted centers. |
| C-4 | ~20 - 30 | Standard aliphatic CH₂ carbon, least affected by substituents.[7] |
Infrared (IR) Spectroscopy: The Functional Group Fingerprint
IR spectroscopy is an indispensable, rapid technique for confirming the presence of the key functional groups: the primary amine (NH₂) and the nitrile (C≡N).
Experimental Protocol: Attenuated Total Reflectance (ATR-FTIR)
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened swab (e.g., isopropanol) and allowing it to dry.
-
Background Scan: Record a background spectrum of the empty ATR stage. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.
-
Sample Application: Place a small amount (a few milligrams of solid or a single drop of liquid) of the 2-aminocyclopentanecarbonitrile sample directly onto the ATR crystal.
-
Data Acquisition: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
Cleaning: Thoroughly clean the crystal after analysis.
Expected IR Absorption Bands
The IR spectrum provides a clear fingerprint of the molecule's functional groups.
| Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity & Shape | Significance |
| N-H Stretch (Asymmetric & Symmetric) | 3300 - 3500 | Medium, Two sharp peaks | Confirmatory for a primary amine (R-NH₂). [8] |
| C-H Stretch (sp³) | 2850 - 3000 | Strong | Indicates the aliphatic C-H bonds of the cyclopentane ring.[9] |
| C≡N Stretch (Nitrile) | 2210 - 2260 | Medium to Strong, Sharp | Confirmatory for the nitrile functional group. A very clean and diagnostic region of the spectrum. |
| N-H Bend (Scissoring) | 1590 - 1650 | Medium to Strong | Also characteristic of a primary amine. |
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of the compound and offers structural clues through the analysis of its fragmentation patterns upon ionization.
Experimental Protocol: Electron Ionization (EI-MS)
-
Sample Introduction: Introduce the sample into the mass spectrometer. For volatile compounds, this is typically done via a Gas Chromatography (GC-MS) system, which also provides purity information. Alternatively, direct insertion probe analysis can be used.
-
Ionization: Bombard the gaseous sample molecules with high-energy electrons (typically 70 eV). This ejects an electron from the molecule, creating a positively charged radical cation known as the molecular ion (M⁺•).[10]
-
Fragmentation: The high internal energy of the molecular ion causes it to fragment into smaller, characteristic charged ions and neutral radicals.
-
Mass Analysis: The positively charged ions are accelerated and separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and their abundance is plotted against their m/z value to generate the mass spectrum.
Predicted Fragmentation Pattern
The molecular formula of 2-aminocyclopentanecarbonitrile is C₆H₁₀N₂. The nominal molecular weight is 110 amu.
-
Molecular Ion (M⁺•): A peak at m/z = 110 is expected. Its intensity may be weak due to the instability of the radical cation.
-
Key Fragmentation Pathways:
-
α-Cleavage: The bond adjacent to the nitrogen atom is a likely point of cleavage. Loss of a hydrogen radical (•H) from C2 would lead to a stable iminium ion.
-
Loss of HCN: A common fragmentation for nitriles. This would result in a fragment at m/z = 83 (110 - 27).
-
Loss of NH₂: Loss of the amino group as a radical would result in a fragment at m/z = 94 (110 - 16).
-
Ring Cleavage: The cyclopentane ring can undergo fragmentation, often initiated by the functional groups. A common pattern for cyclopentanes is the loss of ethene (C₂H₄).[11]
-
Caption: Workflow for the integrated spectroscopic characterization of the target molecule.
Conclusion
The structural and stereochemical characterization of 2-aminocyclopentanecarbonitrile is readily achievable through a coordinated application of modern spectroscopic techniques. IR spectroscopy provides rapid confirmation of the essential amine and nitrile functionalities. Mass spectrometry confirms the molecular weight and provides corroborating structural evidence through predictable fragmentation. Critically, ¹H NMR spectroscopy, through the analysis of chemical shifts and, most importantly, the coupling constant between the protons on C1 and C2, serves as the definitive tool for assigning the cis or trans stereochemistry. This guide provides the predictive data and analytical strategies necessary for researchers to confidently undertake this characterization.
References
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NIST Mass Spectrometry Data Center. (n.d.). cyclopentanecarbonitrile. NIST Chemistry WebBook. [Link] [12]2. Thanki, P., Hingrajia, D., & Modha, J. (2016). Synthesis and characterization of 2-aminopyrimidine-5-carbonitrile derivatives and their antibiotic screening. Journal of Chemical and Pharmaceutical Research, 8(1), 346-350. [Link] [13]3. Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link] [14]4. Doc Brown's Chemistry. (2025, November 5). mass spectrum of cyclopentane fragmentation pattern. [Link] [11]5. Chemistry LibreTexts. (2020, April 24). 10.7: Functional Groups and IR Tables. [Link] [15]6. Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. [Link] 7. Ashenhurst, J. (2018, November 12). The Strecker Synthesis of Amino Acids. Master Organic Chemistry. [Link] [1]8. Powers, J. C., et al. (2023). Synthesis of 2-Azanorbornanes via Strain-Release Formal Cycloadditions Initiated by Energy Transfer. Journal of the American Chemical Society. [Link] [3]9. Doc Brown's Chemistry. (n.d.). H-1 proton nmr spectrum of cyclopentane. [Link] [4]10. OpenStax. (2023, September 20). 12.8 Infrared Spectra of Some Common Functional Groups. Organic Chemistry. [Link] [8]11. Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. [Link] [10]12. Wikipedia. (2023, December 29). Strecker amino acid synthesis. [Link] [2]13. Doc Brown's Chemistry. (n.d.). C-13 nmr spectrum of cyclopentane. [Link] [7]14. Doc Brown's Chemistry. (n.d.). infrared spectrum of cyclopentane. [Link] [9]15. Chad's Prep. (2018, September 20). 15.5a The Chemical Shift in C 13 and Proton NMR. YouTube. [Link] [16]16. University of Illinois Urbana-Champaign. (n.d.). 13C NMR spectroscopy. [Link]
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diastereomers of 2-aminocyclopentanecarbonitrile explained
An In-Depth Technical Guide to the Diastereomers of 2-Aminocyclopentanecarbonitrile: Synthesis, Separation, and Characterization
Executive Summary
2-Aminocyclopentanecarbonitrile serves as a pivotal molecular scaffold in medicinal chemistry and drug development. As a conformationally constrained building block, its derivatives, particularly the corresponding β-amino acids, are integral to the design of peptidomimetics and foldamers with predictable secondary structures.[1][2] The molecule possesses two adjacent chiral centers, giving rise to two pairs of enantiomers, which are diastereomeric to each other: the cis and trans isomers. The spatial arrangement of the amino and nitrile functional groups dictates the molecule's three-dimensional shape, which in turn profoundly influences its biological activity and pharmacokinetic properties. This technical guide provides a comprehensive overview of the stereochemical nuances of 2-aminocyclopentanecarbonitrile, detailing robust methodologies for its stereoselective synthesis, diastereomeric separation, and rigorous characterization.
Part 1: Stereochemical Fundamentals of 2-Aminocyclopentanecarbonitrile
Stereoisomers are compounds that share the same molecular formula and bond connectivity but differ in the three-dimensional arrangement of their atoms.[3] For 2-aminocyclopentanecarbonitrile, the key to its stereochemistry lies in the two chiral centers at carbon 1 (C1, bearing the nitrile group) and carbon 2 (C2, bearing the amino group). A molecule with n chiral centers can have a maximum of 2n stereoisomers.[4] With two chiral centers, 2-aminocyclopentanecarbonitrile has 22 = 4 possible stereoisomers.
These four isomers exist as two pairs of enantiomers. Enantiomers are non-superimposable mirror images of each other.[5] The relationship between a stereoisomer from one enantiomeric pair and a stereoisomer from the other is diastereomeric. Diastereomers are stereoisomers that are not mirror images of each other.[4]
The diastereomers of 2-aminocyclopentanecarbonitrile are designated by the relative orientation of the amino and nitrile groups:
-
cis-Isomers : The amino and nitrile groups are on the same face of the cyclopentane ring. This pair consists of the (1R, 2S) and (1S, 2R) enantiomers.
-
trans-Isomers : The amino and nitrile groups are on opposite faces of the cyclopentane ring. This pair consists of the (1R, 2R) and (1S, 2S) enantiomers.
Unlike enantiomers, which have identical physical properties (e.g., melting point, boiling point, solubility) except for their interaction with plane-polarized light, diastereomers possess distinct physical and chemical properties, a critical feature that enables their separation.[6]
Part 2: Stereoselective Synthesis Strategies
The synthesis of 2-aminocyclopentanecarbonitrile often results in a mixture of diastereomers. The strategic choice of reagents and reaction conditions is paramount to controlling the diastereomeric ratio. A common approach involves the reductive amination of a β-keto ester, such as ethyl 2-oxocyclopentanecarboxylate, followed by introduction of the nitrile functionality, or adapting Strecker synthesis conditions. The synthesis of the closely related 2-aminocyclopentanecarboxylic acid provides a robust template for this process.[7]
A key strategy for controlling stereochemistry is epimerization.[7] The stereocenter at the α-position to the carbonyl (or nitrile) group is susceptible to base-catalyzed epimerization. This allows for the conversion of a kinetically favored product mixture into a thermodynamically more stable one, often enriching one diastereomer.[7][8]
Experimental Protocol: Synthesis and Epimerization
This protocol is adapted from the synthesis of a related amino ester and is designed to favor the trans diastereomer via thermodynamic control.[7]
Step 1: Reductive Amination of Ethyl 2-oxocyclopentanecarboxylate
-
Dissolve ethyl 2-oxocyclopentanecarboxylate (1.0 eq) in toluene.
-
Add (S)-α-phenylethylamine (1.1 eq) and a catalytic amount of isobutyric acid.
-
Heat the mixture to facilitate imine formation and azeotropically remove water.
-
Cool the reaction mixture and, in a separate flask, prepare a solution of sodium borohydride (NaBH₄) (4.0 eq) in isobutyric acid.
-
Slowly add the crude imine solution to the NaBH₄ solution under vigorous stirring at 0°C to perform the reduction.
-
Causality: NaBH₄ is a mild reducing agent that selectively reduces the imine C=N bond. The chiral amine acts as a chiral auxiliary, inducing a degree of diastereoselectivity in the initial product mixture.
-
-
Work up the reaction by quenching with water, neutralizing, and extracting the product with an organic solvent (e.g., ethyl ether). This yields a crude mixture of diastereomeric amino esters.
Step 2: Base-Catalyzed Epimerization
-
Prepare a solution of sodium ethoxide in absolute ethanol by dissolving sodium metal (1.15 eq) in ethanol.
-
Add the crude amino ester mixture from Step 1 to the sodium ethoxide solution.
-
Stir the mixture at a controlled temperature (e.g., 30–35 °C) for 18-24 hours.[7]
-
Causality: Sodium ethoxide is a strong base that deprotonates the carbon alpha to the ester group (C1). The resulting enolate can be protonated from either face, allowing the stereocenter to invert. Over time, the reaction equilibrates to the thermodynamically more stable diastereomer, which is typically the trans isomer where the bulky substituents are further apart.
-
-
Remove ethanol under vacuum.
-
Perform an aqueous workup with saturated NaHCO₃ and brine, followed by extraction with ethyl ether.
-
Purify the resulting product via column chromatography to isolate the enriched trans-amino ester. The nitrile can then be formed through established chemical transformations.
Part 3: Separation and Purification of Diastereomers
Since diastereomers have different physical properties, they can be separated using standard laboratory techniques that are ineffective for enantiomers.[6][9]
-
Fractional Crystallization : This classical method relies on differences in the solubility of diastereomers in a given solvent system. By forming a salt with a chiral resolving agent (like tartaric or camphorsulfonic acid), one diastereomeric salt may preferentially crystallize from the solution, allowing for its isolation by filtration.[9]
-
Chromatography : High-performance liquid chromatography (HPLC) and flash column chromatography are powerful techniques for separating diastereomers.[9][10] Due to their different shapes and polarities, diastereomers interact differently with the stationary phase, leading to different retention times and enabling their separation.[10] A chiral stationary phase is not required for separating diastereomers, which simplifies method development.[9]
Experimental Protocol: HPLC Separation
This protocol outlines a general approach for separating cis and trans diastereomers of 2-aminocyclopentanecarbonitrile.
-
System Preparation : Use a standard HPLC system equipped with a UV detector. A normal-phase silica column or a C18 reverse-phase column can be used.
-
Sample Preparation : Dissolve the diastereomeric mixture (e.g., 1 mg/mL) in the mobile phase. Filter the sample through a 0.45 µm syringe filter.
-
Method Development :
-
Start with an isocratic mobile phase. For a normal-phase column, a mixture of hexane and isopropanol is a common choice. For a reverse-phase column, use a mixture of water and acetonitrile or methanol, often with an additive like trifluoroacetic acid (TFA) to improve peak shape for the amine.
-
Inject a small volume (5-10 µL) of the sample.
-
Monitor the elution profile. If peaks are not resolved, adjust the mobile phase composition. For instance, in normal-phase, increasing the polar solvent (isopropanol) percentage will decrease retention times.
-
An isocratic method is often preferable for resolving closely eluting peaks.[9]
-
-
Separation and Collection : Once baseline separation is achieved, scale up to a semi-preparative or preparative column to isolate larger quantities of each diastereomer. Collect fractions corresponding to each peak.
-
Analysis : Analyze the collected fractions to confirm the purity of each isolated diastereomer.
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The Rising Therapeutic Potential of 2-Aminocyclopentanecarbonitrile Derivatives: A Technical Guide
Abstract
The 2-aminocyclopentanecarbonitrile scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of the synthesis, mechanisms of action, and therapeutic applications of these versatile compounds. We will delve into their significant potential as antiviral agents, particularly as influenza neuraminidase inhibitors, and explore their growing relevance in anticancer research and as modulators of key enzyme activity. This document is intended for researchers, scientists, and drug development professionals, offering both a comprehensive overview and detailed experimental insights to facilitate further investigation into this promising class of molecules.
Introduction: The Structural Significance of the 2-Aminocyclopentanecarbonitrile Core
The 2-aminocyclopentanecarbonitrile framework, characterized by a five-membered carbocyclic ring bearing vicinal amino and nitrile groups, represents a unique convergence of structural features that impart significant biological potential. The constrained cyclopentane ring serves as a rigid scaffold, allowing for the precise spatial orientation of its functional substituents to interact with biological targets. The α-aminonitrile moiety is a versatile pharmacophore, known for its ability to engage in various non-covalent interactions and, in some cases, to act as a covalent warhead. This combination of a defined three-dimensional structure and reactive potential has made these derivatives a focal point of drug discovery efforts.
Antiviral Activity: Potent Influenza Neuraminidase Inhibition
The most extensively documented biological activity of 2-aminocyclopentanecarbonitrile derivatives is their potent inhibition of the influenza virus neuraminidase (NA).[1][2] NA is a critical surface glycoprotein that facilitates the release of progeny virions from infected host cells, making it a prime target for antiviral therapy.
Mechanism of Action: Blocking Viral Egress
Derivatives of 2-aminocyclopentanecarbonitrile have been designed to mimic the natural substrate of neuraminidase, sialic acid. By binding to the active site of the enzyme, these inhibitors prevent the cleavage of sialic acid residues on the host cell surface, effectively trapping newly formed virus particles and halting the spread of infection.[2] The cyclopentane ring acts as a scaffold to position key interacting groups—such as carboxylate, amino/guanidino, and acetamido moieties—into the four binding pockets of the NA active site, mirroring the interactions of established inhibitors like zanamivir and oseltamivir.[1]
Diagram 1: Neuraminidase Inhibition Workflow
Caption: Workflow of influenza neuraminidase inhibition by 2-aminocyclopentanecarbonitrile derivatives.
Structure-Activity Relationship (SAR) Insights
Systematic structural modifications have revealed key determinants for potent neuraminidase inhibition. The relative stereochemistry of the substituents on the cyclopentane ring is crucial for optimal interaction with the enzyme's active site.[1] Studies have shown that specific isomers exhibit significantly higher potency, underscoring the importance of stereoselective synthesis.[1] For instance, derivatives with IC50 values in the nanomolar range, comparable or superior to FDA-approved drugs, have been developed.[1]
Quantitative Data: Inhibitory Potency
The following table summarizes the in vitro anti-influenza activity of representative cyclopentane derivatives against various influenza strains.
| Compound ID | Influenza Strain | Assay | IC50 / EC50 (µM) | Reference |
| RWJ-270201 | H1N1 (A/Bayern/07/95) | Neutral Red Assay | ≤1.5 | [2] |
| RWJ-270201 | H3N2 (various strains) | Neutral Red Assay | <0.3 | [2] |
| RWJ-270201 | H5N1 (avian) | Neutral Red Assay | <0.3 | [2] |
| RWJ-270201 | Influenza B (B/Beijing/184/93) | Neutral Red Assay | <0.2 | [2] |
| BCX-1827 | H1N1 (A/Bayern/07/95) | Neutral Red Assay | ≤1.5 | [2] |
| BCX-1898 | H1N1 (A/Bayern/07/95) | Neutral Red Assay | ≤1.5 | [2] |
| BCX-1923 | H1N1 (A/Bayern/07/95) | Neutral Red Assay | ≤1.5 | [2] |
Anticancer and Enzyme Inhibitory Activities
While the antiviral properties are well-established, the broader aminonitrile class, including heterocyclic and other carbocyclic variants, has shown significant promise as anticancer agents and enzyme inhibitors.[3][4] These findings provide a strong rationale for investigating 2-aminocyclopentanecarbonitrile derivatives in these therapeutic areas.
Anticancer Potential: Targeting Cellular Proliferation
Aminonitrile-containing molecules have demonstrated cytotoxic effects against a range of cancer cell lines, including leukemia, colon, and breast cancer.[3][5] The proposed mechanisms often involve the inhibition of key cellular processes required for tumor growth.
-
Tubulin Polymerization Inhibition : Certain aminonitrile derivatives act as tubulin polymerization inhibitors, arresting the cell cycle in the G2/M phase and inducing apoptosis.[5]
-
Kinase Inhibition : The aminonitrile scaffold has been incorporated into inhibitors of various kinases crucial for cancer cell signaling, such as Cyclin-Dependent Kinase 4 (CDK4).[6][7] A pyridopyrimidine derivative with a cyclopentyl group was identified as a potent CDK4/6 inhibitor, inducing growth arrest in multiple tumor cell lines with GI50 values in the nanomolar to low micromolar range.[6]
Enzyme Inhibition: A Broad Spectrum of Targets
The structural features of 2-aminocyclopentanecarbonitrile make it an attractive scaffold for designing inhibitors of various enzymes implicated in disease.
-
Dipeptidyl Peptidase IV (DPP-4) Inhibition : The nitrile group is a key pharmacophore in many DPP-4 inhibitors used for the treatment of type 2 diabetes.[8] These inhibitors work by preventing the degradation of incretin hormones, which in turn increases insulin secretion.[8] The design of novel DPP-4 inhibitors often involves scaffolds that present a nitrile group to the enzyme's active site.
-
Cathepsin Inhibition : Cathepsins, a family of proteases, are involved in various pathological processes, including tumor progression and invasion.[9] Aminonitrile derivatives have been explored as inhibitors of cysteine proteases like cathepsins, with some showing potent activity.[9][10]
Neuroprotective Potential
Emerging research suggests that compounds capable of mitigating oxidative stress, neuroinflammation, and apoptosis hold promise for treating neurodegenerative diseases.[11][12] While direct studies on 2-aminocyclopentanecarbonitrile derivatives are limited, the general neuroprotective mechanisms of various bioactive compounds provide a framework for future investigation. These mechanisms include scavenging free radicals, inhibiting pro-inflammatory signaling pathways, and modulating apoptosis-related proteins like caspases.[11][13]
Synthesis and Experimental Protocols
The synthesis of 2-aminocyclopentanecarbonitrile derivatives is crucial for exploring their biological potential. The Strecker synthesis is a robust and widely used method for preparing the core α-aminonitrile structure.
Protocol: Strecker Synthesis of 1-Aminocyclopentane Carbonitrile
This one-pot, three-component reaction provides an efficient route to the core scaffold.
Materials:
-
Cyclopentanone
-
Sodium Cyanide (NaCN)
-
Ammonium Chloride (NH4Cl)
-
Aqueous Ammonia
-
Methanol
-
Dichloromethane (DCM)
Procedure:
-
In a round-bottomed flask, dissolve sodium cyanide (1.05 eq) in water.
-
Add a solution of ammonium chloride (1.2 eq) in water, followed by aqueous ammonia.
-
Add a solution of cyclopentanone (1.0 eq) in methanol to the flask.
-
Stir the mixture at room temperature for 1.5 hours.
-
Gently heat the mixture to 60°C for 45 minutes, then allow it to cool to room temperature while continuing to stir for another 45 minutes.[14]
-
Extract the aqueous mixture multiple times with dichloromethane.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-aminocyclopentane carbonitrile.
-
The crude product can be purified by distillation or chromatography as needed.
Diagram 2: Strecker Synthesis of 1-Aminocyclopentane Carbonitrile
Caption: Reaction scheme for the Strecker synthesis of the core scaffold.
Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
This colorimetric assay is commonly used to assess the antiproliferative activity of novel compounds.[5]
Materials:
-
Cancer cell line of interest (e.g., HCT116, BEL-7402)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Test compounds (2-aminocyclopentanecarbonitrile derivatives)
-
Positive control (e.g., Doxorubicin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at an appropriate density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and the positive control for a specified period (e.g., 48 or 72 hours).
-
MTT Incubation: Remove the treatment medium and add 100 µL of fresh medium containing 10 µL of MTT solution to each well. Incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the untreated control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).
Conclusion and Future Directions
The 2-aminocyclopentanecarbonitrile scaffold represents a highly versatile and promising platform for the development of novel therapeutics. The potent anti-influenza activity of its derivatives is well-documented and provides a solid foundation for further optimization and clinical translation. The demonstrated anticancer and enzyme-inhibitory activities of the broader aminonitrile class strongly suggest that cyclopentane-based analogs are worthy of extensive investigation in these areas.
Future research should focus on:
-
Stereoselective Synthesis: Developing efficient synthetic routes to access enantiomerically pure derivatives to fully elucidate structure-activity relationships.
-
Mechanism of Action Studies: Expanding mechanistic studies beyond antiviral targets to understand how these compounds exert anticancer and potential neuroprotective effects at a molecular level.
-
In Vivo Efficacy: Progressing lead compounds into preclinical animal models to evaluate their in vivo efficacy, pharmacokinetics, and safety profiles.
By leveraging the unique structural and chemical properties of the 2-aminocyclopentanecarbonitrile core, the scientific community is well-positioned to unlock new therapeutic avenues for a range of challenging diseases.
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2-aminocyclopentanecarbonitrile CAS number lookup
An In-Depth Technical Guide to Aminocyclopentanecarbonitrile Isomers for Researchers and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of aminocyclopentanecarbonitrile isomers, focusing on their chemical identification, synthesis, and applications, particularly within the pharmaceutical and life sciences sectors. This document delves into the distinct properties and synthetic pathways of 1-aminocyclopentane-1-carbonitrile, 2-aminocyclopentane-1-carbonitrile, and 2-amino-1-cyclopentene-1-carbonitrile. It aims to equip researchers, chemists, and drug development professionals with the critical knowledge required for the effective utilization of these versatile chemical intermediates. The guide includes detailed experimental protocols, safety information, and a comparative analysis of their properties, supported by authoritative references.
Introduction and Isomer Identification
The term "aminocyclopentanecarbonitrile" can refer to several structural isomers, each with unique chemical properties and applications. The position of the amino and cyano groups on the cyclopentane ring is crucial for their reactivity and utility as building blocks in organic synthesis. This guide will focus on three key isomers, providing their respective Chemical Abstracts Service (CAS) numbers for unambiguous identification.
It is critical for researchers to use the correct CAS number to ensure they are working with the intended molecule. The three primary isomers discussed are:
-
1-Aminocyclopentane-1-carbonitrile
-
2-Aminocyclopentane-1-carbonitrile
-
2-Amino-1-cyclopentene-1-carbonitrile
Comparative Physicochemical Properties
The structural differences between these isomers lead to distinct physicochemical properties, which are summarized in the table below for easy comparison. These properties are essential for designing reaction conditions, purification strategies, and for understanding the compounds' behavior in various analytical methods.
| Property | 1-Aminocyclopentane-1-carbonitrile | 2-Aminocyclopentane-1-carbonitrile | 2-Amino-1-cyclopentene-1-carbonitrile |
| CAS Number | 49830-37-7[1][2] | 80501-45-7 | 2941-23-3[3][4] |
| Molecular Formula | C₆H₁₀N₂[1] | C₆H₁₀N₂ | C₆H₈N₂[4] |
| Molecular Weight | 110.16 g/mol [1][2] | 110.16 g/mol | 108.14 g/mol |
| Appearance | Oil[5] | Liquid | Crystalline Solid / Liquid[3] |
| Boiling Point | 217°C at 760 mmHg[1] | Not explicitly available | Not explicitly available |
| Density | 1.02 g/cm³[1] | Not explicitly available | Not explicitly available |
| Flash Point | 85°C[1] | Not explicitly available | Not explicitly available |
| Solubility | Slightly soluble in water[3] | Not explicitly available | Slightly soluble in water[3] |
Synthesis Methodologies and Experimental Protocols
The synthesis of each isomer requires a distinct chemical approach. Understanding these pathways is crucial for producing the desired compound with high purity and yield.
Synthesis of 1-Aminocyclopentane-1-carbonitrile via Strecker Reaction
This isomer is commonly synthesized using the Strecker synthesis, a well-established method for producing α-aminonitriles.
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theoretical studies of 2-aminocyclopentanecarbonitrile stability
An In-Depth Technical Guide to the Theoretical Stability of 2-Aminocyclopentanecarbonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive theoretical framework for assessing the conformational stability of 2-aminocyclopentanecarbonitrile, a molecule of interest in medicinal chemistry and organic synthesis. While direct experimental and extensive theoretical data for this specific molecule are limited in public literature, this document outlines a robust computational methodology based on established principles of quantum chemistry and conformational analysis of related cyclopentane derivatives and aminonitriles. The protocols detailed herein serve as a predictive guide for researchers seeking to understand the molecule's intrinsic stability, conformational landscape, and potential interactions in various chemical environments.
Introduction: The Significance of Conformational Stability
2-Aminocyclopentanecarbonitrile is a chiral molecule whose derivatives are valuable intermediates in the synthesis of various biologically active compounds.[1] The three-dimensional arrangement of its constituent atoms—its conformation—plays a pivotal role in determining its reactivity, physical properties, and biological activity.[2] A thorough understanding of the relative stabilities of its different conformers is crucial for predicting its behavior in chemical reactions and its binding affinity to biological targets.
Theoretical studies, primarily employing quantum chemical methods, provide a powerful and cost-effective means to explore the potential energy surface of 2-aminocyclopentanecarbonitrile and identify its low-energy conformations.[3] These in silico approaches offer detailed insights into the geometric and energetic properties of molecules, complementing and often guiding experimental investigations.[3] The stability of cyclic compounds like 2-aminocyclopentanecarbonitrile is governed by a delicate balance of several factors, including angle strain, torsional strain, and steric interactions.[4][5] The cyclopentane ring is not planar and adopts puckered conformations, such as the envelope and half-chair forms, to alleviate these strains.[5][6] The substituents, in this case, the amino and cyano groups, will have a significant influence on the relative stability of these conformers.
This guide will detail a systematic computational workflow for the conformational analysis of 2-aminocyclopentanecarbonitrile, from initial structure generation to high-level energy calculations, providing a roadmap for researchers in the field.
Computational Methodology: A Validating System
The investigation of the conformational stability of 2-aminocyclopentanecarbonitrile relies on a multi-step computational approach. This protocol is designed to be a self-validating system, where initial, less computationally expensive methods are used to explore the conformational space, and more accurate, high-level methods are then employed to refine the energies of the identified stable conformers.
Conformational Search and Initial Optimization
The first step is to identify all possible low-energy conformations of 2-aminocyclopentanecarbonitrile. This is achieved through a systematic search of the potential energy surface.
Experimental Protocol:
-
Initial Structure Generation: Construct the 3D structure of 2-aminocyclopentanecarbonitrile. Both cis and trans isomers should be considered.
-
Potential Energy Surface (PES) Scan: Perform a relaxed PES scan by systematically rotating the key dihedral angles. For 2-aminocyclopentanecarbonitrile, the crucial rotations are around the C-C bonds of the ring, the C-NH2 bond, and the C-CN bond. A step size of 15-30 degrees is typically sufficient.
-
Computational Level for Scanning: Employ a computationally efficient level of theory for the scan, such as Density Functional Theory (DFT) with the B3LYP functional and a modest basis set like 6-31G*.[7]
-
Identification of Minima: Identify all unique low-energy minima from the PES scan. These correspond to the different stable conformers of the molecule.
The causality behind this initial, lower-level scan is to broadly explore the conformational landscape without incurring prohibitive computational costs. This ensures that no significant conformers are missed before proceeding to more accurate calculations.
Geometry Optimization and Frequency Calculations
Each identified minimum from the conformational search must be optimized to a stationary point on the potential energy surface.
Experimental Protocol:
-
Geometry Optimization: Perform a full geometry optimization on each identified conformer using a more robust level of theory. A common choice is DFT with the B3LYP functional and a larger basis set, such as 6-311+G(d,p).[8]
-
Frequency Analysis: Conduct a frequency calculation at the same level of theory for each optimized structure. This serves two purposes:
-
To confirm that the optimized structure is a true minimum (i.e., has no imaginary frequencies).
-
To obtain the zero-point vibrational energy (ZPVE) and thermal corrections to the electronic energy.
-
The frequency calculation is a critical self-validation step. An imaginary frequency indicates a saddle point (a transition state) rather than a stable conformer, prompting a re-optimization.
High-Level Single-Point Energy Calculations
To obtain highly accurate relative energies of the conformers, single-point energy calculations are performed on the optimized geometries using a higher level of theory.
Experimental Protocol:
-
Single-Point Energy Calculation: For each optimized geometry, perform a single-point energy calculation using a more accurate method. Options include:
-
Higher-level DFT functionals, such as M06-2X, which are known to perform well for non-covalent interactions.[9][10]
-
Coupled-cluster methods like CCSD(T) with an augmented correlation-consistent basis set (e.g., aug-cc-pVDZ) for even greater accuracy, though at a significantly higher computational cost.[3]
-
This hierarchical approach ensures a balance between computational feasibility and accuracy, a cornerstone of reliable theoretical studies.
Solvent Effects
The stability of conformers can be significantly influenced by the surrounding solvent. Therefore, it is essential to account for solvent effects in the calculations.
Experimental Protocol:
-
Implicit Solvation Models: The most common approach is to use an implicit solvation model, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD).[11] These models treat the solvent as a continuous dielectric medium.
-
Solvent Selection: Choose solvents that are relevant to the intended application of 2-aminocyclopentanecarbonitrile, such as water for biological systems or organic solvents for synthetic reactions.
-
Energy Calculations in Solution: Repeat the geometry optimization and single-point energy calculations for the most stable gas-phase conformers using the chosen solvation model.
Visualization of the Computational Workflow
The following diagram illustrates the systematic workflow for determining the stable conformers of 2-aminocyclopentanecarbonitrile.
Caption: Computational workflow for determining stable conformers.
Conformational Landscape of 2-Aminocyclopentanecarbonitrile
The cyclopentane ring can adopt two primary puckered conformations: the envelope (Cs symmetry) and the half-chair (C2 symmetry).[5] For 2-aminocyclopentanecarbonitrile, the positions of the amino and cyano groups on the ring will lead to a variety of possible conformers. The key distinction will be whether the substituents are in axial or equatorial-like positions.
The following diagram illustrates the main conformational possibilities for a disubstituted cyclopentane.
Caption: Conformational isomers of disubstituted cyclopentanes.
For 2-aminocyclopentanecarbonitrile, the relative stability of these conformers will be determined by the interplay of steric hindrance between the substituents and the ring hydrogens, as well as any intramolecular interactions such as hydrogen bonding between the amino group and the nitrile nitrogen.
Predicted Stability and Data Presentation
Based on studies of similar substituted cyclopentanes, it is expected that conformers that minimize steric interactions by placing the bulkier substituent in a pseudo-equatorial position will be lower in energy.[7][12] The following table presents a hypothetical but realistic summary of the relative energies for the different conformers of trans-2-aminocyclopentanecarbonitrile in the gas phase.
| Conformer | Description (NH2, CN) | Relative Energy (kcal/mol) |
| I | Equatorial, Axial | 0.00 |
| II | Axial, Equatorial | 0.85 |
Note: These are illustrative values. Actual values must be determined by the computational protocol described above.
The lower energy of the conformer with the amino group in the equatorial position and the cyano group in the axial position (or vice-versa, depending on the specific interactions) would be attributed to the minimization of steric clashes. The nitrile group is sterically less demanding than the amino group.
Conclusion and Future Directions
This technical guide has outlined a comprehensive and robust theoretical framework for investigating the conformational stability of 2-aminocyclopentanecarbonitrile. By following the detailed computational protocols, researchers can gain valuable insights into the molecule's preferred three-dimensional structures and their relative energies. This knowledge is fundamental for understanding its chemical behavior and for its rational application in drug design and synthesis.
Future theoretical work could expand on this framework by:
-
Investigating the rotational barriers between the stable conformers to understand the dynamics of their interconversion.
-
Studying the effect of protonation of the amino group on the conformational preferences, which is relevant under physiological conditions.
-
Modeling the interaction of the different conformers with specific biological targets to predict binding affinities.
By integrating these computational approaches, a more complete picture of the chemical and biological properties of 2-aminocyclopentanecarbonitrile can be developed, accelerating its potential applications.
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The Aminocyclopentanecarbonitrile Core: A Technical Guide to its Discovery, Synthesis, and Application in Modern Drug Development
Abstract
The aminocyclopentanecarbonitrile scaffold has emerged as a cornerstone in contemporary medicinal chemistry, prized for its conformational rigidity and its role as a versatile synthon for a variety of pharmacologically active molecules. This technical guide provides an in-depth exploration of the discovery, historical evolution of synthetic methodologies, and the burgeoning applications of aminocyclopentanecarbonitriles in drug development. We will delve into the foundational Strecker synthesis, tracing its adaptation for cyclic ketones, and detail modern, industrially relevant protocols. Furthermore, this guide will illuminate the diverse therapeutic areas where this privileged scaffold is making a significant impact, from cardiovascular medicine to novel enzyme inhibitors. This document is intended to be a comprehensive resource for researchers, scientists, and drug development professionals, offering both a historical perspective and practical, field-proven insights.
Introduction: The Rise of a Privileged Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks are recognized as "privileged scaffolds" due to their ability to serve as ligands for a diverse range of biological targets.[1] The cyclopentane ring is one such scaffold, offering a unique combination of conformational pre-organization and the ability to project substituents in well-defined three-dimensional space.[2][3] This makes it an attractive core for the design of small molecule therapeutics with enhanced potency and selectivity. The introduction of an amino and a nitrile group onto the same carbon of a cyclopentane ring, forming an α-aminonitrile, creates a particularly valuable building block: the aminocyclopentanecarbonitrile. This moiety serves as a versatile precursor to cyclic α-amino acids and other complex nitrogen-containing structures, which are of significant interest in drug discovery.[4]
This guide will provide a comprehensive overview of the discovery and history of aminocyclopentanecarbonitriles, detail the evolution of their synthesis, and explore their expanding role in the development of novel therapeutics.
Historical Perspective: From Strecker's Discovery to a Modern Mainstay
The story of aminocyclopentanecarbonitriles is intrinsically linked to the broader history of α-aminonitrile synthesis. The foundational chemistry for this class of compounds was laid in 1850 by Adolph Strecker, who discovered that aldehydes react with ammonia and hydrogen cyanide to produce α-aminonitriles.[5] This reaction, now famously known as the Strecker synthesis, was a landmark achievement in organic chemistry, providing the first laboratory synthesis of amino acids upon hydrolysis of the resulting aminonitriles.
While the initial discoveries focused on acyclic aldehydes, the true potential of the Strecker synthesis for creating more complex, conformationally constrained molecules was realized much later. The application of this reaction to cyclic ketones, such as cyclopentanone, marked a pivotal moment in the history of aminocyclopentanecarbonitriles. This adaptation allowed for the efficient construction of the 1-aminocyclopentanecarbonitrile core, a molecule that would later become a crucial intermediate in the synthesis of major pharmaceuticals.
The impetus for the large-scale production of 1-aminocyclopentanecarbonitrile came with the discovery and development of the angiotensin II receptor blocker (ARB) Irbesartan .[6] This blockbuster antihypertensive drug features a spirocyclic cyclopentane moiety derived directly from 1-aminocyclopentanecarbonitrile, highlighting the industrial significance of this once-niche chemical entity.[6]
Synthetic Methodologies: From Classic Reactions to Industrial Processes
The synthesis of aminocyclopentanecarbonitriles is dominated by the Strecker reaction and its modern variants. The choice of synthetic route is often dictated by the desired scale of production, stereochemical requirements, and the availability of starting materials.
The Classical Strecker Synthesis
The one-pot, three-component Strecker synthesis remains a highly efficient and atom-economical method for the preparation of 1-aminocyclopentanecarbonitrile. The reaction proceeds through the in-situ formation of an imine from cyclopentanone and ammonia, which is then attacked by a cyanide nucleophile.
Reaction Scheme:
Experimental Protocol: Industrial Synthesis of 1-Aminocyclopentanecarbonitrile [7]
This protocol is adapted from patent literature describing the industrial-scale synthesis of 1-aminocyclopentanecarbonitrile as a key intermediate for Irbesartan.
Materials:
-
Cyclopentanone
-
Sodium cyanide (NaCN)
-
Ammonium chloride (NH₄Cl)
-
Aqueous ammonia (20%)
-
Methanol
-
Water
Procedure:
-
In a suitable reaction vessel, dissolve sodium cyanide in water.
-
Add a solution of ammonium chloride in water and aqueous ammonia to the cyanide solution.
-
To this mixture, add a solution of cyclopentanone in methanol.
-
Stir the reaction mixture vigorously at room temperature for 1.5 hours.
-
Heat the mixture to 60°C for 45 minutes to drive the reaction to completion.
-
Cool the reaction mixture and perform a work-up to isolate the 1-aminocyclopentanecarbonitrile product, which is often obtained as an oil and used directly in the subsequent synthetic steps.
Causality Behind Experimental Choices:
-
Use of NaCN and NH₄Cl: This combination generates hydrogen cyanide (HCN) and ammonia in situ, avoiding the handling of highly toxic HCN gas.
-
Aqueous Ammonia: The excess ammonia helps to shift the equilibrium towards the formation of the imine intermediate.
-
Methanol as a Co-solvent: Methanol helps to solubilize the organic cyclopentanone in the aqueous reaction mixture.
-
Heating: The final heating step ensures the complete conversion of the reactants to the desired product.
Asymmetric Synthesis
A significant advancement in the synthesis of aminocyclopentanecarbonitrile derivatives has been the development of asymmetric methods. These approaches are crucial for the preparation of enantiomerically pure compounds, which is often a requirement for pharmaceutical applications. Asymmetric Strecker reactions can be achieved using chiral auxiliaries or chiral catalysts.
Conceptual Workflow for Asymmetric Synthesis:
Applications in Drug Discovery and Development
The aminocyclopentanecarbonitrile core is a versatile building block that has found applications in a range of therapeutic areas. Its ability to impart conformational constraint and serve as a precursor to cyclic amino acids makes it a valuable scaffold in modern drug design.
Cardiovascular Drugs: The Case of Irbesartan
As previously mentioned, the most prominent application of 1-aminocyclopentanecarbonitrile is in the synthesis of Irbesartan.[6] In this multi-step synthesis, the aminocyclopentanecarbonitrile is first hydrolyzed to the corresponding amino acid, which is then acylated and coupled to the biphenyl tetrazole moiety of the final drug molecule.[7]
Quantitative Data: Key Intermediates in Irbesartan Synthesis
| Intermediate | Molecular Formula | Molecular Weight ( g/mol ) | Role |
| 1-Aminocyclopentanecarbonitrile | C₆H₁₀N₂ | 110.16 | Starting material for the cyclopentane ring |
| 1-Aminocyclopentanecarboxylic acid | C₆H₁₁NO₂ | 129.16 | Hydrolyzed product of the aminonitrile |
| N-(1-cyanocyclopentyl)pentanamide | C₁₁H₁₈N₂O | 200.27 | Acylated intermediate |
| 1-(Pentanoylamino)cyclopentanecarboxylic acid | C₁₁H₁₉NO₃ | 213.27 | Key intermediate for coupling |
Enzyme Inhibitors
The rigid cyclopentane scaffold is well-suited for the design of enzyme inhibitors, as it can position key functional groups in a precise orientation to interact with the active site of a target enzyme. Aminocyclopentanecarbonitrile derivatives have been explored as inhibitors of various enzymes, including:
-
Glucosidases: Certain aminocyclopentane derivatives have shown potent α-glucosidase inhibitory effects and have been investigated as potential treatments for diabetes.[8]
-
Steroid Metabolizing Enzymes: Substituted cyclopentane derivatives have been identified as inhibitors of enzymes like AKR1C1 and AKR1C3, which are implicated in hormone-dependent cancers.[9]
-
MraY: Cyclopentane-based analogs of the natural product muraymycin have been synthesized and evaluated as inhibitors of the bacterial enzyme MraY, a promising target for new antibiotics.[4]
Peptidomimetics
Cyclic amino acids derived from aminocyclopentanecarbonitriles are valuable as peptidomimetics.[10] Incorporating these constrained residues into peptides can lead to increased metabolic stability, enhanced receptor affinity, and improved oral bioavailability. For example, 2-aminocyclopentane carboxylic acid has been used as a proline mimetic in the design of opioid peptide analogs.[10]
Future Perspectives
The aminocyclopentanecarbonitrile core continues to be a fertile ground for drug discovery. The development of novel, more efficient, and stereoselective synthetic methods will undoubtedly expand the chemical space accessible to medicinal chemists. Furthermore, the application of this scaffold is expected to grow beyond its current uses, with potential in areas such as antiviral and anticancer therapies. As our understanding of the structural requirements for targeting complex biological systems improves, the unique properties of the aminocyclopentanecarbonitrile scaffold will ensure its continued relevance in the development of the next generation of therapeutics.
References
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- Alembic Ltd. (2010). An improved process for preparing 1-(pentanoylamino)cyclopentanecarboxylic acid. (WO2010079405A2). World Intellectual Property Organization.
- Mishra, R. K., et al. (1995). Morphiceptin analogs containing 2-aminocyclopentane carboxylic acid as a peptidomimetic for proline. Bioorganic & Medicinal Chemistry Letters, 5(13), 1431-1436.
- Takeda Chemical Industries, Ltd. (1996). Aminocyclopentane derivative. (EP0713873A2). European Patent Office.
- Welsch, M. E., Snyder, S. A., & Stockwell, B. R. (2010). Privileged scaffolds for library design and drug discovery. Current opinion in chemical biology, 14(3), 347–361.
- Hernandorena, M., et al. (1986). Inhibition of proliferative activity by cyclic dipeptides: spirocyclic derivatives of 1-aminocyclopentane-carboxylic acid. Toxicology letters, 31(3), 189-193.
- Berecibar, A., Grandjean, C., & Siriwardena, A. (1999). Synthesis and Biological Activity of Natural Aminocyclopentitol Glycosidase Inhibitors: Mannostatins, Trehazolin, Allosamidins, and Their Analogues. Chemical reviews, 99(3), 779-844.
- Brozic, P., et al. (2009). New cyclopentane derivatives as inhibitors of steroid metabolizing enzymes AKR1C1 and AKR1C3. Bioorganic & medicinal chemistry, 17(18), 6648-6659.
- Lee, J. H., et al. (2021). Synthesis and evaluation of cyclopentane-based muraymycin analogs targeting MraY. ACS infectious diseases, 7(5), 1166-1175.
- Zhang, Y., et al. (2022). Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. Molecules, 27(17), 5641.
- Foley, D. J., et al. (2017). Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. Chemistry–A European Journal, 23(67), 17095-17101.
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- Moustafa, A. H., et al. (2014). Synthesis and biological activity of some nucleoside analogs of hydroquinoline-3-carbonitrile. Nucleosides, Nucleotides and Nucleic Acids, 33(3), 111-128.
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- Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A rational approach in drug design. Chemical reviews, 96(8), 3147-3176.
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Introduction: The Strategic Value of the Cyclopentane Scaffold
An In-Depth Technical Guide to 2-Aminocyclopentanecarbonitrile: Synthesis, Stereochemistry, and Applications in Drug Discovery
In the landscape of modern medicinal chemistry, the pursuit of novel molecular scaffolds that offer a blend of synthetic accessibility, conformational rigidity, and favorable pharmacological properties is relentless. Among these, the cyclopentane ring has emerged as an underappreciated yet highly valuable motif.[1] Its non-planar, puckered "envelope" conformation allows for the precise spatial orientation of substituents, making it an excellent scaffold for mimicking natural structures or occupying hydrophobic pockets in biological targets.[2]
This guide focuses on a particularly versatile derivative: 2-aminocyclopentanecarbonitrile . This molecule serves as a critical building block, combining the conformational constraints of the cyclopentane core with the synthetic utility of two key functional groups: a primary amine and a nitrile. The amine group provides a handle for peptide bond formation and other derivatizations, while the nitrile group can participate in various chemical transformations or act as a key pharmacophore, engaging in hydrogen bonding or dipole interactions within a target's active site.[3] The inherent stereochemical complexity of this molecule, possessing two chiral centers, presents both a challenge and an opportunity for the design of highly specific and potent therapeutic agents. This document provides a senior scientist's perspective on the synthesis, stereochemical control, and strategic application of 2-aminocyclopentanecarbonitrile in the drug development pipeline.
Part 1: Synthesis of 2-Aminocyclopentanecarbonitrile
The primary and most direct route to α-aminonitriles is the Strecker synthesis, a robust three-component reaction. While the literature specifically detailing the synthesis of 2-aminocyclopentanecarbonitrile is sparse, the synthesis of its structural isomer, 1-aminocyclopentanecarbonitrile, is well-documented and provides a direct procedural analog.[4]
The Strecker Synthesis: A Time-Tested Approach
The Strecker synthesis involves the one-pot condensation of a ketone (cyclopentanone), an amine source (ammonia), and a cyanide source (e.g., sodium cyanide). The reaction proceeds through the initial formation of an imine from the ketone and ammonia, which is then attacked by the cyanide nucleophile to yield the α-aminonitrile.
Caption: Stereoisomeric relationships of 2-aminocyclopentanecarbonitrile.
Stereocontrolled Synthesis and Separation
Achieving a specific stereoisomer is a significant synthetic challenge.
-
Diastereoselective Synthesis: Reactions like the diastereoselective isocyanoacetate aldol reaction have been explored for installing 1,2-syn-amino alcohol groups on cyclopentane rings, a structure closely related to the target molecule. [5]Such strategies rely on controlling the approach of a nucleophile to a chiral substrate or using a chiral catalyst to favor the formation of one diastereomer over another.
-
Separation of Isomers: When a mixture of stereoisomers is produced, separation is necessary. Diastereomers, having different physical properties, can often be separated by standard techniques like column chromatography or crystallization. Enantiomers require chiral methods, such as chiral HPLC or derivatization with a chiral auxiliary followed by separation of the resulting diastereomers.
In a study of morphiceptin analogs, where 2-aminocyclopentane carboxylic acid (derived from the title nitrile) was used as a proline mimic, the four stereoisomers were synthesized and separated. [6]Subsequent high-resolution NMR analysis was crucial for assigning the specific chirality of each isomer, demonstrating the importance of advanced analytical techniques in this field. [6]
Part 3: Applications in Drug Discovery
The 2-aminocyclopentanecarbonitrile scaffold is a valuable starting point for constructing a diverse range of biologically active molecules. Its utility stems from its role as both a rigid core and a versatile synthetic intermediate.
Cyclopentane as a Bioisostere and Scaffold
The cyclopentane ring is a common feature in many successful drugs. * Carbocyclic Nucleosides: It can serve as a bioisostere for the furanose sugar ring in nucleosides, leading to carbocyclic nucleoside analogs with improved metabolic stability. These are often investigated as antiviral agents. * Conformational Restriction: In peptidomimetics, incorporating the cyclopentane structure restricts the conformational freedom of a peptide backbone. This can lock the molecule into a bioactive conformation, increasing its potency and selectivity, as seen in morphiceptin analogs where it replaces proline. [6]* Hydrophobic Interactions: The carbocyclic ring can effectively fill hydrophobic pockets in enzyme active sites or receptors. [2]
Case Study: Intermediate for Irbesartan (Analogous Application)
While not the title compound itself, the synthesis of the antihypertensive drug Irbesartan utilizes the closely related intermediate 1-(pentanoylamino)cyclopentanecarboxylic acid. This intermediate is prepared from 1-aminocyclopentane carbonitrile. [4]This highlights the industrial relevance of the aminocyclopentanecarbonitrile core, where the amine is acylated and the nitrile is hydrolyzed to a carboxylic acid.
Caption: Synthetic pathway to a key Irbesartan intermediate. [4]
Potential Therapeutic Areas
Derivatives of 2-aminocyclopentanecarbonitrile have potential applications in several therapeutic areas:
| Therapeutic Area | Target / Mechanism of Action | Rationale for Cyclopentane Scaffold | Reference Example |
| Antibiotics | MraY (Peptidoglycan Biosynthesis) | Serves as a stable, synthetically tractable mimic of the ribose moiety in nucleoside antibiotics. | Cyclopentane-based muraymycin analogs. [5] |
| Opioid Receptor Modulation | μ and δ-opioid receptors | Acts as a conformationally restricted peptidomimetic for proline, influencing receptor selectivity and activity. | Morphiceptin analogs containing 2-aminocyclopentane carboxylic acid. [6] |
| Antivirals | Viral Polymerases / Enzymes | Forms the core of carbocyclic nucleosides, offering enhanced metabolic stability compared to natural nucleosides. | General synthesis of carbocyclic antiviral nucleosides. |
| Oncology / Metabolic Diseases | Kinases, 11β-HSD1 | The cyclopentyl group modulates lipophilicity and biological activity of a thiazolone core. | Cyclopentyl-substituted aminothiazolones. |
Conclusion and Future Outlook
2-Aminocyclopentanecarbonitrile represents a strategically important, albeit challenging, molecular scaffold. Its value lies in the combination of a conformationally defined cyclopentane core with synthetically versatile amino and nitrile functionalities. The successful application of this building block hinges on the precise control of its stereochemistry, as the spatial arrangement of its substituents is paramount for effective interaction with biological targets.
Future research in this area will likely focus on two key fronts:
-
Novel Synthetic Methods: The development of highly diastereoselective and enantioselective methods for the synthesis of 2-aminocyclopentanecarbonitrile will be critical. This will enable more efficient access to stereochemically pure isomers, accelerating the drug discovery process.
-
Expanded Applications: The exploration of this scaffold in new therapeutic areas, guided by computational modeling and high-throughput screening, will undoubtedly uncover novel biological activities. Its use in creating libraries of compounds for targets like kinases, proteases, and GPCRs remains a promising avenue for innovation.
For researchers and drug development professionals, mastering the chemistry of scaffolds like 2-aminocyclopentanecarbonitrile is not merely an academic exercise; it is a fundamental component of building the next generation of targeted, effective, and safe medicines.
References
- Giampietro, L., et al. (2023). Multicomponent Reaction-Assisted Drug Discovery: A Time- and Cost-Effective Green Approach Speeding Up Identification and Optimization of Anticancer Drugs. National Institutes of Health (NIH).
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potential research areas for 2-aminocyclopentanecarbonitrile
An In-Depth Technical Guide to the Potential Research Areas of 2-Aminocyclopentanecarbonitrile
Abstract
2-Aminocyclopentanecarbonitrile represents a largely unexplored scaffold in synthetic and medicinal chemistry. While direct literature on this specific molecule is sparse, its structural motifs—a constrained cyclopentane ring, a primary amine, and a nitrile group—suggest significant potential as a versatile building block for novel chemical entities. This guide synthesizes information from related structural classes to propose promising research avenues. We will explore potential synthetic strategies, derivatization pathways, and applications in medicinal chemistry and asymmetric synthesis. This document is intended for researchers, scientists, and drug development professionals seeking to innovate at the frontiers of small molecule chemistry.
Introduction: The Untapped Potential of a Simple Scaffold
The pursuit of novel chemical matter is a cornerstone of drug discovery and materials science. Small, rigid scaffolds are of particular interest as they allow for the precise spatial presentation of functional groups, reducing conformational flexibility and often leading to higher binding affinities and improved pharmacokinetic properties. 2-Aminocyclopentanecarbonitrile is one such scaffold. The cyclopentane ring offers a non-aromatic, constrained framework, while the vicinal amino and nitrile groups provide reactive handles for a multitude of chemical transformations.
The nitrile group, in particular, is a versatile functional group in medicinal chemistry. It can act as a hydrogen bond acceptor, a bioisostere for a carbonyl group, or a reactive precursor for other functionalities. Furthermore, nitrile-containing compounds have shown a wide range of biological activities, including enzyme inhibition and receptor modulation. This guide will lay out a roadmap for unlocking the potential of 2-aminocyclopentanecarbonitrile, from its synthesis to its potential applications.
Synthetic Strategies: Accessing the Core Scaffold
The primary challenge in exploring the chemistry of 2-aminocyclopentanecarbonitrile is its limited commercial availability and the lack of established synthetic routes in the literature. However, we can propose plausible synthetic pathways based on well-established reactions for the synthesis of α-aminonitriles.
The Strecker Synthesis: A Convergent Approach
The most direct and versatile method for the synthesis of α-aminonitriles is the Strecker synthesis. This one-pot, three-component reaction involves the condensation of an aldehyde or ketone with an amine and a cyanide source. In the case of 2-aminocyclopentanecarbonitrile, the logical starting material would be cyclopentanone.
Proposed Synthetic Workflow:
Caption: Proposed Strecker synthesis of 2-aminocyclopentanecarbonitrile.
Experimental Protocol: A Representative Strecker Synthesis
The following is a generalized protocol based on standard Strecker synthesis procedures. Optimization would be required for the specific substrate.
-
Reaction Setup: In a well-ventilated fume hood, a solution of ammonium chloride (1.1 eq) in water is prepared in a round-bottom flask equipped with a magnetic stirrer. The solution is cooled to 0 °C in an ice bath.
-
Amine Formation: Aqueous ammonia (1.2 eq) is added, followed by the dropwise addition of cyclopentanone (1.0 eq). The mixture is stirred at 0 °C for 30 minutes to form the imine intermediate.
-
Cyanation: A solution of potassium cyanide (1.1 eq) in water is added dropwise to the reaction mixture, ensuring the temperature remains below 10 °C. Caution: Potassium cyanide is highly toxic. Handle with extreme care and appropriate personal protective equipment.
-
Reaction Monitoring: The reaction is allowed to warm to room temperature and stirred overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup and Purification: The reaction mixture is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Asymmetric Synthesis: Accessing Chiral Scaffolds
The development of stereoselective methods to access enantiomerically pure 2-aminocyclopentanecarbonitrile would be a significant advancement. This could be achieved through a chiral catalyst in the Strecker reaction or by using a chiral auxiliary. The resulting chiral aminonitriles could serve as valuable building blocks for asymmetric synthesis.
Potential Research Areas in Medicinal Chemistry
The true potential of 2-aminocyclopentanecarbonitrile lies in its application as a scaffold for the design of novel therapeutic agents. The rigid cyclopentane core, combined with the reactive amino and nitrile groups, allows for the exploration of diverse chemical space.
Dipeptidyl Peptidase 4 (DPP-4) Inhibitors for Type 2 Diabetes
A prominent class of drugs that feature an α-aminonitrile moiety is the dipeptidyl peptidase 4 (DPP-4) inhibitors, such as vildagliptin and saxagliptin. These drugs are used for the treatment of type 2 diabetes. The nitrile group plays a crucial role in their mechanism of action, forming a reversible covalent bond with a serine residue in the active site of the DPP-4 enzyme.
Proposed Research Workflow:
Caption: Drug discovery workflow for novel DPP-4 inhibitors.
Table 1: Comparison of Selected DPP-4 Inhibitors
| Compound | Core Scaffold | Key Interactions with DPP-4 |
| Vildagliptin | Pyrrolidine | Covalent bond with Ser630, hydrogen bonds |
| Saxagliptin | Adamantane | Covalent bond with Ser630, hydrophobic interactions |
| Proposed Scaffold | Cyclopentane | Potential for covalent bond with Ser630, exploration of novel hydrophobic interactions |
Cysteine Protease Inhibitors
The nitrile group can also act as a warhead for the inhibition of cysteine proteases, a class of enzymes implicated in a variety of diseases, including cancer, neurodegenerative disorders, and infectious diseases. The nitrile can undergo nucleophilic attack by the active site cysteine residue. The cyclopentane scaffold could be decorated with various substituents to achieve selectivity for a specific cysteine protease.
Scaffolds for CNS-Active Agents
The rigid nature of the cyclopentane ring makes it an attractive scaffold for central nervous system (CNS) drug discovery, where conformational rigidity can lead to improved receptor subtype selectivity and reduced off-target effects. Derivatives of 2-aminocyclopentanecarbonitrile could be explored as novel ligands for G-protein coupled receptors (GPCRs) or ion channels in the CNS.
Applications in Asymmetric Synthesis and Materials Science
Beyond medicinal chemistry, 2-aminocyclopentanecarbonitrile and its derivatives hold promise in other areas of chemical science.
Chiral Ligands for Asymmetric Catalysis
The vicinal amino and nitrile groups can be elaborated into chiral ligands for transition metal-catalyzed reactions. For example, the nitrile could be reduced to a primary amine, and the two amino groups could be functionalized to create a chiral diamine ligand. Such ligands are valuable in a wide range of asymmetric transformations.
Building Blocks for Novel Polymers and Materials
The bifunctional nature of 2-aminocyclopentanecarbonitrile makes it a potential monomer for the synthesis of novel polymers. The nitrile group could be polymerized, or the amino and nitrile groups could be used in condensation polymerization reactions to create polyamides or other functional materials.
Conclusion and Future Outlook
2-Aminocyclopentanecarbonitrile is a molecule with significant, yet largely untapped, potential. While the direct literature is sparse, by drawing parallels with related and well-studied chemical entities, we can outline a clear and promising path for future research. The synthetic accessibility via the Strecker reaction, coupled with the versatile reactivity of the amino and nitrile groups, makes this scaffold a prime candidate for exploration in medicinal chemistry, asymmetric synthesis, and materials science. The key to unlocking its potential will be the systematic investigation of its synthesis, derivatization, and application in these and other emerging areas of chemical research. The insights and protocols provided in this guide are intended to serve as a foundational resource for scientists ready to explore this exciting frontier.
References
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Fleming, F. F., Yao, L., Ravikumar, P. C., Weaver, L., & Pitt, N. (2010). Nitrile-containing pharmaceuticals: efficacy, side effects, and biodegradation. ChemMedChem, 5(9), 1458–1481. [Link]
-
Levin, J. I. (2012). Nitriles in medicinal chemistry. Annual Reports in Medicinal Chemistry, 47, 319–334. [Link]
Methodological & Application
Application Notes & Protocols: Strategic Incorporation of 2-Aminocyclopentanecarbonitrile into Synthetic Peptides
Introduction: The Rationale for Conformational Constraint
The field of peptide therapeutics is increasingly focused on overcoming the inherent limitations of natural peptides, such as poor metabolic stability and low receptor affinity.[1] A powerful strategy to address these challenges is the incorporation of non-proteinogenic amino acids that introduce conformational constraints.[2][3] 2-Aminocyclopentanecarbonitrile (ACPCN) is one such building block, a cyclic amino acid analogue that rigidly holds the peptide backbone in a specific orientation. This pre-organization can reduce the entropic penalty upon binding to a biological target, potentially leading to enhanced potency and selectivity.[1] Furthermore, the cyclic nature of the residue can sterically shield adjacent peptide bonds from enzymatic degradation, thereby increasing the peptide's in vivo half-life.[2]
This guide provides a comprehensive overview and detailed protocols for the successful incorporation of Fmoc-protected 2-aminocyclopentanecarbonitrile into peptide sequences using standard solid-phase peptide synthesis (SPPS) techniques.
Core Principles & Synthetic Considerations
The incorporation of 2-aminocyclopentanecarbonitrile largely follows the well-established Fmoc/tBu solid-phase peptide synthesis (SPPS) strategy.[4][5] This iterative process involves the sequential addition of Nα-Fmoc protected amino acids to a growing peptide chain anchored to a solid support.[6][7] However, the unique structure of ACPCN presents two primary challenges that require careful consideration:
-
Steric Hindrance: The rigid, cyclic structure of the cyclopentane ring presents significant steric bulk around the α-carbon. This can impede the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain, leading to slow or incomplete coupling reactions.[8] The choice of coupling reagent is therefore critical to overcoming this hindrance.
-
Nitrile Group Stability: The carbonitrile (-C≡N) moiety is a key functional group. While generally stable, its integrity must be preserved throughout all synthesis steps, including repeated base-mediated Fmoc deprotection and the final strong acid-mediated cleavage from the resin.[9] Standard protocols are typically compatible, but verification of the nitrile group in the final product is essential.
Experimental Workflow: A Visual Guide
The overall workflow for incorporating a 2-aminocyclopentanecarbonitrile residue is visualized below. This process highlights the critical steps of coupling the sterically hindered residue and the final cleavage and characterization stages.
Caption: SPPS workflow for peptides containing 2-aminocyclopentanecarbonitrile.
Protocols for Synthesis and Purification
The following protocols are designed for manual solid-phase synthesis at a 0.1 mmol scale. It is assumed that the requisite Nα-Fmoc-2-aminocyclopentanecarbonitrile is available. Note that ACPCN exists as cis/trans diastereomers and (1R,2S), (1S,2R), etc., enantiomers; the specific isomer used will dictate the final peptide's topology.
Protocol 1: Solid-Phase Peptide Synthesis Cycle
This protocol details a single cycle of amino acid addition.
-
Resin Preparation: a. Place 0.1 mmol of a suitable resin (e.g., Rink Amide for C-terminal amides) in a fritted reaction vessel.[6] b. Swell the resin in N,N-dimethylformamide (DMF) for at least 30 minutes with gentle agitation.[8] c. Drain the DMF.
-
Nα-Fmoc Deprotection: a. Add 5 mL of 20% (v/v) piperidine in DMF to the resin.[10] b. Agitate for 5 minutes, drain, then repeat with a fresh 5 mL portion of the piperidine solution for 15 minutes. c. Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL).
-
Amino Acid Coupling (Standard Residues): a. In a separate vial, dissolve the incoming Fmoc-amino acid (0.4 mmol, 4 eq), HBTU (0.38 mmol, 3.8 eq), and HOBt (0.4 mmol, 4 eq) in 2 mL of DMF. b. Add N,N-diisopropylethylamine (DIEA) (0.8 mmol, 8 eq) to the vial and pre-activate for 1-2 minutes. c. Add the activated amino acid solution to the deprotected resin. d. Agitate for 1-2 hours at room temperature. e. Drain the coupling solution and wash the resin with DMF (3 x 5 mL).
-
Incorporation of Fmoc-2-aminocyclopentanecarbonitrile (ACPCN): a. Follow steps 3a-3e, but substitute the standard amino acid with Fmoc-ACPCN-OH. b. Crucially, use a more potent coupling reagent. Replace HBTU/HOBt with HATU (0.38 mmol, 3.8 eq) and HOAt (0.4 mmol, 4 eq) for the activation step.[11] HATU-based reagents are superior for coupling sterically demanding amino acids.[12] c. Extend the coupling time to 4-6 hours, or overnight if necessary. d. Monitor Reaction Completion: Before washing, perform a qualitative Kaiser test. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), repeat the coupling step with a fresh solution of activated Fmoc-ACPCN-OH.
-
Capping (Optional but Recommended): a. If the Kaiser test remains positive after a second coupling, cap any unreacted N-terminal amines to prevent the formation of deletion sequences. b. Treat the resin with a solution of acetic anhydride/DIEA/DMF (5:10:85 v/v/v) for 30 minutes.[8] c. Wash the resin with DMF (3 x 5 mL).
-
Chain Elongation: a. Repeat steps 2 through 5 for each subsequent amino acid in the sequence.
Table 1: Comparison of Coupling Reagents for Hindered Residues
| Reagent | Activating Additive | Relative Speed | Racemization Risk | Recommended Use |
| HBTU/TBTU | HOBt | Standard | Low | Routine couplings, may be slow for ACPCN.[11] |
| HATU | HOAt | Very Fast | Very Low | Highly recommended for sterically hindered residues like ACPCN. [12] |
| HCTU | 6-Cl-HOBt | Very Fast | Low | Effective alternative to HATU. |
| COMU | OxymaPure | Very Fast | Very Low | Excellent, safe alternative to HATU with high solubility.[11] |
| DCC/DIC | HOBt/OxymaPure | Slow-Standard | Moderate | Generally avoided in modern Fmoc-SPPS due to insoluble urea byproduct.[12] |
Protocol 2: Cleavage, Deprotection, and Isolation
This protocol releases the completed peptide from the solid support and removes all side-chain protecting groups.
-
Resin Preparation for Cleavage: a. After the final Fmoc deprotection, wash the peptidyl-resin with DMF (3x), followed by dichloromethane (DCM) (3x), and methanol (3x). b. Dry the resin thoroughly under a high vacuum for at least 1 hour.
-
Cleavage and Deprotection: a. Prepare a cleavage cocktail appropriate for the peptide's sequence. A standard, robust cocktail is listed in Table 2. b. Add the cleavage cocktail (e.g., 5 mL for 0.1 mmol of resin) to the dried resin in a sealed vessel.[13] c. Agitate gently at room temperature for 2-3 hours. The trityl cation scavenger (TIS) is critical for protecting sensitive residues like Trp and Cys from re-attachment of cleaved protecting groups.[7]
Table 2: Standard TFA Cleavage Cocktail
| Component | Reagent | Volume % | Purpose |
| Acid | Trifluoroacetic Acid (TFA) | 95% | Cleaves peptide from resin and removes acid-labile side-chain protecting groups (e.g., tBu, Boc, Trt).[13] |
| Cation Scavenger | Triisopropylsilane (TIS) | 2.5% | Reduces reactive carbocations generated during deprotection.[7] |
| Nucleophilic Scavenger | Deionized Water (H₂O) | 2.5% | Scavenges reactive species and aids peptide solubility. |
-
Peptide Precipitation and Isolation: a. Filter the resin and collect the TFA filtrate containing the cleaved peptide into a 50 mL centrifuge tube. b. Add the TFA solution dropwise to a 10-fold excess of ice-cold diethyl ether. A white precipitate of the crude peptide should form.[8] c. Centrifuge the mixture at 3000-4000 rpm for 10 minutes to pellet the peptide. d. Carefully decant the ether. e. Wash the peptide pellet by resuspending it in cold ether and repeating the centrifugation. Perform this wash twice. f. After the final wash, dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.
Purification and Characterization
The crude peptide must be purified and its identity confirmed.
-
Purification: a. Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA). b. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.[14] c. Collect fractions corresponding to the major peak and combine them. d. Lyophilize the pooled fractions to obtain the pure peptide as a white, fluffy powder.
-
Characterization: a. Analytical RP-HPLC: Inject a small sample of the purified peptide to assess its purity, which should ideally be >95%.[14] b. Mass Spectrometry (MS): Analyze the purified peptide using Electrospray Ionization (ESI) or MALDI-TOF mass spectrometry to confirm that the experimental molecular weight matches the theoretical calculated mass.[14][15] This step is critical to verify the successful incorporation of the ACPCN residue and the integrity of the nitrile group.
Conclusion
The incorporation of 2-aminocyclopentanecarbonitrile into peptides is a valuable strategy for developing next-generation peptidomimetics with enhanced structural definition and stability. While its steric bulk demands specific considerations, particularly the use of high-efficiency coupling reagents like HATU or COMU and careful monitoring of reaction completion, the synthesis can be reliably achieved using modified SPPS protocols. The methodologies outlined in this guide provide a robust framework for researchers, scientists, and drug development professionals to successfully synthesize and characterize these unique constrained peptides, paving the way for novel therapeutic discoveries.
References
-
Nowick, J. S., et al. (Version 1.7.2). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. UCI Department of Chemistry.
-
AAPPTec. Amino Acid Derivatives for Peptide Synthesis.
-
Isidro-Llobet, A., et al. (2009). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Advanced ChemTech.
-
Ashenhurst, J. (2019). Introduction to Peptide Synthesis. Master Organic Chemistry.
-
Chemistry LibreTexts. (2024). 26.7: Peptide Synthesis.
-
Wikipedia. Peptide synthesis.
-
Lorin, C., et al. (2023). Introduction of constrained Trp analogs in RW9 modulates structure and partition in membrane models. Bioorganic Chemistry.
-
Sigma-Aldrich. Peptide Coupling Reagents Guide.
-
BioPharmaSpec. Effective Structural Characterization Strategies for Peptides.
-
Gante, J. (2001). Peptide Nitriles. Houben-Weyl Methods of Organic Chemistry, Vol. E 22c.
-
Biosynth. (2024). Peptide Therapeutics: Constrained Peptides for Improved Drug Discovery.
-
BenchChem. Solid-Phase Synthesis of Peptides Containing Unnatural Amino Acids: Application Notes and Protocols.
-
EMD Millipore Corporation. Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis.
-
Cary, D. R., et al. (2017). Constrained Peptides in Drug Discovery and Development. Yakugaku Zasshi.
-
Appella, D. H., et al. (1997). Synthesis and Structural Characterization of Helix-Forming β-Peptides: trans-2-Aminocyclopentanecarboxylic Acid Oligomers. Journal of the American Chemical Society.
-
Katritzky, A. R., et al. (1998). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry.
-
Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology.
-
Salvadori, S., et al. (1995). Conformationally constrained deltorphin analogs with 2-aminotetralin-2-carboxylic acid in position 3. Journal of Medicinal Chemistry.
-
Timmerman, P. (2023). Peptide therapeutics: reconstructing protein surfaces using constrained peptides. European Pharmaceutical Review.
-
Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
-
Life Chemicals. (2020). Novel Conformationally Restricted Amino Acids for Peptidomimetic Drug Design.
-
Torres-Lozano, C., et al. (2023). Characterization and Classification In Silico of Peptides with Dual Activity (Antimicrobial and Wound Healing). MDPI.
-
Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols.
-
Dilun Bio. (2023). Commonly Used Coupling Reagents in Peptide Synthesis.
-
Pless, S. A., & Ahern, C. A. (2013). Incorporation of non-canonical amino acids. Methods in molecular biology.
-
Zhang, Z. (2000). De novo peptide sequencing by two-dimensional fragment correlation mass spectrometry. Analytical Chemistry.
-
Cary, D. R., et al. (2017). Constrained Peptides in Drug Discovery and Development. ResearchGate.
-
Biosynth. Protecting Groups in Peptide Synthesis.
-
Creative Peptides. Protecting Groups in Peptide Synthesis: A Detailed Guide.
-
International Journal of Science and Research Archive. (2024). Analytical techniques for peptide-based drug development: Characterization, stability and quality control.
-
Britton, R., et al. (2013). Asymmetric Synthesis of Functionalizable Type II β-Turn-Inducing α-Amino Acid Building Blocks. Organic Letters.
-
Drug Discovery Chemistry. Macrocyclics and Constrained Peptides.
-
Lubell, W. D., et al. (2000). Design, synthesis, and conformational analysis of azacycloalkane amino acids as conformationally constrained probes for mimicry of peptide secondary structures. Biopolymers.
Sources
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- 3. Design, synthesis, and conformational analysis of azacycloalkane amino acids as conformationally constrained probes for mimicry of peptide secondary structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemistry.du.ac.in [chemistry.du.ac.in]
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The Strategic Utility of 2-Aminocyclopentanecarbonitrile in Modern Pharmaceutical Synthesis: Application Notes and Protocols
In the landscape of contemporary drug discovery and development, the strategic selection of molecular building blocks is paramount to the efficient construction of complex and effective therapeutic agents. Among the vast arsenal of chemical intermediates, saturated carbocyclic structures have garnered significant attention for their ability to impart favorable physicochemical properties, such as improved metabolic stability and defined three-dimensional conformations.[1] This guide provides an in-depth exploration of 2-aminocyclopentanecarbonitrile, a versatile and increasingly valuable intermediate in pharmaceutical synthesis. We will delve into its synthesis, key applications, and detailed protocols for its use, with a particular focus on its role in the design of innovative therapeutic modalities.
Physicochemical Properties and Safety Data
A thorough understanding of the physical and chemical characteristics of an intermediate is fundamental to its effective and safe utilization in any synthetic workflow. The properties of 2-aminocyclopentanecarbonitrile (CAS No. 80501-45-7) are summarized in the table below.
| Property | Value | Source |
| CAS Number | 80501-45-7 | [2][3] |
| Molecular Formula | C₆H₁₀N₂ | [3][4] |
| Molecular Weight | 110.16 g/mol | [2][4] |
| Physical Form | Liquid | [2] |
| Storage Temperature | 2-8°C | [4] |
Safety Information:
2-Aminocyclopentanecarbonitrile is classified as a hazardous substance and requires careful handling in a laboratory setting. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H318 (Causes serious eye damage), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).[2]
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[2]
Synthesis of 2-Aminocyclopentanecarbonitrile
While a plethora of synthetic routes exist for aminonitriles in general, the synthesis of the specific constitutional isomer, 2-aminocyclopentanecarbonitrile, often involves multi-step sequences. One common approach is the Strecker synthesis, which involves the reaction of an aldehyde or ketone with an amine and a cyanide source.
A related and industrially relevant synthesis for a structural isomer, 2-amino-1-cyclopentene-1-carbonitrile, proceeds via the cyclization of adiponitrile in the presence of a strong base. This highlights a common strategy for the formation of the five-membered ring system.
Applications in Pharmaceutical Synthesis
The unique structural arrangement of a primary amine and a nitrile group on a cyclopentane scaffold makes 2-aminocyclopentanecarbonitrile a highly valuable intermediate for the synthesis of a diverse range of pharmaceutical building blocks and active pharmaceutical ingredients (APIs).
Peptide-Mimetic Design
Peptidomimetics are compounds that mimic the structure and function of natural peptides but are designed to have improved properties, such as enhanced stability and oral bioavailability. The cyclopentane ring of 2-aminocyclopentanecarbonitrile serves as a rigid scaffold that can be used to constrain the conformation of a molecule, thereby mimicking the secondary structures of peptides, such as β-turns and α-helices.[2] The amino and nitrile functionalities provide convenient handles for further chemical elaboration, allowing for the introduction of various side chains to mimic the amino acid residues of the native peptide.
The workflow for incorporating 2-aminocyclopentanecarbonitrile into a peptidomimetic can be visualized as follows:
Caption: General workflow for the utilization of 2-aminocyclopentanecarbonitrile in peptidomimetic synthesis.
Ring-Expansion Reactions
The strained nature of the cyclopentane ring, coupled with the presence of the amino and nitrile groups, facilitates synthetically useful ring-expansion reactions. These reactions allow for the construction of larger, often more complex, heterocyclic ring systems that are prevalent in many classes of pharmaceuticals. For instance, under appropriate conditions, the amino group can participate in an intramolecular cyclization with a derivative of the nitrile group, leading to the formation of a six-membered ring.
The driving force for such rearrangements is often the relief of ring strain and the formation of a more stable carbocation intermediate.[5][6]
A generalized scheme for a ring expansion is depicted below:
Caption: Conceptual workflow for a ring-expansion reaction starting from 2-aminocyclopentanecarbonitrile.
Experimental Protocols
The following protocols are provided as a general guideline and may require optimization based on the specific substrate and desired product.
Protocol for N-Boc Protection of 2-Aminocyclopentanecarbonitrile
Causality: The protection of the amino group is a crucial first step in many synthetic sequences to prevent its unwanted reaction in subsequent steps. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a wide range of reaction conditions and its ease of removal under acidic conditions.
Materials:
-
2-Aminocyclopentanecarbonitrile
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve 2-aminocyclopentanecarbonitrile (1.0 eq) in DCM or THF in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.2 eq) or DIPEA (1.2 eq) to the solution.
-
Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in the same solvent to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel if necessary.
Protocol for the Reduction of the Nitrile Group
Causality: The reduction of the nitrile group to a primary amine provides a new site for chemical modification, which is often a key step in the synthesis of more complex molecules. Lithium aluminum hydride (LAH) is a powerful reducing agent capable of this transformation.
Materials:
-
N-Boc-2-aminocyclopentanecarbonitrile
-
Lithium aluminum hydride (LAH)
-
Anhydrous diethyl ether or THF
-
Sodium sulfate decahydrate or Fieser's workup reagents
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (2.0-3.0 eq) in anhydrous diethyl ether or THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of N-Boc-2-aminocyclopentanecarbonitrile (1.0 eq) in the same anhydrous solvent to the LAH suspension.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to 0 °C and carefully quench the excess LAH by the sequential addition of water, 15% aqueous sodium hydroxide, and then more water (Fieser's workup). Alternatively, a saturated aqueous solution of sodium sulfate can be added dropwise until a granular precipitate forms.
-
Stir the resulting mixture at room temperature for 1 hour.
-
Filter the solid and wash it thoroughly with the reaction solvent.
-
Dry the combined organic filtrates over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography.
Analytical Methods
The characterization and purity assessment of 2-aminocyclopentanecarbonitrile and its derivatives are critical for ensuring the quality and reproducibility of synthetic processes.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for the separation and quantification of 2-aminocyclopentanecarbonitrile and its isomers. Due to the presence of the amino group, derivatization with a chiral reagent can be employed to separate enantiomers on a standard reversed-phase column.
Typical HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water, often with an additive like formic acid or trifluoroacetic acid to improve peak shape.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a suitable wavelength (e.g., 210 nm) or mass spectrometry (LC-MS).
Gas Chromatography (GC)
GC can be used for the analysis of volatile derivatives of 2-aminocyclopentanecarbonitrile. Derivatization of the amino group is often necessary to improve volatility and thermal stability.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of 2-aminocyclopentanecarbonitrile and its reaction products. ¹H and ¹³C NMR spectra provide detailed information about the molecular structure and connectivity.
Conclusion
2-Aminocyclopentanecarbonitrile is a valuable and versatile pharmaceutical intermediate with significant potential in the design and synthesis of novel therapeutic agents. Its unique combination of a constrained carbocyclic scaffold and reactive functional groups makes it an attractive building block for the construction of complex molecules, particularly in the fields of peptidomimetics and heterocyclic chemistry. The protocols and application notes provided herein offer a foundation for researchers and scientists to explore the full potential of this promising intermediate in their drug discovery and development endeavors.
References
- Burgess, K., et al. (2015). Self-assembling nanotubes from a-helical peptide mimics.
- Hanold, P., et al. (2015). A triazole-stabilized b-hairpin peptide mimic of the EGFR dimerization arm. ChemBioChem, 16(16), 2314-2318.
- Hong, S. Y., Oh, J. E., & Lee, K. H. (1999). Effect of D-amino acid substitution on the stability, the secondary structure, and the antimicrobial activity of a-helical peptides. Biochemical Journal, 344(Pt 2), 447–454.
-
Chemistry Steps. (n.d.). Ring Expansion Rearrangements. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0061884). Retrieved from [Link]
-
Master Organic Chemistry. (2023, June 23). Rearrangements: Alkyl Shifts and Ring-Expansion Reactions. Retrieved from [Link]
- Mehrban, B., et al. (2015). Self-assembling peptide-based hydrogels for drug delivery. Journal of Controlled Release, 209, 169-184.
-
The Organic Chemistry Tutor. (2023, March 20). SN1 Carbocation Rearrangements - Ring Expansion Problems [Video]. YouTube. Retrieved from [Link]
-
Wikipedia. (n.d.). Ring expansion and contraction. Retrieved from [Link]
- Yarden, Y., & Sliwkowski, M. X. (2001). Untangling the ErbB signalling network. Nature Reviews Molecular Cell Biology, 2(2), 127–137.
-
American Chemical Society. (n.d.). Taming cyclopentane: Bicyclo[2.1.1]hexanes as rigidified variants to enable medicinal chemistry. Retrieved from [Link]
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- 3. Ring expansion and contraction - Wikipedia [en.wikipedia.org]
- 4. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
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Application Notes and Protocols for the Chiral Separation of 2-Aminocyclopentanecarbonitrile Enantiomers
Abstract
This document provides a comprehensive technical guide for the enantioselective separation of 2-aminocyclopentanecarbonitrile, a critical chiral building block in modern pharmaceutical synthesis. Recognizing the distinct biological activities often exhibited by different enantiomers, achieving high enantiomeric purity is a cornerstone of drug development and quality control.[1][2][3][4] This guide moves beyond a simple listing of methods to provide an in-depth analysis of the primary chromatographic techniques—High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Gas Chromatography (GC)—alongside classical and enzymatic resolution strategies. We delve into the causality behind methodological choices, offering detailed, field-proven protocols and a logical workflow to empower researchers, scientists, and drug development professionals in establishing robust and efficient separation strategies.
Introduction: The Chirality Challenge of 2-Aminocyclopentanecarbonitrile
2-Aminocyclopentanecarbonitrile possesses two stereogenic centers, giving rise to four possible stereoisomers: a cis pair of enantiomers and a trans pair of enantiomers. As enantiomers possess identical physicochemical properties in an achiral environment (e.g., melting point, boiling point, solubility), their separation requires a chiral environment that can distinguish between their three-dimensional arrangements.[2][5][6]
The primary analytical challenge presented by this molecule is its lack of a strong chromophore, rendering direct detection by UV-Vis spectrophotometry inefficient at typical concentrations. This necessitates either derivatization to introduce a UV-active tag or the use of more universal detection techniques such as Mass Spectrometry (MS) or Evaporative Light Scattering Detection (ELSD).[7] This guide will address method development for both direct and indirect analysis.
Strategic Approach to Method Selection
The selection of an appropriate separation technique is dictated by the ultimate goal, whether it be analytical quantification of enantiomeric excess (ee) or preparative isolation of a single enantiomer. Chromatographic methods like HPLC and SFC are the dominant forces in analytical-scale separations, while techniques like diastereomeric crystallization are often employed for large-scale resolutions.[8][9]
Caption: Workflow for selecting a chiral separation method.
Chromatographic Methodologies
High-Performance Liquid Chromatography (HPLC)
HPLC is the most established and versatile technique for chiral separations.[10] The core of the method lies in the Chiral Stationary Phase (CSP), which creates a diastereomeric association with the enantiomers, leading to different retention times.
-
Expert Insight (Causality): The choice of CSP is the most critical parameter.[11] For a molecule like 2-aminocyclopentanecarbonitrile, which contains both a basic amine and a polar nitrile group, polysaccharide-based CSPs are an excellent starting point. These phases (e.g., cellulose or amylose derivatives) offer a wide range of chiral recognition mechanisms, including hydrogen bonding, dipole-dipole interactions, and inclusion complexation.[12] The basicity of the amine necessitates the addition of a basic modifier to the mobile phase, such as diethylamine (DEA) or ethylenediamine (EDA). This modifier acts as a competitor for active sites on the silica surface, preventing peak tailing and improving resolution.[8]
-
Modes of Operation:
-
Direct Method (Preferred): Separation occurs directly on a CSP without prior chemical modification of the analyte. This avoids potential side reactions or racemization during derivatization.[7]
-
Indirect Method: The enantiomers are first reacted with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column.[7][8] This approach is useful when only UV detection is available, as a chromophoric tag can be introduced.
-
Supercritical Fluid Chromatography (SFC)
SFC has emerged as a powerful, "greener" alternative to normal-phase HPLC.[1][13] It utilizes supercritical CO2 as the main mobile phase component, which has low viscosity and high diffusivity.
-
Expert Insight (Causality): The physical properties of supercritical CO2 allow for the use of higher flow rates and longer columns without generating excessive backpressure.[13][14] This translates to significantly faster separations and higher throughput, a major advantage in screening environments. The same polysaccharide-based CSPs used in HPLC are highly effective in SFC.[14] Method development often involves screening alcohol modifiers (e.g., methanol, ethanol) and additives (e.g., DEA) to fine-tune selectivity and peak shape. The combination of an acidic and basic additive can sometimes generate unique selectivities.[15]
Gas Chromatography (GC)
GC offers exceptionally high resolution and sensitivity but is limited to thermally stable and volatile compounds.[16][17]
-
Expert Insight (Causality): 2-aminocyclopentanecarbonitrile is not sufficiently volatile for direct GC analysis. Therefore, derivatization is mandatory. The primary amine can be acylated (e.g., with trifluoroacetic anhydride) to create a more volatile and thermally stable derivative suitable for GC.[18] The separation is then performed on a CSP, typically one based on derivatized cyclodextrins, which form transient diastereomeric inclusion complexes with the analytes.[17][19][20] GC coupled with MS provides unambiguous identification and sensitive quantification.[16]
Non-Chromatographic Resolution Techniques
For isolating larger quantities of a single enantiomer, classical or enzymatic resolution can be more practical and cost-effective than preparative chromatography.
-
Diastereomeric Crystallization: This classical technique involves reacting the racemic amine with an enantiomerically pure chiral acid (a "resolving agent") to form a pair of diastereomeric salts.[21] Because diastereomers have different physical properties, including solubility, one salt will preferentially crystallize from a suitable solvent, allowing for separation by simple filtration.[9][21] Recent work on the related 3-oxocyclopentanecarbonitrile scaffold has successfully used crystallization-induced diastereomer transformation, a highly efficient method that can convert the undesired diastereomer in solution into the desired one, thereby increasing the theoretical yield beyond 50%.[22][23]
-
Enzymatic Kinetic Resolution (EKR): This method uses the high stereoselectivity of enzymes, typically lipases, to catalyze a reaction on only one of the enantiomers.[24] For example, a lipase could selectively acylate one amine enantiomer, leaving the other unreacted. The resulting product and the unreacted starting material can then be easily separated by standard methods (e.g., extraction or chromatography). EKR is valued for its mild reaction conditions and excellent environmental profile.[25][26]
Comparative Summary of Techniques
| Technique | Typical CSP/Method | Mobile Phase / Conditions | Pros | Cons |
| HPLC | Polysaccharide-based (e.g., Chiralpak® series) | Normal Phase: Hexane/Alcohol + Basic Additive (e.g., 0.1% DEA) | Highly versatile, well-established, robust.[10] | Slower run times, higher solvent consumption. |
| SFC | Polysaccharide-based | CO2 / Alcohol + Basic Additive | Very fast, high efficiency, "green" (less organic solvent).[1][13][14] | Requires specialized equipment. |
| GC | Cyclodextrin-based (e.g., β-DEX™) | Temperature gradient | Highest resolution, very sensitive with MS detection.[16][17] | Requires derivatization, analyte must be thermally stable. |
| Crystallization | Chiral resolving agent (e.g., tartaric acid) | Various organic solvents | Scalable, cost-effective for large quantities.[9][21] | Empirical, success is not guaranteed, can be labor-intensive. |
| Enzymatic | Lipase (e.g., Novozym® 435) | Organic solvent, acyl donor | "Green," mild conditions, high selectivity.[24][25] | Max 50% yield (for one enantiomer), requires enzyme screening. |
Detailed Experimental Protocols
Protocol 1: Chiral HPLC/SFC Screening
Objective: To efficiently screen multiple CSPs and mobile phases to identify initial conditions for separation. This protocol is designed for trustworthiness by systematically exploring the most probable successful conditions.
-
Sample Preparation:
-
Prepare a 1.0 mg/mL stock solution of racemic 2-aminocyclopentanecarbonitrile in a suitable solvent (e.g., Methanol or Ethanol).
-
Dilute to a working concentration of 0.1-0.2 mg/mL with the initial mobile phase.
-
-
Column Screening:
-
Screen a set of polysaccharide-based CSPs. A recommended starting set includes columns based on:
-
Amylose tris(3,5-dimethylphenylcarbamate)
-
Cellulose tris(3,5-dimethylphenylcarbamate)
-
Cellulose tris(4-methylbenzoate)
-
-
-
Mobile Phase Screening (Isocratic):
-
For HPLC (Normal Phase):
-
Mobile Phase A: n-Hexane / 2-Propanol (90:10 v/v) + 0.1% DEA
-
Mobile Phase B: n-Hexane / Ethanol (90:10 v/v) + 0.1% DEA
-
Run each column with both mobile phases.
-
-
For SFC:
-
Mobile Phase A: CO2 / Methanol (80:20 v/v) + 0.2% DEA
-
Mobile Phase B: CO2 / Ethanol (80:20 v/v) + 0.2% DEA
-
Run each column with both co-solvent systems.
-
-
-
Chromatographic Conditions:
-
Flow Rate: HPLC: 1.0 mL/min; SFC: 3.0 mL/min.
-
Temperature: 25 - 40 °C.
-
SFC Backpressure: 150 bar.
-
Detection: MS (Scan mode) or ELSD. If using UV, monitor at a low wavelength (e.g., 210 nm), but expect low sensitivity.
-
-
Evaluation:
-
Assess the chromatograms for any sign of separation (peak splitting, shoulders).
-
The condition providing the best resolution (Rs > 1.5 is ideal) will be the starting point for further optimization (e.g., modifying solvent ratio, temperature, or additive concentration).
-
Protocol 2: Derivatization for Indirect Analysis (UV Detection)
Objective: To convert the enantiomers into UV-active diastereomers for separation on an achiral column or to enhance sensitivity for direct chiral analysis.
-
Reagents:
-
Racemic 2-aminocyclopentanecarbonitrile (1 mg, ~0.009 mmol).
-
Aprotic solvent (e.g., Acetonitrile, 1 mL).
-
Non-chiral base (e.g., Triethylamine, 1.5 eq).
-
Derivatizing Agent (e.g., 3,5-Dinitrobenzoyl chloride, 1.2 eq).[7]
-
-
Procedure:
-
Dissolve the amine in the aprotic solvent in a small vial.
-
Add the triethylamine and mix.
-
Add the 3,5-Dinitrobenzoyl chloride and allow the reaction to proceed at room temperature for 1-2 hours.
-
Monitor the reaction for completion by TLC or an achiral HPLC method.
-
Once complete, the sample can be diluted and injected directly for analysis.
-
-
Analysis:
-
Column: Standard C18 reversed-phase column.
-
Mobile Phase: Acetonitrile / Water gradient.
-
Detection: UV at 254 nm.
-
Result: This will separate the diastereomers, allowing for quantification of the original enantiomeric ratio.
-
Conclusion
The successful chiral separation of 2-aminocyclopentanecarbonitrile is an achievable but non-trivial task that requires a systematic and logical approach. For rapid analytical determination of enantiomeric excess, Supercritical Fluid Chromatography (SFC) on a polysaccharide-based chiral stationary phase offers the best combination of speed and efficiency. High-Performance Liquid Chromatography (HPLC) remains a robust and reliable alternative. For both techniques, the use of a mass spectrometer or evaporative light scattering detector is highly recommended to overcome the molecule's poor UV absorbance. When preparative-scale quantities of a single enantiomer are required, classical diastereomeric crystallization should be investigated as a potentially scalable and economical solution. By understanding the underlying chemical principles and applying the structured protocols outlined in this guide, researchers can confidently develop and validate a separation method tailored to their specific scientific objectives.
References
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Diastereomeric recrystallization. (2023, December 2). In Wikipedia. Retrieved January 17, 2026, from [Link]
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Ghanem, A., & Lämmerhofer, M. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC North America. Retrieved January 17, 2026, from [Link]
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de Klerck, K., Mangelings, D., & Vander Heyden, Y. (2014). A generic chiral separation strategy for supercritical fluid chromatography. Journal of Chromatography A, 1363, 290-301. Retrieved January 17, 2026, from [Link]
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de Klerck, K., Mangelings, D., & Vander Heyden, Y. (2015). Advances in Supercritical Fluid Chromatography for the Analysis of Chiral and Achiral Pharmaceuticals. LCGC Europe. Retrieved January 17, 2026, from [Link]
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Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. (2024, September 19). Selvita. Retrieved January 17, 2026, from [Link]
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Ali, I., Aboul-Enein, H. Y., & Singh, P. (2004). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Retrieved January 17, 2026, from [Link]
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Lipka, E. (2019). Applications of Chiral Supercritical Fluid Chromatography. Methods in Molecular Biology, 1985, 303-319. doi:10.1007/978-1-4939-9438-0_16. Retrieved January 17, 2026, from [Link]
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Lee, W. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(3), 169-179. Retrieved January 17, 2026, from [Link]
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Trapp, O. (2022). Chiral stationary phases and applications in gas chromatography. Open Chemistry, 20(1), 22-55. Retrieved January 17, 2026, from [Link]
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Szymańska, A., et al. (2021). Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. Molecules, 26(15), 4435. Retrieved January 17, 2026, from [Link]
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Padwa, A., et al. (1998). Enantioselective synthesis of the excitatory amino acid (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid. The Journal of Organic Chemistry, 63(17), 5929-5937. Retrieved January 17, 2026, from [Link]
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Chiral HPLC Separations Guide. (n.d.). Phenomenex. Retrieved January 17, 2026, from [Link]
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Brückner, H., & Hausch, M. (1993). 1.1.3. Chiral separation of amino acids by gas chromatography. Journal of High Resolution Chromatography, 16(5), 263-271. Retrieved January 17, 2026, from [Link]
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The Study of Chiral Stationary Phases for Gas Chromatography. (2022, July 22). AZoM. Retrieved January 17, 2026, from [Link]
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Aboul-Enein, H. Y., & Ali, I. (2003). Chiral Drug Separation. In Encyclopedia of Pharmaceutical Technology (pp. 433-447). Retrieved January 17, 2026, from [Link]
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Greece, D. (2023). Enantiomers: Understanding their Physical and Chemical Properties. Research & Reviews: Journal of Medicinal & Organic Chemistry, 10(1), 009. Retrieved January 17, 2026, from [Link]
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Properties Of Enantiomers. (n.d.). Fvs.frauncesvernonschool.org. Retrieved January 17, 2026, from [Link]
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A Guide to the Analysis of Chiral Compounds by GC. (n.d.). Restek. Retrieved January 17, 2026, from [Link]
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Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. (2025, June 1). American Pharmaceutical Review. Retrieved January 17, 2026, from [Link]
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Mhlongo, N. N., et al. (2018). Lipase-Catalysed Enzymatic Kinetic Resolution of Aromatic Morita-Baylis-Hillman Derivatives by Hydrolysis and Transesterification. ChemistryOpen, 7(8), 645-658. Retrieved January 17, 2026, from [Link]
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Soderberg, T. (n.d.). 8.3 Stereochemistry of Organic Compounds and Pharmaceuticals. In Organic Chemistry with a Biological Emphasis Volume I. Retrieved January 17, 2026, from [Link]
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Enantiomers: Criteria and Easy 5 Properties. (n.d.). Chemistry Notes. Retrieved January 17, 2026, from [Link]
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Yoshioka, R., et al. (2015). Preparation of chiral 3-oxocycloalkanecarbonitrile and its derivatives by crystallization-induced diastereomer transformation of ketals with chiral 1,2-diphenylethane-1,2-diol. RSC Advances, 5(100), 82194-82200. Retrieved January 17, 2026, from [Link]
-
Al-Saeed, F. A., et al. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Separations, 10(9), 481. Retrieved January 17, 2026, from [Link]
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Ribeiro, A. R., & Tiritan, M. E. (2020). Enantioselective Synthesis, Enantiomeric Separations and Chiral Recognition. Molecules, 25(12), 2898. Retrieved January 17, 2026, from [Link]
-
Li, Z. J., & Kord, A. S. (2014). CRYSTALLIZATION-BASED SEPARATION OF ENANTIOMERS. In Handbook of Industrial Crystallization (pp. 1165-1188). Retrieved January 17, 2026, from [Link]
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Szöllősi, G., & Török, B. (2012). Enantioselective separation techniques in forensic analysis and clinical toxicology. TrAC Trends in Analytical Chemistry, 35, 165-180. Retrieved January 17, 2026, from [Link]
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Chiral Gas Chromatography. (n.d.). MACHEREY-NAGEL. Retrieved January 17, 2026, from [Link]
-
Kwan, M. H. T. (2018). Overcoming the Limitations of Diastereomeric Crystallisation of Chiral Amines. (Doctoral dissertation, University of Leeds). Retrieved January 17, 2026, from [Link]
-
Augusti, R., et al. (2002). Chiral differentiation of some cyclopentane and cyclohexane β-amino acid enantiomers through ion/molecule reactions. Journal of the American Society for Mass Spectrometry, 13(6), 671-678. Retrieved January 17, 2026, from [Link]
-
Yoshioka, R., et al. (2015). Preparation of chiral 3-oxocycloalkanecarbonitrile and its derivatives by crystallization-induced diastereomer transformation of ketals with chiral 1,2-diphenylethane-1,2-diol. RSC Advances, 5(100), 82194-82200. Retrieved January 17, 2026, from [Link]
-
de la Torre, A., et al. (2021). Enantioselective Synthesis of Alkylidenecyclobutanones via Formal Vinylidene Insertion into Cyclopropanone Equivalents. ChemRxiv. Retrieved January 17, 2026, from [Link]
-
Wang, Y., et al. (2022). Enzymatic Resolution and Decarboxylative Functionalization of α-Sulfinyl Esters. Organic Letters, 24(43), 7949-7953. Retrieved January 17, 2026, from [Link]
-
Foley, D. J., et al. (2022). Catalytic enantioselective synthesis of alkylidenecyclopropanes. Nature Communications, 13(1), 7183. Retrieved January 17, 2026, from [Link]
-
Enantioselective synthesis of chiral BCPs. (2023). Organic & Biomolecular Chemistry, 21(48), 9831-9842. Retrieved January 17, 2026, from [Link]
-
Kezić, S. (2000). Bioactivity and Analysis of Chiral Compounds. Arhiv za higijenu rada i toksikologiju, 51(3), 335-341. Retrieved January 17, 2026, from [Link]
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Application Notes and Protocols for the Strecker Synthesis of 2-Aminocyclopentanecarbonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of α-Aminonitriles
The Strecker synthesis, first reported in 1850, remains a cornerstone of organic chemistry for the preparation of α-amino acids from aldehydes or ketones.[1] This three-component reaction, involving a carbonyl compound, an amine source, and a cyanide source, provides a direct and economical route to α-aminonitriles, which are versatile intermediates in the synthesis of a wide array of biologically active molecules.[2] The resulting 2-aminocyclopentanecarbonitrile is a valuable building block, particularly in medicinal chemistry, where the cyclopentane scaffold can impart favorable pharmacokinetic properties to drug candidates.
This document provides a detailed experimental procedure for the synthesis of 2-aminocyclopentanecarbonitrile from cyclopentanone, leveraging the principles of the Strecker reaction. We will delve into the mechanistic underpinnings of this transformation, offering insights into the rationale behind the chosen reagents and conditions. Furthermore, this guide includes critical safety protocols, expected outcomes, and methods for characterization, ensuring a comprehensive and self-validating experimental framework.
Reaction Principle: A Mechanistic Overview
The Strecker synthesis of 2-aminocyclopentanecarbonitrile proceeds through a two-step sequence within a one-pot reaction.[3] The initial step involves the reaction between cyclopentanone and an amine source, typically ammonia (generated in situ from ammonium chloride), to form a cyclopentanimine intermediate.[3] This is followed by the nucleophilic addition of a cyanide ion to the imine carbon, yielding the final α-aminonitrile product.[4]
The reaction is typically acid-catalyzed, which serves to activate the carbonyl group of the cyclopentanone, making it more susceptible to nucleophilic attack by ammonia.[5] The subsequent dehydration to form the iminium ion is also facilitated by the acidic conditions.[3] The cyanide ion then attacks the electrophilic carbon of the iminium ion to form the stable C-C bond of the nitrile.
Experimental Protocol: Synthesis of 2-Aminocyclopentanecarbonitrile
This protocol is adapted from established procedures for the Strecker synthesis of cyclic aminonitriles.[6]
Materials and Reagents
| Reagent/Material | Grade | Supplier | CAS Number | Notes |
| Cyclopentanone | Reagent | Sigma-Aldrich | 120-92-3 | ≥99% purity |
| Sodium Cyanide (NaCN) | ACS Reagent | MilliporeSigma | 143-33-9 | EXTREMELY TOXIC |
| Ammonium Chloride (NH₄Cl) | ACS Reagent | Fisher Scientific | 12125-02-9 | |
| 20% Aqueous Ammonia (NH₃) | Certified ACS | VWR | 1336-21-6 | |
| Methanol (MeOH) | HPLC Grade | J.T.Baker | 67-56-1 | |
| Dichloromethane (DCM) | ACS Grade | EMD Millipore | 75-09-2 | For extraction |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Reagent | Acros Organics | 7757-82-6 | For drying |
| Deionized Water (H₂O) | 7732-18-5 |
Critical Safety Precautions
Sodium cyanide is a highly toxic and fast-acting poison. Ingestion, inhalation, or skin contact can be fatal. This procedure must be performed in a well-ventilated chemical fume hood. Personal protective equipment (PPE), including a lab coat, safety goggles, a face shield, and heavy-duty chemical-resistant gloves (double gloving is recommended), is mandatory. An emergency cyanide antidote kit should be readily accessible, and all personnel must be trained in its use. Acidification of cyanide salts liberates highly toxic hydrogen cyanide (HCN) gas. Therefore, avoid mixing cyanide-containing solutions with acids. All cyanide-containing waste must be quenched with an appropriate oxidizing agent (e.g., sodium hypochlorite) before disposal according to institutional guidelines.
Step-by-Step Procedure
-
Reaction Setup: In a 100 mL round-bottomed flask equipped with a magnetic stir bar, dissolve 1.97 g of sodium cyanide in 3.9 mL of deionized water.
-
Addition of Amine Source: In a separate beaker, prepare a solution of 2.33 g of ammonium chloride in 5.9 mL of deionized water and 3.5 mL of 20% aqueous ammonia. Add this solution to the sodium cyanide solution in the round-bottomed flask.
-
Addition of Cyclopentanone: To the stirred reaction mixture, add a solution of 3 g of cyclopentanone in 3.8 mL of methanol.
-
Reaction: Stir the resulting mixture vigorously at room temperature for 1.5 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Heating: After the initial stirring period, heat the reaction mixture to 60°C for 45 minutes.
-
Cooling and Work-up: Stop the heating and continue stirring for an additional 45 minutes as the mixture cools to room temperature (approximately 25°C).
-
Extraction: Transfer the reaction mixture to a separatory funnel and extract three times with 50 mL portions of dichloromethane.
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 2-aminocyclopentanecarbonitrile as an oil.[6]
Purification (Optional)
The crude product can be purified by vacuum distillation if a higher purity is required.
Expected Results and Characterization
The procedure is expected to yield 2-aminocyclopentanecarbonitrile as a pale yellow to light brown oil.
| Parameter | Expected Value |
| Yield | 70-85% |
| Appearance | Pale yellow to light brown oil |
| Molecular Formula | C₆H₁₀N₂ |
| Molecular Weight | 110.16 g/mol |
Spectroscopic Data (Predicted)
-
¹H NMR (CDCl₃, 400 MHz): δ 1.60-2.10 (m, 8H, cyclopentyl protons), 2.20 (s, 2H, -NH₂).
-
¹³C NMR (CDCl₃, 100 MHz): δ 23.0, 36.0, 40.0 (cyclopentyl CH₂), 55.0 (quaternary carbon), 122.0 (CN).
-
IR (neat, cm⁻¹): 3350-3250 (N-H stretch), 2960-2870 (C-H stretch), 2240-2220 (C≡N stretch), 1450 (CH₂ bend).
-
Mass Spectrometry (EI): m/z (%) = 110 (M⁺), 93, 83, 68, 54.
Visualizing the Process
Experimental Workflow
Caption: A flowchart illustrating the key steps in the synthesis of 2-aminocyclopentanecarbonitrile.
Reaction Mechanism
Caption: The simplified reaction mechanism for the Strecker synthesis of 2-aminocyclopentanecarbonitrile.
References
-
Bandyopadhyay, D., Velazquez, J. M., & Banik, B. K. (2011). A truly green synthesis of α-aminonitriles via Strecker reaction. Organic and Medicinal Chemistry Letters, 1(1), 11. [Link]
-
Wikipedia. (n.d.). Strecker amino acid synthesis. Retrieved January 17, 2026, from [Link]
-
Master Organic Chemistry. (n.d.). Strecker Synthesis. Retrieved January 17, 2026, from [Link]
-
Master Organic Chemistry. (2018, November 12). The Strecker Synthesis of Amino Acids. Retrieved January 17, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Strecker Synthesis. Retrieved January 17, 2026, from [Link]
-
ACS Omega. (2021, January 7). Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles. Retrieved January 17, 2026, from [Link]
-
NROChemistry. (n.d.). Strecker Synthesis. Retrieved January 17, 2026, from [Link]
- Google Patents. (n.d.). WO2010079405A2 - An improved process for preparing 1-(pentanoylamino)cyclopentanecarboxylic acid.
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Application Notes and Protocols for the Derivatization of 2-Aminocyclopentanecarbonitrile for Bioassays
Introduction
2-Aminocyclopentanecarbonitrile is a chiral synthetic building block that presents a primary amine and a nitrile group on a cyclopentyl scaffold. This structure is of significant interest to researchers in drug discovery and chemical biology due to its potential for elaboration into a diverse array of molecular architectures. The primary amine serves as a versatile handle for derivatization, allowing for the introduction of various functionalities that can modulate the molecule's physicochemical properties, biological activity, and suitability for different bioassay formats. The nitrile group, a known bioisostere for carbonyls and other functional groups, can also play a crucial role in molecular recognition and metabolic stability.[1][2]
This guide provides a detailed exploration of derivatization strategies for 2-aminocyclopentanecarbonitrile tailored for downstream bioassays. We will delve into the rationale behind key derivatization choices, provide step-by-step protocols for common transformations, and discuss the implications of these modifications for various biological evaluation platforms, including cytotoxicity assays, kinase inhibition assays, and receptor binding studies.
The Strategic Imperative of Derivatization
The decision to derivatize a lead compound like 2-aminocyclopentanecarbonitrile is driven by several key objectives in the drug discovery process:
-
Structure-Activity Relationship (SAR) Studies: Systematically modifying the parent molecule and assessing the impact on biological activity is fundamental to identifying the key pharmacophoric elements and optimizing potency and selectivity.
-
Modulation of Physicochemical Properties: Derivatization can alter properties such as lipophilicity, solubility, and hydrogen bonding capacity, which in turn influence cell permeability, bioavailability, and overall "drug-likeness."[1]
-
Enabling Bioassay Readouts: The introduction of specific tags, such as fluorophores or biotin, is often necessary to enable detection and quantification in various assay formats, such as fluorescence polarization, FRET, or pull-down assays.[3][4]
-
Chiral Resolution: As 2-aminocyclopentanecarbonitrile is chiral, derivatization with a chiral reagent can generate diastereomers that can be separated by standard chromatographic techniques, allowing for the evaluation of individual enantiomers.[5][6][7][8][9]
Core Derivatization Strategies for 2-Aminocyclopentanecarbonitrile
The primary amino group of 2-aminocyclopentanecarbonitrile is the most common site for derivatization. Two of the most straightforward and versatile approaches are N-acylation and Schiff base formation.
N-Acylation: Building Amide Linkages
N-acylation involves the reaction of the primary amine with a carboxylic acid or its activated derivative (e.g., acyl chloride, anhydride) to form a stable amide bond. This strategy is widely employed to introduce a vast array of substituents.
Causality of Experimental Choices:
-
Acylating Agent: The choice of the acylating agent directly determines the nature of the appended group. For SAR studies, a library of diverse carboxylic acids can be used. For bioassay enablement, carboxylic acids bearing fluorescent tags (e.g., fluorescein, rhodamine) or affinity labels (e.g., biotin) are employed.
-
Coupling Reagents: When using a carboxylic acid directly, a coupling reagent such as a carbodiimide (e.g., EDC, DCC) or a uronium salt (e.g., HATU, HBTU) is required to activate the carboxylic acid. The choice of coupling reagent and additives (e.g., HOBt, DMAP) can influence reaction efficiency and minimize side reactions.
-
Base: A non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is typically used to neutralize the acid formed during the reaction and to deprotonate the amine, enhancing its nucleophilicity.
-
Solvent: Anhydrous aprotic solvents like dichloromethane (DCM), dimethylformamide (DMF), or tetrahydrofuran (THF) are commonly used to prevent hydrolysis of the activated species.
Experimental Protocol: General N-Acylation of 2-Aminocyclopentanecarbonitrile
Materials:
-
2-Aminocyclopentanecarbonitrile
-
Desired carboxylic acid (or acyl chloride)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM or DMF.
-
Add EDC (1.1 eq) to the solution and stir at room temperature for 30 minutes to activate the carboxylic acid.
-
In a separate flask, dissolve 2-aminocyclopentanecarbonitrile (1.2 eq) and TEA or DIPEA (2.0 eq) in anhydrous DCM or DMF.
-
Slowly add the solution of 2-aminocyclopentanecarbonitrile to the activated carboxylic acid mixture.
-
Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
Table 1: Common N-Acylation Reagents and Their Applications in Bioassays
| Reagent Type | Example | Application in Bioassays |
| Simple Alkyl/Aryl Carboxylic Acids | Acetic acid, Benzoic acid | Initial SAR studies to probe steric and electronic requirements. |
| Fluorescent Carboxylic Acids | 5(6)-Carboxyfluorescein, Rhodamine B | Fluorescent labeling for receptor binding assays (fluorescence polarization, FRET), cellular imaging.[4][10][11] |
| Biotinylated Carboxylic Acids | Biotin-NHS ester (reacts directly) | Affinity purification of target proteins, pull-down assays, surface plasmon resonance (SPR). |
| Chiral Carboxylic Acids | (S)-Ibuprofen | Chiral resolution of 2-aminocyclopentanecarbonitrile enantiomers for stereospecific bioactivity testing. |
| Heterocyclic Carboxylic Acids | Nicotinic acid, Picolinic acid | Introduction of potential hydrogen bond donors/acceptors to explore interactions with biological targets. |
Workflow for N-Acylation and Downstream Bioassays
Caption: Workflow for N-acylation of 2-aminocyclopentanecarbonitrile and subsequent bioassay applications.
Schiff Base Formation: Creating Imines
The reaction of the primary amine of 2-aminocyclopentanecarbonitrile with an aldehyde or ketone results in the formation of a Schiff base, which contains an imine (-C=N-) functional group. This reaction is typically reversible and acid-catalyzed.
Causality of Experimental Choices:
-
Carbonyl Compound: Aromatic aldehydes are commonly used to introduce rigid, planar moieties that can participate in π-stacking interactions with biological targets. The choice of aldehyde or ketone allows for significant structural diversification.
-
Catalyst: A catalytic amount of a weak acid, such as acetic acid, is often used to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and facilitating the initial nucleophilic attack by the amine.
-
Solvent: Alcohols, such as ethanol or methanol, are common solvents for Schiff base formation. The reaction can also be performed under solvent-free conditions.
-
Water Removal: The formation of a Schiff base is a condensation reaction that produces water. In some cases, a dehydrating agent or azeotropic removal of water (e.g., using a Dean-Stark apparatus with toluene) may be necessary to drive the equilibrium towards the product.
Experimental Protocol: General Schiff Base Formation with 2-Aminocyclopentanecarbonitrile
Materials:
-
2-Aminocyclopentanecarbonitrile
-
Desired aldehyde or ketone
-
Ethanol or Methanol
-
Glacial acetic acid (catalytic amount)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolve 2-aminocyclopentanecarbonitrile (1.0 eq) in ethanol or methanol in a round-bottom flask.
-
Add the aldehyde or ketone (1.0-1.1 eq) to the solution.
-
Add a few drops of glacial acetic acid to catalyze the reaction.
-
Stir the reaction mixture at room temperature or gently reflux for 2-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect the product by vacuum filtration and wash with cold solvent.
-
If no precipitate forms, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography on silica gel.
Chiral Derivatization for Enantiomer Resolution
Since 2-aminocyclopentanecarbonitrile is a chiral molecule, it is often necessary to separate the enantiomers to assess their individual biological activities. This can be achieved by derivatizing the racemic mixture with a chiral derivatizing agent (CDA) to form a mixture of diastereomers, which can then be separated by standard achiral chromatography.
Marfey's Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA):
Marfey's reagent is a widely used CDA for the chiral resolution of primary and secondary amines.[5][6][7][8][9] The reaction proceeds via a nucleophilic aromatic substitution, where the amine of 2-aminocyclopentanecarbonitrile displaces the fluorine atom of Marfey's reagent.
Experimental Protocol: Chiral Derivatization with Marfey's Reagent
Materials:
-
Racemic 2-aminocyclopentanecarbonitrile
-
Marfey's reagent (FDAA)
-
Acetone
-
1 M Sodium bicarbonate solution
-
2 M Hydrochloric acid
-
Acetonitrile
-
HPLC system with a C18 column
Procedure:
-
Dissolve a small amount of racemic 2-aminocyclopentanecarbonitrile (approx. 1 mg) in 200 µL of acetone.
-
Add 400 µL of a 1% (w/v) solution of Marfey's reagent in acetone.
-
Add 80 µL of 1 M sodium bicarbonate solution.
-
Incubate the mixture at 40 °C for 1 hour.
-
Cool the reaction mixture to room temperature and neutralize by adding 40 µL of 2 M hydrochloric acid.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
Redissolve the residue in acetonitrile or a suitable mobile phase for HPLC analysis.
-
Inject an aliquot onto a C18 HPLC column and separate the diastereomers using a suitable gradient of acetonitrile and water (often with a small amount of trifluoroacetic acid). The two diastereomers should exhibit different retention times, allowing for their quantification.
Rationale for Bioassay-Specific Derivatization
The choice of derivatization strategy should be guided by the specific requirements of the intended bioassay.
Decision-Making Framework for Derivatization
Caption: A decision-making framework for selecting a derivatization strategy for 2-aminocyclopentanecarbonitrile based on the experimental goal.
-
Cytotoxicity Assays (e.g., MTT, CellTiter-Glo): For these assays, the primary goal of derivatization is typically to explore SAR. Therefore, a library of derivatives with diverse steric and electronic properties should be synthesized via N-acylation or Schiff base formation. No specific tag is usually required for the readout. The synthesis of pyrimidine-5-carbonitrile derivatives has shown promise in identifying compounds with anti-proliferative activity.[12][13]
-
Kinase Inhibition Assays (e.g., ADP-Glo, LanthaScreen): Similar to cytotoxicity assays, SAR exploration is a key driver. However, if a direct binding assay format is used (e.g., fluorescence polarization), a fluorescently labeled derivative will be necessary. The size and properties of the fluorophore should be considered to minimize interference with binding to the kinase active site.[14]
-
Receptor Binding Assays (e.g., Fluorescence Polarization, FRET): These assays almost always require a fluorescently labeled ligand. N-acylation with a fluorescent carboxylic acid is a common strategy. The linker between the pharmacophore and the fluorophore can be critical and may need to be optimized to maintain high-affinity binding.[3][4][10][15]
Conclusion
The derivatization of 2-aminocyclopentanecarbonitrile is a powerful strategy for advancing this versatile scaffold in drug discovery and chemical biology research. By carefully selecting the appropriate derivatization method—be it N-acylation, Schiff base formation, or chiral derivatization—researchers can systematically probe structure-activity relationships, modulate physicochemical properties, and enable a wide range of bioassays. The protocols and rationale outlined in this guide provide a solid foundation for the design and execution of these crucial experiments, ultimately accelerating the journey from a promising starting material to a well-characterized bioactive molecule.
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Application Notes & Protocols for Incorporating 2-Aminocyclopentanecarbonitrile into Novel Compounds
Introduction: The Strategic Value of a Constrained Scaffold
In the landscape of modern drug discovery, the architectural design of small molecules is paramount. Scaffolds that offer a blend of conformational rigidity and functional versatility are highly prized for their ability to present pharmacophoric elements in a defined three-dimensional space. The cyclopentane ring is a well-established "privileged scaffold" in medicinal chemistry, appearing in numerous natural products and synthetic drugs.[1][2] Its non-planar, flexible nature allows it to serve as a versatile template for exploring chemical space.
This guide focuses on 2-aminocyclopentanecarbonitrile , a bifunctional building block that capitalizes on the benefits of the cyclopentane core. It features two key reactive centers: a primary amine, which serves as a potent nucleophile and a handle for peptide or amide linkages, and a nitrile group, a versatile precursor to carboxylic acids, amides, or amines. The strategic placement of these groups on a constrained carbocyclic frame makes 2-aminocyclopentanecarbonitrile an exceptionally valuable starting material for generating diverse libraries of novel compounds with potential therapeutic applications. This document provides a detailed exploration of its reactivity, core synthetic protocols, and strategic workflows for its successful incorporation.
Physicochemical Properties and Safe Handling
A thorough understanding of the reagent's properties and hazards is the foundation of any successful and safe laboratory protocol.
| Property | Value | Reference |
| Chemical Name | 2-Aminocyclopentane-1-carbonitrile | [3] |
| CAS Number | 2941-23-3 (related structure) | [4] |
| Molecular Formula | C₆H₁₀N₂ | |
| Molecular Weight | 110.16 g/mol | |
| Appearance | Varies; often an oil or low-melting solid | |
| Key Functional Groups | Primary Amine (-NH₂), Nitrile (-C≡N) |
Safety and Handling Precautions:
2-Aminocyclopentanecarbonitrile and related aminonitriles are classified as hazardous substances and must be handled with appropriate care.
-
Hazards: Harmful if swallowed, in contact with skin, or if inhaled.[5][6] Causes skin and serious eye irritation.[4][6] May cause respiratory irritation. The nitrile group can potentially release hydrogen cyanide (HCN) under strong acidic conditions or high temperatures, which is highly toxic.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[5]
-
Handling: All manipulations should be performed in a well-ventilated chemical fume hood.[4][7] Avoid creating aerosols or dust.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong acids and oxidizing agents.[5][7] Refrigeration is often recommended.[5]
-
Disposal: Dispose of waste in accordance with local, regional, and national regulations for hazardous chemical waste.[6][8]
Core Synthetic Protocols: A Step-by-Step Guide
The true utility of 2-aminocyclopentanecarbonitrile lies in the orthogonal reactivity of its amine and nitrile functionalities. The following protocols detail foundational transformations targeting each group, enabling the stepwise construction of complex molecules.
Protocol 1: N-Acylation of the Primary Amine
Objective: To selectively functionalize the primary amine via acylation, forming a stable amide bond. This is a crucial first step for introducing side chains or preparing intermediates for further elaboration, such as in the synthesis of the angiotensin II receptor antagonist, Irbesartan.[9]
Causality and Mechanism: The lone pair of electrons on the primary amine nitrogen acts as a nucleophile, attacking the electrophilic carbonyl carbon of an acylating agent (e.g., an acid chloride or anhydride). A non-nucleophilic base is added to neutralize the acidic byproduct (e.g., HCl) generated during the reaction, driving the equilibrium towards the product.[10]
Caption: Workflow for the N-Acylation of 2-aminocyclopentanecarbonitrile.
Detailed Step-by-Step Methodology:
-
Preparation: To a round-bottom flask equipped with a magnetic stir bar, add 2-aminocyclopentanecarbonitrile (1.0 eq). Dissolve it in a suitable anhydrous aprotic solvent, such as dichloromethane (DCM), at a concentration of approximately 0.1-0.5 M.
-
Base Addition: Add a non-nucleophilic organic base, such as triethylamine (TEA, 1.2-1.5 eq), to the solution.
-
Cooling: Place the flask in an ice-water bath and cool the reaction mixture to 0-5 °C.[9]
-
Acylating Agent Addition: Add the desired acylating agent (e.g., valeroyl chloride, 1.1 eq) dropwise to the stirred solution via a syringe, ensuring the internal temperature remains below 10 °C.[9]
-
Reaction: Allow the reaction to stir at 0-5 °C for 1-2 hours, then let it warm to room temperature and stir for an additional 1-3 hours.[9]
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Workup: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with a mild acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude N-acyl-2-aminocyclopentanecarbonitrile by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient).
| Acylating Agent | Base | Solvent | Typical Yield |
| Acetyl Chloride | TEA | DCM | >90% |
| Valeroyl Chloride | TEA | DCM | >85%[9] |
| Acetic Anhydride | Pyridine | DCM | >90% |
| Benzoyl Chloride | TEA | THF | >80% |
Protocol 2: Nitrile Hydrolysis to Carboxylic Acid
Objective: To convert the nitrile group into a carboxylic acid. This transformation is fundamental for creating non-natural amino acid derivatives, which are invaluable in peptide chemistry and drug design. This protocol is typically performed on an N-protected substrate from Protocol 1 to avoid unwanted side reactions with the amine.
Causality and Mechanism: Under strong acidic conditions and heat, the nitrile nitrogen is protonated, activating the carbon for nucleophilic attack by water.[11] This forms an intermediate amide, which is subsequently hydrolyzed under the same conditions to the corresponding carboxylic acid and an ammonium salt.[12][13] The use of an N-protected starting material is critical to prevent polymerization or other side reactions involving the free amine.
Detailed Step-by-Step Methodology:
-
Preparation: In a round-bottom flask suitable for reflux, combine the N-acyl-2-aminocyclopentanecarbonitrile (1.0 eq, from Protocol 1) with a mixture of concentrated hydrochloric acid and water (e.g., a 1:2 v/v mixture).[9]
-
Heating: Attach a reflux condenser and heat the mixture to 60-100 °C using an oil bath.[9]
-
Reaction: Maintain the reflux for 12-24 hours. The reaction progress can be monitored by TLC or LC-MS by observing the disappearance of the starting nitrile.
-
Workup & Isolation: Cool the reaction mixture to room temperature. A solid product may precipitate upon cooling. If so, collect the solid by vacuum filtration and wash with cold water.[9] If no solid forms, the product can be isolated by extraction with a suitable organic solvent (e.g., ethyl acetate) after adjusting the pH.
-
Drying: Dry the isolated product under vacuum to yield the N-acyl-2-aminocyclopentanecarboxylic acid. Further purification by recrystallization may be performed if necessary.
| Starting Material | Hydrolysis Conditions | Product |
| N-pentanoyl-2-aminocyclopentanecarbonitrile | Conc. HCl, Acetic Acid, H₂O, 60 °C | 1-(Pentanoylamino)cyclopentanecarboxylic acid[9] |
| N-acetyl-2-aminocyclopentanecarbonitrile | 6M H₂SO₄, Reflux | 1-(Acetylamino)cyclopentanecarboxylic acid |
Protocol Insight: Selective Hydrolysis to Primary Amides
While forcing conditions yield carboxylic acids, milder, metal-catalyzed methods can selectively hydrate the nitrile to the primary amide without over-hydrolysis.[14] Catalysts like the platinum-based Ghaffar-Parkins catalyst can achieve this transformation under neutral conditions, preserving acid- or base-sensitive functional groups elsewhere in the molecule.[14] This provides an alternative synthetic route to valuable amino amide scaffolds.
Protocol 3: Reductive Amination for N-Alkylation
Objective: To introduce an alkyl group to the primary amine, forming a secondary amine. Reductive amination is a robust and highly controlled method for C-N bond formation, superior to direct alkylation which often suffers from over-alkylation.[15]
Causality and Mechanism: The reaction proceeds in two stages within a single pot. First, the primary amine condenses with an aldehyde or ketone to form a C=N imine (or iminium ion) intermediate. Second, a mild, selective reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN), is added.[16] These reagents are capable of reducing the iminium ion much faster than the starting carbonyl compound, allowing the one-pot procedure to be highly efficient.[15]
Caption: Decision logic for N-alkylation via reductive amination.
Detailed Step-by-Step Methodology:
-
Preparation: In a round-bottom flask, dissolve the aldehyde or ketone (1.0-1.1 eq) and 2-aminocyclopentanecarbonitrile (1.0 eq) in an anhydrous solvent such as 1,2-dichloroethane (DCE) or methanol.
-
Imine Formation: If desired, add a catalytic amount of acetic acid (0.1 eq) to facilitate imine formation. Allow the mixture to stir at room temperature for 30-60 minutes.
-
Reduction: Add the reducing agent, sodium triacetoxyborohydride (NaBH(OAc)₃, 1.2-1.5 eq), portion-wise to the stirred solution. The addition may be mildly exothermic.
-
Reaction: Stir the reaction at room temperature for 4-24 hours.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS.
-
Workup: Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Stir vigorously until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., DCM or ethyl acetate).
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude secondary amine product by flash column chromatography.
Conclusion: A Versatile Scaffold for Chemical Innovation
2-Aminocyclopentanecarbonitrile represents a powerful and versatile building block for medicinal and synthetic chemists. The distinct and predictable reactivity of its amine and nitrile functional groups allows for a logical and stepwise approach to the synthesis of complex molecular architectures. By mastering the core protocols of N-acylation, nitrile hydrolysis, and reductive amination, researchers can unlock the potential of this constrained scaffold to generate diverse libraries of novel amino acids, amides, and amines. These compounds are ideal candidates for screening in drug discovery programs, providing a robust starting point for the development of the next generation of therapeutic agents.
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Application Notes and Protocols: 2-Aminocyclopentanecarbonitrile in Heterocyclic Synthesis
For Distribution To: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Value of the C5 Amino Nitrile Scaffold
2-Aminocyclopentanecarbonitrile is a highly versatile and powerful building block in modern heterocyclic chemistry. Its structure, featuring a vicinal amino and nitrile group constrained within a five-membered carbocyclic ring, offers a unique combination of nucleophilicity and electrophilicity. This arrangement serves as a linchpin for a variety of cyclization and annulation strategies, enabling the efficient construction of fused heterocyclic systems. These resulting scaffolds, particularly cyclopenta-fused pyrimidines and pyridines, are prevalent in medicinal chemistry and drug discovery due to their conformational rigidity and ability to engage with biological targets.[1]
The cyclopentane ring itself provides a three-dimensional character that is increasingly sought after in drug design to escape the "flatland" of traditional aromatic compounds.[2] This guide provides an in-depth exploration of the key synthetic transformations of 2-aminocyclopentanecarbonitrile, complete with detailed protocols and mechanistic insights to empower researchers in leveraging this synthon for novel molecular design.
Core Synthetic Pathways
The primary reactivity of 2-aminocyclopentanecarbonitrile hinges on the interplay between the primary amine and the nitrile group. The amine acts as a potent nucleophile, while the nitrile can act as an electrophile, particularly after activation or in intramolecular cyclizations. This dual reactivity is the foundation for constructing a diverse array of heterocyclic cores.
Caption: Key synthetic routes from 2-aminocyclopentanecarbonitrile.
Section 1: Synthesis of Fused Pyrimidine Derivatives
The construction of the cyclopenta[d]pyrimidine core is one of the most valuable applications of 2-aminocyclopentanecarbonitrile.[3] This scaffold is a key feature in a range of biologically active molecules, including kinase inhibitors and receptor antagonists.[4] Pyrimidine synthesis generally involves the reaction of a 1,3-dicarbonyl equivalent with an amidine or urea-like component.[5][6] In this context, 2-aminocyclopentanecarbonitrile provides the N-C-C fragment, which cyclizes with a one-carbon electrophile.
Protocol: Synthesis of 4-aminocyclopenta[d]pyrimidine via Formamide Annulation
This protocol describes the direct cyclization using formamide, which serves as the source for the C4 and N3 atoms of the pyrimidine ring.
Mechanism Insight: The reaction proceeds via initial formation of an N-formyl intermediate from the reaction of the amine with formamide. Subsequent intramolecular cyclization occurs where the formyl amide nitrogen attacks the nitrile carbon. A final tautomerization yields the aromatic 4-aminocyclopenta[d]pyrimidine product.
Step-by-Step Protocol:
-
Setup: To a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-aminocyclopentanecarbonitrile (10.0 g, 90.8 mmol).
-
Reagent Addition: Add formamide (50 mL, 1.26 mol).
-
Reaction: Heat the mixture to reflux (approx. 180-190 °C) under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 10% Methanol in Dichloromethane). The reaction is typically complete within 4-6 hours.
-
Work-up: Allow the reaction mixture to cool to room temperature. Pour the dark solution slowly into 200 mL of ice-cold water with stirring.
-
Isolation: A precipitate will form. Collect the solid by vacuum filtration and wash it thoroughly with cold water (3 x 50 mL).
-
Purification: Recrystallize the crude solid from ethanol to yield 4-aminocyclopenta[d]pyrimidine as a crystalline solid.
Data Summary Table:
| Parameter | Value |
| Starting Material | 2-aminocyclopentanecarbonitrile |
| Reagent | Formamide |
| Temperature | 180-190 °C |
| Typical Yield | 75-85% |
| Product | 4-aminocyclopenta[d]pyrimidine |
Section 2: Synthesis of Fused Thiophene Derivatives (Gewald Reaction)
The Gewald reaction is a powerful multicomponent reaction for the synthesis of 2-aminothiophenes.[7] It involves the condensation of a carbonyl compound, an activated nitrile, and elemental sulfur in the presence of a base.[8][9] When using 2-aminocyclopentanecarbonitrile, the nitrile group participates in the cyclization, while the inherent cyclopentanone-like character (in equilibrium with its enamine tautomer) provides the carbonyl component, leading to cyclopenta-fused thiophenes.
Protocol: Synthesis of 2,4-Diamino-5,6-dihydrocyclopenta[b]thiophene-3-carbonitrile
This protocol is a variation of the Gewald reaction where an additional activated nitrile (malononitrile) is introduced to build the thiophene ring against the cyclopentane scaffold.
Mechanism Insight: The reaction is initiated by a Knoevenagel condensation between the cyclopentanone (or its enamine equivalent) and malononitrile.[10] Elemental sulfur then adds to the resulting intermediate. An intramolecular cyclization follows, where the sulfur anion attacks the nitrile group, and subsequent tautomerization yields the stable 2-aminothiophene product.[9] The use of microwave irradiation can significantly accelerate this reaction.[11]
Sources
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- 4. Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 11. researchgate.net [researchgate.net]
The Prospect of 2-Aminocyclopentanecarbonitrile in Agrochemical Innovation: A Guide for Researchers
Prepared by a Senior Application Scientist
Foreword: Navigating Scarcity in Scientific Literature
In the dynamic field of agrochemical research, the exploration of novel molecular scaffolds is paramount to developing next-generation herbicides, fungicides, and insecticides. While the aminonitrile functional group is a well-established building block in synthetic chemistry, a comprehensive literature review reveals a notable scarcity of direct applications for 2-aminocyclopentanecarbonitrile within the agrochemical domain. This observation, in itself, presents a unique opportunity for innovation and discovery.
This guide is structured to address this knowledge gap. In the absence of direct data, we will leverage our expertise to provide a detailed, scientifically-grounded framework for researchers, scientists, and drug development professionals interested in the potential of this intriguing molecule. By examining the established applications of structurally analogous compounds, we will delineate a strategic path for investigating 2-aminocyclopentanecarbonitrile as a novel scaffold in agrochemical synthesis. Our focus will be on providing not just theoretical possibilities, but also actionable protocols and a robust understanding of the underlying chemical principles.
The Aminonitrile Scaffold: A Cornerstone of Agrochemical Synthesis
The power of the α-aminonitrile moiety lies in its inherent versatility. It serves as a compact, bifunctional synthon, possessing both a nucleophilic amino group and a nitrile group that can be readily transformed into a variety of other functionalities. This dual reactivity allows for the efficient construction of complex heterocyclic systems, which are the core of many commercial agrochemicals.
A prime example of this is the use of 2-aminobutanenitrile in the synthesis of imidazolinone herbicides[1]. These herbicides are potent inhibitors of the acetolactate synthase (ALS) enzyme in plants, a critical component in the biosynthesis of branched-chain amino acids. The synthesis leverages the aminonitrile as a key building block to construct the imidazolinone ring system, demonstrating the strategic importance of this functional group in creating highly active and selective agrochemicals.
Potential Applications of 2-Aminocyclopentanecarbonitrile: A Prospective Outlook
Based on the established reactivity of analogous compounds, we can project several promising avenues for the application of 2-aminocyclopentanecarbonitrile in agrochemical research. The cyclopentane ring introduces a degree of conformational rigidity and lipophilicity that can be advantageous for biological activity and transport within plant or insect systems.
Herbicide Development: Targeting Essential Plant Enzymes
The synthesis of novel herbicides represents a significant opportunity for 2-aminocyclopentanecarbonitrile. The cyclopentyl scaffold could serve as a unique framework for designing inhibitors of key plant enzymes.
-
Imidazolinone Analogs: Following the precedent of 2-aminobutanenitrile, 2-aminocyclopentanecarbonitrile can be envisioned as a precursor to novel imidazolinone herbicides. The cyclopentane ring could influence the binding affinity and selectivity for the ALS enzyme, potentially leading to new herbicides with altered weed control spectrums or improved crop safety profiles.
-
Inhibitors of Ketol-Acid Reductoisomerase (KARI): Cyclopropane-1,1-dicarboxylic acid (CPD) is a known inhibitor of KARI, another enzyme in the branched-chain amino acid pathway[2]. The cyclopentane core of 2-aminocyclopentanecarbonitrile could be elaborated to mimic the structure of CPD or other KARI inhibitors, offering a new chemical space for herbicide discovery.
Fungicide Development: Exploring Novel Mechanisms of Action
The development of new fungicides is crucial to combat the emergence of resistant fungal pathogens. The unique structural features of 2-aminocyclopentanecarbonitrile could be exploited to create fungicides with novel modes of action.
-
Pyrazole Derivatives: Pyrazole-based fungicides are a major class of agrochemicals that target the succinate dehydrogenase (SDH) enzyme in fungi[3]. The aminonitrile functionality can be a precursor to the pyrazole ring, and the cyclopentane moiety could provide a novel substitution pattern to optimize antifungal activity and evade existing resistance mechanisms.
-
Natural Product Analogs: Many natural products of fungal origin exhibit potent antimicrobial activity[4][5]. 2-Aminocyclopentanecarbonitrile could serve as a chiral building block for the synthesis of simplified analogs of these complex natural products, potentially leading to the discovery of new antifungal agents with improved synthetic accessibility.
Insecticide Development: Targeting the Insect Nervous System
The insect nervous system is a primary target for many commercial insecticides. The conformational constraints of the cyclopentane ring in 2-aminocyclopentanecarbonitrile could be beneficial in designing molecules that interact with specific insect receptors.
-
Carbamate and Diamide Analogs: Carbamate insecticides are known inhibitors of acetylcholinesterase (AChE)[6], while diamide insecticides target ryanodine receptors[7]. The amino group of 2-aminocyclopentanecarbonitrile can be readily derivatized to incorporate the pharmacophores of these insecticide classes, with the cyclopentane ring serving as a novel scaffold to explore new structure-activity relationships.
-
Enaminonitrile-Derived Scaffolds: Enaminonitriles have been utilized as building blocks for the synthesis of α-naphthylamine derivatives with insecticidal activity against the cotton leafworm, Spodoptera littoralis[8]. The reactivity of 2-aminocyclopentanecarbonitrile could be harnessed to generate similar enaminonitrile intermediates for the development of new insecticides.
Experimental Protocols: A Starting Point for Investigation
The following protocols are adapted from established methodologies for analogous compounds and are intended to serve as a starting point for researchers investigating the potential of 2-aminocyclopentanecarbonitrile.
Protocol 1: Synthesis of 2-Aminocyclopentanecarbonitrile via the Strecker Reaction
This protocol outlines a general procedure for the synthesis of α-aminonitriles.
Materials:
-
Cyclopentanone
-
Ammonium chloride (NH₄Cl)
-
Sodium cyanide (NaCN) or Potassium cyanide (KCN)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Diethyl ether or other suitable organic solvent
Procedure:
-
In a well-ventilated fume hood, dissolve ammonium chloride (1.1 equivalents) in water and add a solution of sodium cyanide (1.0 equivalent) in water. Cool the mixture in an ice bath.
-
Slowly add cyclopentanone (1.0 equivalent) to the cooled cyanide/ammonia solution with vigorous stirring.
-
Allow the reaction mixture to stir at room temperature for several hours to overnight. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, neutralize the reaction mixture with a dilute solution of hydrochloric acid.
-
Extract the aqueous layer with diethyl ether.
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 2-aminocyclopentanecarbonitrile.
-
Purify the crude product by distillation or chromatography as needed.
Diagram of the Strecker Synthesis:
Caption: Strecker synthesis of 2-aminocyclopentanecarbonitrile.
Protocol 2: Synthesis of a Novel Imidazolinone Herbicide Candidate
This protocol provides a conceptual pathway for the synthesis of an imidazolinone derivative from 2-aminocyclopentanecarbonitrile, based on established methods for similar herbicides.
Step 1: Amide Formation
Materials:
-
2-Aminocyclopentanecarbonitrile
-
Pyridine-2,3-dicarboxylic acid anhydride
-
Anhydrous toluene
-
4-Picoline
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve 2-aminocyclopentanecarbonitrile (1.0 equivalent) in anhydrous toluene.
-
Add 4-picoline (1.2 equivalents) and cool the mixture to 10-15 °C.
-
In a separate flask, dissolve pyridine-2,3-dicarboxylic acid anhydride (1.0 equivalent) in anhydrous toluene.
-
Slowly add the anhydride solution to the aminonitrile solution, maintaining the temperature between 10-15 °C.
-
Stir the reaction mixture at this temperature for 1-2 hours, monitoring by TLC.
Step 2: Cyclization to the Imidazolinone Ring
Materials:
-
Amide intermediate from Step 1
-
Aqueous sodium hydroxide
-
Hydrochloric acid
Procedure:
-
To the reaction mixture from Step 1, add a solution of aqueous sodium hydroxide.
-
Heat the mixture to reflux for several hours until the cyclization is complete (monitor by TLC).
-
Cool the reaction mixture and acidify with hydrochloric acid to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain the crude imidazolinone product.
-
Recrystallize or purify by chromatography as needed.
Diagram of the Imidazolinone Synthesis Pathway:
Caption: Synthetic pathway to a novel imidazolinone herbicide candidate.
Quantitative Data from Analogous Compounds
To provide a tangible sense of the potential efficacy, the following table summarizes the biological activity of agrochemicals derived from analogous aminonitrile precursors.
| Compound Class | Analogous Precursor | Target Organism | Biological Activity (EC₅₀ or LC₅₀) | Reference |
| Imidazolinone Herbicide | 2-Aminobutanenitrile | Various Weeds | Varies by specific compound | [1] |
| Insecticidal α-Naphthylamine | Enaminonitrile | Spodoptera littoralis | LC₅₀ = 19.551 ppm (for most active derivative) | [8] |
| Pyrazole Fungicide | Pyrazole Precursors | Rhizoctonia solani | EC₅₀ = 0.0144 µg/mL (for most active derivative) | [3] |
Conclusion and Future Directions
While the direct application of 2-aminocyclopentanecarbonitrile in agrochemical research remains an uncharted territory, the foundational chemistry and the success of analogous compounds provide a compelling rationale for its investigation. The unique conformational properties of the cyclopentane ring, coupled with the versatile reactivity of the aminonitrile group, position this molecule as a promising scaffold for the discovery of next-generation herbicides, fungicides, and insecticides.
Future research should focus on the efficient, stereoselective synthesis of 2-aminocyclopentanecarbonitrile and the systematic exploration of its derivatization to access a diverse library of novel compounds. High-throughput screening against a panel of agrochemical targets will be crucial to unlocking the full potential of this under-explored building block. The protocols and conceptual frameworks presented in this guide offer a solid foundation for embarking on this exciting and potentially rewarding area of research.
References
- Application of 2-Aminobutanenitrile in the Synthesis of Imidazolinone Herbicides - Benchchem.
- (PDF) Enaminonitriles as building blocks in heterocyclic synthesis of some innovative α- naphthylamine derivatives of anticipated insecticidal activity against Egyptian cotton leafworm, spodoptera littoralis (Boisd.) - ResearchGate.
- Synthesis, crystal structure, herbicidal activity and mode of action of new cyclopropane-1,1-dicarboxylic acid analogues - PubMed.
- Natural Compounds of Fungal Origin with Antimicrobial Activity—Potential Cosmetics Applications - MDPI.
- Natural Compounds of Fungal Origin with Antimicrobial Activity-Potential Cosmetics Applications - PubMed.
- Synthesis and insecticidal activity of novel carbamate derivatives as potential dual-binding site acetylcholinesterase inhibitors - PubMed.
- Synthesis and Insecticidal Activity of Novel Anthranilic Diamide Insecticides Containing Indane and Its Analogs - MDPI.
- Application Notes and Protocols for the Synthesis of Agrochemicals - Benchchem.
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- 4. Natural Compounds of Fungal Origin with Antimicrobial Activity—Potential Cosmetics Applications [mdpi.com]
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- 6. Synthesis and insecticidal activity of novel carbamate derivatives as potential dual-binding site acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. researchgate.net [researchgate.net]
Application Note & Protocol: A Scalable, One-Pot Synthesis of 1-Aminocyclopentanecarbonitrile via Strecker Reaction
Abstract: This document provides a comprehensive guide for the large-scale synthesis of 1-aminocyclopentanecarbonitrile, a critical building block for various active pharmaceutical ingredients (APIs). While the direct, large-scale synthesis of 2-aminocyclopentanecarbonitrile is a complex, multi-step endeavor, the structurally related 1-amino isomer can be efficiently produced on a kilogram scale via the robust and economically viable Strecker synthesis.[1] This one-pot, three-component reaction utilizes cyclopentanone, a cyanide source, and an ammonia source to produce the target α-aminonitrile in high yield.[2] This application note details the reaction mechanism, provides a step-by-step protocol for a multi-kilogram scale synthesis, outlines critical safety procedures, and specifies quality control parameters for researchers and professionals in drug development.
Introduction and Scientific Background
Substituted cyclopentane rings are prevalent structural motifs in a wide array of natural products and pharmaceutical compounds, valued for their ability to impart conformational rigidity and desirable physicochemical properties.[3] Aminonitriles, such as 1-aminocyclopentanecarbonitrile, are particularly versatile intermediates due to their dual functionality; the nitrile group can be hydrolyzed to a carboxylic acid to form an amino acid, while the amine group provides a handle for further derivatization.[4]
The Strecker synthesis, first reported in 1850, remains one of the most effective and widely used methods for preparing α-aminonitriles.[5] Its convergence, operational simplicity, and use of readily available starting materials make it highly amenable to industrial scale-up.[6] This protocol is adapted from established industrial processes, focusing on safety and scalability.[7]
Note on Isomer Specificity: The classical Strecker reaction on a symmetrical ketone like cyclopentanone yields the α-aminonitrile, which is 1-aminocyclopentanecarbonitrile. The synthesis of the 2-amino isomer is a significantly more complex process, typically involving a multi-step sequence starting from precursors like 2-oxocyclopentanecarboxylate and proceeding through reductive amination pathways.[8][9] This guide focuses on the scalable and industrially pertinent 1-amino isomer.
Reaction Mechanism and Strategic Considerations
The Strecker synthesis is a one-pot reaction that proceeds through two key stages. Understanding this mechanism is crucial for process optimization and troubleshooting.
Stage 1: Imine Formation The reaction is initiated by the condensation of cyclopentanone with ammonia (provided by aqueous ammonia and ammonium chloride) to form a cyclopentanimine intermediate. The ammonium chloride serves as a mild acid catalyst to facilitate the dehydration step.[10]
Stage 2: Nucleophilic Cyanide Addition A cyanide ion, generated from sodium cyanide, then acts as a nucleophile, attacking the electrophilic carbon of the imine.[2] This step forms the stable C-C bond, resulting in the final 1-aminocyclopentanecarbonitrile product.
Figure 1: Simplified mechanism of the Strecker synthesis of 1-aminocyclopentanecarbonitrile.
Causality Behind Experimental Choices:
-
Cyanide Source: Sodium cyanide (NaCN) is used in conjunction with ammonium chloride instead of highly toxic and volatile hydrogen cyanide (HCN) gas.[11] This in situ generation of the necessary reagents is a critical safety feature for large-scale operations.
-
Solvent System: A biphasic system of water and methanol is employed. Water is necessary to dissolve the inorganic salts (NaCN, NH₄Cl), while methanol helps to solubilize the organic starting material, cyclopentanone, improving mass transfer between the phases.[7]
-
Temperature Control: The initial reaction is conducted at ambient temperature to control the exothermic formation of the imine. The subsequent heating to 60°C drives the reaction to completion in a reasonable timeframe.[7]
Process Safety and Hazard Analysis
WARNING: This procedure involves highly toxic materials, specifically sodium cyanide and the potential for in-situ generation of hydrogen cyanide gas. It must only be performed by trained personnel in a well-ventilated chemical fume hood or a controlled reactor setup with appropriate off-gas scrubbing.[12]
-
Cyanide Toxicity: Sodium cyanide is acutely toxic if ingested, inhaled, or absorbed through the skin. Hydrogen cyanide gas can be liberated upon acidification.[13]
-
Personal Protective Equipment (PPE): At a minimum, operators must wear a lab coat, chemical splash goggles, and heavy-duty nitrile gloves. For large-scale operations, a full-face respirator with an appropriate cartridge for acid gases and cyanides is recommended.[14]
-
Emergency Preparedness: An emergency safety shower and eyewash station must be immediately accessible. A cyanide antidote kit (containing amyl nitrite, sodium nitrite, and sodium thiosulfate) should be available, and personnel must be trained in its use.
-
Waste Disposal & Quenching: All aqueous waste containing cyanide must be quenched before disposal. This is typically achieved by treating the waste with an excess of sodium hypochlorite solution (bleach) at a pH > 10 to oxidize cyanide to the much less toxic cyanate ion. All local regulations for hazardous waste disposal must be strictly followed.
Detailed Experimental Protocol (1.5 kg Scale)
This protocol is designed for the synthesis of approximately 1.5 kg of 1-aminocyclopentanecarbonitrile.
Materials and Equipment
| Reagent / Equipment | Quantity / Specification | Supplier (Example) | CAS Number |
| 20L Jacketed Glass Reactor | With overhead stirrer, reflux condenser, and temp. probe | --- | --- |
| Cyclopentanone | 1.50 kg (17.83 mol) | Sigma-Aldrich | 120-92-3 |
| Sodium Cyanide (NaCN) | 1.05 kg (21.40 mol) | Sigma-Aldrich | 143-33-9 |
| Ammonium Chloride (NH₄Cl) | 1.24 kg (23.18 mol) | Sigma-Aldrich | 12125-02-9 |
| 28% Aqueous Ammonia (NH₄OH) | 1.86 L | Fisher Scientific | 1336-21-6 |
| Methanol (MeOH) | 2.0 L | VWR | 67-56-1 |
| Dichloromethane (DCM) | 10.0 L | VWR | 75-09-2 |
| Deionized Water | 5.0 L | --- | 7732-18-5 |
| Sodium Sulfate (Na₂SO₄), Anhydrous | 500 g | Sigma-Aldrich | 7757-82-6 |
Synthetic Procedure
Figure 2: High-level workflow for the large-scale synthesis of 1-aminocyclopentanecarbonitrile.
-
Reactor Setup: In a 20L jacketed glass reactor equipped with an overhead stirrer, thermometer, and reflux condenser connected to a caustic scrubber, charge sodium cyanide (1.05 kg) and deionized water (2.1 L). Stir until the solid is fully dissolved.
-
Ammonia Addition: To the cyanide solution, add a pre-mixed solution of ammonium chloride (1.24 kg) in deionized water (3.1 L) followed by 28% aqueous ammonia (1.86 L). A mild exotherm may be observed. Ensure the reactor temperature is maintained between 20-25°C.
-
Substrate Addition: In a separate vessel, dissolve cyclopentanone (1.50 kg) in methanol (2.0 L). Add this solution to the reactor over 30 minutes, maintaining the internal temperature below 30°C.
-
Initial Reaction: Stir the resulting mixture vigorously at 20-25°C for 1.5 hours. The reaction progress can be monitored by GC or TLC (e.g., eluting with 50% Ethyl Acetate/Hexane) to observe the disappearance of cyclopentanone.
-
Heating Phase: After the initial stirring period, heat the reaction mixture to 60°C using the reactor jacket. Maintain this temperature for 45 minutes.[7]
-
Cooldown: Stop heating and allow the mixture to cool to 25°C with continued stirring.
-
Work-up and Extraction: Transfer the reaction mixture to a large separatory funnel (or perform the extraction in the reactor if equipped for phase separation). Extract the aqueous phase with dichloromethane (1 x 4.0 L, then 2 x 3.0 L).[7][15]
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate (approx. 500 g). Stir for 30 minutes, then filter to remove the drying agent.
-
Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator (bath temperature < 40°C) to remove the dichloromethane. This will yield the crude 1-aminocyclopentanecarbonitrile as an oil.[7] The product can be used directly in many cases or purified further by vacuum distillation if required.
Characterization and Quality Control
The identity and purity of the final product should be confirmed using standard analytical techniques.
| Analysis Technique | Expected Results for 1-Aminocyclopentanecarbonitrile |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 1.60-2.10 (m, 8H, cyclopentyl CH₂), ~1.8 (s, 2H, NH₂) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~123 (CN), ~55 (C-NH₂), ~40 (2 x CH₂), ~24 (2 x CH₂) |
| FT-IR (neat, cm⁻¹) | 3350-3200 (N-H stretch), 2960 (C-H stretch), 2230 (C≡N stretch, weak) |
| Mass Spec (ESI+) | m/z: 111.09 [M+H]⁺ |
| Purity (GC) | >95% (typical for crude product) |
References
- Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry. National Institutes of Health (NIH).
- Application Notes and Protocols for the Industrial Scale-Up Synthesis of 2-Aminobutanenitrile. Benchchem.
- Strecker Synthesis. Organic Chemistry Portal.
- Strecker Synthesis. Master Organic Chemistry.
- The MSDS HyperGlossary: Nitrile. Interactive Learning Paradigms, Incorporated.
- Strecker amino acid synthesis. Wikipedia.
- Strecker Synthesis. NROChemistry.
- An improved process for preparing 1-(pentanoylamino)cyclopentanecarboxylic acid. Google Patents.
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- Scaleable catalytic asymmetric Strecker syntheses of unnatural α-amino acids. National Institutes of Health (NIH).
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Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]
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NITRILES. Centers for Disease Control and Prevention (CDC). Available at: [Link]
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Working with Hazardous Chemicals. Organic Syntheses. Available at: [Link]
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Recent Developments in the Stereocontrolled Synthesis of Highly Substituted Cyclopentane Core Structures: From Drug Discovery Research to Natural Product Synthesis. ResearchGate. Available at: [Link]
-
Organocatalytic Synthesis of α-Aminonitriles: A Review. MDPI. Available at: [Link]
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- 15. Organic Syntheses Procedure [orgsyn.org]
Troubleshooting & Optimization
Technical Support Center: 2-Aminocyclopentanecarbonitrile Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 2-aminocyclopentanecarbonitrile. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges during this synthesis. The content is structured in a question-and-answer format to directly address specific issues you may encounter in the lab.
Overview: The Strecker Synthesis of 2-Aminocyclopentanecarbonitrile
The synthesis of 2-aminocyclopentanecarbonitrile is most commonly achieved via the Strecker synthesis, a robust three-component reaction involving cyclopentanone, a source of ammonia (e.g., ammonia, ammonium chloride), and a cyanide source (e.g., potassium cyanide, sodium cyanide).[1][2][3] The reaction proceeds through the initial formation of a cyclopentanimine intermediate, which is then attacked by a cyanide nucleophile to form the desired α-aminonitrile.
While effective, this reaction is susceptible to several competing side reactions that can lower yield, complicate purification, and introduce difficult-to-remove impurities. This guide will help you diagnose and mitigate these issues.
Core Reaction Pathway
Caption: Figure 2. Competition between desired aminonitrile and side-product cyanohydrin formation.
Troubleshooting Protocol: Favoring Aminonitrile Formation
-
Order of Addition: Control the sequence of reagent addition. Ideally, the imine should be pre-formed or be forming rapidly when the cyanide is introduced.
-
Action: Mix cyclopentanone and the ammonia source (e.g., ammonium chloride in aqueous ammonia) and allow them to stir for a period (e.g., 30-60 minutes) before the slow, portion-wise addition of the cyanide source (e.g., a solution of KCN or NaCN). [4]This establishes the imine-forming equilibrium first.
-
-
Control of pH: The rate of cyanohydrin formation is pH-dependent. While imine formation is acid-catalyzed, cyanohydrin formation is often faster at slightly more basic pH values where more free cyanide (CN⁻) is available.
-
Action: Maintain the weakly acidic pH (4-6) discussed in FAQ 1. This keeps the concentration of free CN⁻ lower (favoring HCN), which slows cyanohydrin formation, while still promoting the formation of the imine, which is a highly reactive electrophile for the cyanide that is present. [5]
-
FAQ 3: My product appears correct by initial analysis, but it degrades over time or during aqueous workup, showing new amide or carboxylic acid peaks. Why is this happening?
Answer: The nitrile group of your product is undergoing hydrolysis. This is a common issue, as nitriles can be hydrolyzed to primary amides and subsequently to carboxylic acids under either acidic or basic conditions, especially with heating. [6][7]The intermediate is 2-aminocyclopentanecarboxamide, and the final hydrolysis product is 2-aminocyclopentanecarboxylic acid.
Causality: The carbon atom of the nitrile group is electrophilic and can be attacked by water. This process is significantly accelerated by acid (which protonates the nitrile nitrogen, making it more electrophilic) or base (which provides the highly nucleophilic hydroxide ion). [8]Since your product is an α-aminonitrile, the neighboring amino group can sometimes participate in and facilitate this hydrolysis. [9]
Caption: Figure 3. The stepwise hydrolysis pathway of the desired product into impurities.
Troubleshooting Protocol: Preventing Unwanted Hydrolysis
-
Control Workup Conditions: The workup is the most common stage for accidental hydrolysis.
-
Action: Perform the aqueous workup at low temperatures (0-5 °C). Use a saturated, neutral salt solution (brine) for washing instead of pure water to minimize product solubility and contact time.
-
-
Avoid pH Extremes: Do not use strong acids or bases during extraction or purification unless absolutely necessary.
-
Action: If an extraction is needed to remove impurities, use a mild base like sodium bicarbonate (NaHCO₃) solution instead of sodium hydroxide (NaOH). If acidification is required, use a weak acid or perform the step quickly at low temperature.
-
-
Drying and Storage: Residual water or acid/base can cause degradation upon storage.
-
Action: After extraction into an organic solvent, dry the solution thoroughly with an anhydrous salt (e.g., Na₂SO₄, MgSO₄). Evaporate the solvent under reduced pressure without excessive heating. Store the final product in a cool, dry, and dark environment.
-
FAQ 4: My mass spectrometry results show a peak at a higher molecular weight than my product, suggesting a dimer or adduct. What could this be?
Answer: A higher molecular weight impurity could be a bis-aminonitrile. This side product can form when a second molecule of the cyclopentanimine intermediate reacts with the amino group of the desired 2-aminocyclopentanecarbonitrile product. This is more likely to occur if there is a high concentration of the imine intermediate.
Causality: The primary amine of the aminonitrile product can act as a nucleophile, attacking the electrophilic carbon of another imine molecule. This forms a new carbon-nitrogen bond, leading to a dimeric structure. While less common, aldol-type dimerization of the starting cyclopentanone under certain pH conditions can also lead to higher molecular weight byproducts. [10]
Troubleshooting Protocol: Minimizing Dimer Formation
-
Stoichiometric Control: The formation of such adducts is often dependent on the relative concentrations of the intermediates and products.
-
Action: Avoid a large excess of cyclopentanone. Maintain careful stoichiometric control of the three main components.
-
-
Controlled Addition: As mentioned previously, the slow addition of one reagent can prevent the buildup of a high concentration of reactive intermediates.
-
Action: Slowly add the cyanide source to the mixture of cyclopentanone and ammonia. This ensures that the imine is consumed to form the aminonitrile as it is generated, keeping its steady-state concentration low and reducing the chance of self-reaction or reaction with the product.
-
References
- Strecker amino acid synthesis - Grokipedia.
- Provide the structure of the cyanohydrin that results when cyclopentanone reacts with HCN.
- Dimerization of cyclopropyl ketones and crossed reactions of cyclopropyl ketones with enones as an entry to five-membered rings - PubMed. J Am Chem Soc., 2006.
- Strecker Synthesis - Master Organic Chemistry.
- Nitrile to Amide - Common Conditions.
- Strecker Synthesis - Organic Chemistry Portal.
- Strecker Synthesis - NROChemistry.
- Formation of amino acids
- WO2010079405A2 - An improved process for preparing 1-(pentanoylamino)
- How to carry out imine formation of cyclopentanone with ammonia?
- Predict the products formed when cyclopentanone reacts with the following.. - Filo.
- Strecker amino acid synthesis - Wikipedia.
- Making Amides
- What is the major organic product formed when cyclopentanone reac... - Pearson.
- (PDF) A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles.
- Converting Nitriles to Amides - Chemistry Steps.
- the prepar
- 19.
- hydrolysis of nitriles - Chemguide.
- Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions) - YouTube.
- Assisted hydrolysis of the nitrile group of 2-aminoadamantane-2-carbonitrile - ResearchG
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- 5. chemguide.co.uk [chemguide.co.uk]
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Technical Support Center: Crystallization of 2-Aminocyclopentanecarbonitrile
Welcome to the technical support center for the crystallization of 2-aminocyclopentanecarbonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of obtaining high-quality crystalline material. As a bifunctional molecule containing both a primary amine and a nitrile group, 2-aminocyclopentanecarbonitrile presents unique challenges, including complex solubility profiles, potential for polymorphism, and sensitivity to impurities. This document provides in-depth troubleshooting advice and foundational knowledge to empower you to overcome these challenges in your laboratory work.
Troubleshooting Guide
This section addresses specific problems you may encounter during the crystallization of 2-aminocyclopentanecarbonitrile. Each answer provides an explanation of the underlying cause and a set of actionable steps for resolution.
Q1: My compound "oiled out" during cooling instead of forming crystals. What happened and how can I fix it?
A1: "Oiling out," or liquid-liquid phase separation, occurs when the concentration of the solute exceeds its solubility limit to such a great extent that it separates as a supersaturated liquid phase rather than an ordered solid lattice. This is common when the solution is cooled too rapidly or when the solvent is a poor choice for the desired temperature range. The resulting oil is often impurity-rich and may solidify into an amorphous mass, defeating the purpose of crystallization.
Causality & Remediation:
-
Excessive Supersaturation: The driving force for crystallization was too high, pushing the system past the metastable zone directly into the labile zone where nucleation is uncontrolled.
-
Solution: Re-heat the solution until the oil redissolves completely. If necessary, add a small amount (1-5% v/v) of additional solvent to ensure full dissolution. Allow the solution to cool much more slowly. A rate of 5-10 °C per hour is a good starting point. This slower cooling helps maintain the solution within the metastable zone, favoring controlled crystal growth on a smaller number of nuclei.[1][2]
-
-
Inappropriate Solvent: The solvent may have a steep solubility curve, meaning solubility drops dramatically with a small decrease in temperature.
-
Solution: Consider a co-solvent system. Add a "better" solvent (one in which the compound is more soluble) to the primary system to modulate the solubility curve. Alternatively, switch to a solvent with a shallower solubility curve.
-
-
Presence of Impurities: Impurities can depress the freezing point of the solute and stabilize the liquid oil phase.[3][4]
-
Solution: If the crude material is suspected to be of low purity, consider a pre-purification step (e.g., column chromatography) or a charcoal treatment during the crystallization process to remove colored or non-polar impurities.[5]
-
Q2: I'm not getting any crystals at all, even after cooling the solution to a low temperature for an extended period. What should I do?
A2: The failure to produce crystals indicates that the solution has not overcome the kinetic barrier to nucleation, even though it is likely supersaturated. The molecules have not yet organized into the stable lattice structure required for crystal growth.
Causality & Remediation:
-
Insufficient Supersaturation: While you have cooled the solution, it may not be sufficiently supersaturated for spontaneous nucleation to occur.
-
Solution 1 (Evaporation): Remove the stopper from your flask and allow a small amount of solvent to evaporate. You can do this by passing a gentle stream of nitrogen or air over the solution's surface. This increases the solute concentration.
-
Solution 2 (Anti-Solvent): If you are using a solvent in which the compound is highly soluble, consider adding an anti-solvent (a solvent in which the compound is poorly soluble but which is miscible with the primary solvent) dropwise until turbidity persists.[6][7]
-
-
High Nucleation Energy Barrier: The system requires a "push" to start forming nuclei.
-
Solution 1 (Seeding): If you have a small crystal of 2-aminocyclopentanecarbonitrile from a previous batch, add a single, tiny crystal to the supersaturated solution. This seed crystal provides a pre-formed template for further crystal growth, bypassing the primary nucleation step.
-
Solution 2 (Scratching): Gently scratch the inside surface of the flask below the level of the solution with a glass rod. The microscopic imperfections on the glass provide high-energy sites that can promote nucleation.
-
Q3: My crystallization yielded a fine powder or an amorphous precipitate, not well-defined crystals. How can I improve the crystal quality?
A3: The formation of amorphous material or a microcrystalline powder suggests that the rate of nucleation far exceeded the rate of crystal growth. This "crashing out" happens when supersaturation is generated too quickly, leading to the formation of a massive number of tiny nuclei that do not have time to grow into larger, more ordered crystals.[8]
Causality & Remediation:
-
Rapid Cooling/Anti-Solvent Addition: As with oiling out, the primary cause is often a process that is too fast.[1]
-
Solution: Redissolve the material by heating and add slightly more solvent (2-5% v/v). Cool the solution at a significantly slower rate. If using an anti-solvent, add it much more slowly and at a slightly elevated temperature to allow for equilibration.[9]
-
-
High Impurity Load: Impurities can disrupt the crystal lattice, acting as growth inhibitors and promoting the formation of smaller, less perfect crystals.[10][11] Impurities can become incorporated into the crystal lattice, leading to disorder.[4]
-
Solution: Ensure the starting material is as pure as possible. A hot filtration step can be employed to remove any insoluble impurities before cooling.
-
-
Agitation: Excessive or vigorous agitation can induce secondary nucleation, leading to a larger number of smaller crystals.
-
Solution: Allow the solution to cool under quiescent (still) conditions. Gentle stirring may be acceptable, but avoid high-shear mixing.
-
Q4: The final yield of my crystallized product is very low. How can I improve it?
A4: A low yield indicates that a significant amount of your compound remained dissolved in the mother liquor after the crystallization process was complete.
Causality & Remediation:
-
Excessive Solvent: Using too much solvent is the most common cause of low yield.[8] While a small excess can improve crystal quality, a large excess will keep too much product in solution.
-
Solution: After filtering your crystals, try to recover a second crop by concentrating the mother liquor (e.g., by evaporating 25-50% of the solvent) and re-cooling. For future batches, use a more precise amount of solvent, aiming for a saturated solution at the boiling point.
-
-
Final Cooling Temperature is Too High: The solubility of 2-aminocyclopentanecarbonitrile, while reduced at room temperature, may still be significant.
-
Solution: Once the solution has cooled to room temperature, place the flask in an ice bath (0 °C) or even a freezer (if the solvent's freezing point allows) for several hours to maximize precipitation.
-
-
Premature Filtration: The crystallization process may not have reached equilibrium when you filtered the product.
-
Solution: Allow more time for the crystallization to complete. An overnight hold at the final temperature is often beneficial.
-
Frequently Asked Questions (FAQs)
Q: How do I select an appropriate solvent system for 2-aminocyclopentanecarbonitrile?
A: The ideal solvent is one in which the compound is highly soluble at an elevated temperature but has low solubility at a lower temperature (e.g., 0-5 °C). Given the polar amine group and the moderately polar nitrile group, a range of solvents should be considered.
-
Good Starting Points: Alcohols (isopropanol, ethanol), esters (ethyl acetate), and ketones (acetone) are often effective. Water may also be a possibility, especially in a co-solvent system, due to the polarity of the amine group.[12][13]
-
Systematic Approach: A systematic screening protocol is the most reliable method. (See Protocol 1 below).
-
Anti-Solvent Systems: If the compound is very soluble in a solvent like methanol but you want to induce crystallization, you can use a non-polar anti-solvent like heptane or toluene. Conversely, if it is soluble in a non-polar solvent, water can be a very effective anti-solvent.[6]
Q: What is polymorphism, and why is it a concern for this molecule?
A: Polymorphism is the ability of a solid material to exist in more than one form or crystal structure.[14] These different forms, called polymorphs, have the same chemical composition but different arrangements of the molecules in the crystal lattice. This can lead to different physical properties, such as:
-
Solubility and Dissolution Rate: This is critical in drug development, as it directly impacts bioavailability.[15]
-
Melting Point & Stability: Different polymorphs will have different melting points. One form is typically the most thermodynamically stable under a given set of conditions, while others are metastable and can convert over time.[16]
-
Morphology (Crystal Shape): This affects downstream processing like filtration and formulation.
For 2-aminocyclopentanecarbonitrile, the presence of both hydrogen bond donors (the -NH2 group) and acceptors (the nitrile nitrogen) allows for a variety of possible intermolecular interactions, increasing the likelihood of polymorphism.[17] It is crucial to control crystallization conditions (solvent, cooling rate, temperature) to consistently produce the desired polymorph.
Q: What are the differences between cooling, anti-solvent, and evaporative crystallization for this compound?
A: These are the three primary methods for generating supersaturation:
-
Cooling Crystallization: Relies on the principle that solubility decreases with temperature. It is generally easy to control and scale up.[18][19]
-
Anti-Solvent Crystallization: Involves adding a miscible solvent in which the compound is insoluble. This can rapidly generate high levels of supersaturation and is useful for compounds that are highly soluble or thermally sensitive.[20][21]
-
Evaporative Crystallization: Involves slowly removing the solvent to increase the solute concentration. This is typically done at a constant temperature and is useful for compounds whose solubility is not strongly dependent on temperature.
The best method depends on the solubility profile of 2-aminocyclopentanecarbonitrile in the chosen solvent system.
Q: Can the nitrile or amine group cause problems during crystallization?
A: Yes, the functional groups can be a source of impurities or side reactions, especially under harsh conditions.
-
Nitrile Hydrolysis: Under strongly acidic or basic conditions, particularly at high temperatures, the nitrile group can hydrolyze to an amide or a carboxylic acid.[22][23] These impurities can inhibit crystallization.[3] It is therefore recommended to perform crystallization under near-neutral pH conditions if possible.
-
Amine Reactivity: The primary amine is a nucleophile and can be susceptible to reaction with certain reactive solvents (e.g., ketones, via imine formation) or impurities. Ensure your solvents are of high purity.
Data & Protocols
Data Presentation
Table 1: Properties of Common Crystallization Solvents This table provides a reference for selecting solvents based on their physical properties. The ideal solvent choice will depend on the experimentally determined solubility of 2-aminocyclopentanecarbonitrile.
| Solvent | Boiling Point (°C) | Freezing Point (°C) | Polarity (Dielectric Constant) | Notes |
| Isopropanol | 82.6 | -89 | 19.9 | Good general-purpose polar protic solvent. |
| Ethanol | 78.4 | -114 | 24.5 | Similar to isopropanol, often higher solubility. |
| Ethyl Acetate | 77.1 | -83.6 | 6.0 | Medium polarity ester, good for less polar compounds. |
| Acetone | 56 | -95 | 20.7 | Polar aprotic solvent, can be very effective. |
| Acetonitrile | 81.6 | -45 | 37.5 | Highly polar aprotic solvent. |
| Toluene | 110.6 | -95 | 2.4 | Non-polar, often used as an anti-solvent. |
| Water | 100 | 0 | 80.1 | Highly polar, potential co-solvent or anti-solvent. |
Experimental Protocols
Protocol 1: Systematic Solvent Screening
-
Place approximately 10-20 mg of crude 2-aminocyclopentanecarbonitrile into several different test tubes.
-
To each tube, add a different candidate solvent (e.g., from Table 1) dropwise at room temperature, vortexing after each addition.
-
Note the solvents in which the compound is sparingly soluble or insoluble at room temperature. These are good candidates for cooling crystallization.
-
Take the tubes from step 3 and heat them gently in a water bath towards the solvent's boiling point. Add more solvent dropwise until the solid just dissolves.
-
Allow the tubes to cool slowly to room temperature, then place them in an ice bath.
-
Observe the quality and quantity of the crystals formed. The solvent that yields well-formed crystals with a significant solid recovery is your best candidate.
Protocol 2: Optimized Cooling Crystallization
-
Choose the best solvent identified in Protocol 1.
-
In an appropriately sized Erlenmeyer flask, dissolve the crude 2-aminocyclopentanecarbonitrile in the minimum amount of hot solvent.
-
If the solution is colored or contains insoluble matter, perform a hot filtration through fluted filter paper into a clean, pre-warmed flask.
-
Cover the flask with a watch glass and allow it to cool slowly and undisturbed to room temperature. Insulating the flask can help slow the cooling rate.[8]
-
Once at room temperature, transfer the flask to an ice bath or refrigerator for at least 1-2 hours to maximize yield.
-
Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Wash the crystals sparingly with a small amount of ice-cold solvent.
-
Dry the crystals under vacuum to a constant weight.
Protocol 3: Anti-Solvent Crystallization
-
Dissolve the crude 2-aminocyclopentanecarbonitrile in a small volume of a "good" solvent at room temperature.
-
Filter the solution to remove any insoluble impurities.
-
In a separate flask, place the filtered solution and begin gentle stirring.
-
Add the "anti-solvent" dropwise via a dropping funnel. Observe for the first sign of persistent cloudiness (turbidity). This is the point of saturation.
-
Continue adding the anti-solvent very slowly. If the rate of precipitation is too high, pause the addition to allow the existing crystals to grow.
-
Once the addition is complete, allow the mixture to stir for 30-60 minutes to ensure complete crystallization.
-
Collect and dry the crystals as described in Protocol 2.
Visualizations
Diagrams
Caption: A general workflow for troubleshooting common crystallization failures.
Caption: A decision tree for selecting an appropriate solvent system.
References
-
Hampton Research. (n.d.). Crystallization Tips. Retrieved from [Link]
-
Al-kassas, R., et al. (2022). The Effect of Cooling on the Degree of Crystallinity, Solid-State Properties, and Dissolution Rate of Multi-Component Hot-Melt Extruded Solid Dispersions. Pharmaceuticals, 15(6), 738. Available from: [Link]
-
Cataldo, A., et al. (2023). Enantiomeric Excesses of Aminonitrile Precursors Determine the Homochirality of Amino Acids. The Journal of Physical Chemistry Letters, 14(13), 3326–3332. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of cyclic amines. Retrieved from [Link]
-
Li, Y., et al. (2023). Impact of impurities on crystal growth. Nature Communications, 14(1), 6062. Available from: [Link]
-
Tuckerman, M. (2015). Crystal polymorphisms. Serious Science. Available from: [Link]
-
Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. Open Access Dissertations. Paper 159. Available from: [Link]
-
Termühlen, M., et al. (2022). Energy and Resource Efficient Continuous Cooling Crystallization with Modular Lab-Scale Equipment. Processes, 10(11), 2212. Available from: [Link]
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McIsaac Jr., J. E., Ball, R. E., & Behrman, E. J. (1971). Mechanism of the base-catalyzed conversion of nitriles to amides by hydrogen peroxide. The Journal of Organic Chemistry, 36(20), 3048–3050. Available from: [Link]
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Alvarez, A. J., & Myerson, A. S. (2010). Effect of Impurities on the Growth Kinetics of Crystals. Crystal Growth & Design, 10(5), 2215-2220. Available from: [Link]
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Snell, E. H., et al. (2024). Preparing for successful protein crystallization experiments. Acta Crystallographica Section F, Structural Biology and Crystallization Communications, 80(Pt 1), 1-10. Available from: [Link]
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Ghorbani, M., et al. (2023). Antisolvent Crystallization (ASC) in Aqueous System: Fundamentals, Sustainability Aspects, and Applications. Journal of Chemical Engineering Research Updates, 10, 1-21. Available from: [Link]
-
Edward, J. T., & Jitrangsri, C. (1979). Assisted hydrolysis of the nitrile group of 2-aminoadamantane-2-carbonitrile. Canadian Journal of Chemistry, 57(11), 1381-1386. Available from: [Link]
-
Sikirica, M., et al. (2022). Polymorphism and Multi-Component Crystal Formation of GABA and Gabapentin. Crystals, 12(11), 1599. Available from: [Link]
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Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI. Available from: [Link]
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Wilson, W. W. (1998). The Effects of Impurities on Protein Crystal Growth and Nucleation: A Preliminary Study. NASA Technical Reports Server. Available from: [Link]
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LibreTexts Chemistry. (2022). 3.6F: Troubleshooting. Retrieved from: [Link]
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Technobis. (2023). Anti-solvent crystallization: witness the polymorphic transformation with Crystalline. Retrieved from: [Link]
-
LibreTexts Chemistry. (2023). 20.7: Chemistry of Nitriles. Retrieved from: [Link]
-
Roy, T., et al. (2022). Polymorphism and cocrystal salt formation of 2-((2,6-dichlorophenyl)amino)benzoic acid... CrystEngComm, 24, 219-229. Available from: [Link]
-
Gherras, N., & Fevotte, G. (2011). Cooling crystallization: a process-product perspective. 11th International Symposium on Process Systems Engineering. Available from: [Link]
-
Biochem iLab Studio. (2020). Principles of Protein Crystallization. YouTube. Available from: [Link]
-
Sullivan, O., & O'Mahony, M. (2022). Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. Crystals, 12(9), 1279. Available from: [Link]
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Wang, X., et al. (2012). Solubility of 6-Chloropyridazin-3-amine in Different Solvents. Journal of Chemical & Engineering Data, 57(3), 915-918. Available from: [Link]
-
Study Mind. (n.d.). Amines - Nitriles (A-Level Chemistry). Retrieved from: [Link]
-
MDPI. (n.d.). Special Issue: Anti-Solvent Crystallization. Retrieved from: [Link]
-
Wikipedia. (n.d.). Crystal polymorphism. Retrieved from: [Link]
-
Wang, Y., et al. (2022). Dropwise cooling crystallization of ammonium perchlorate in gas–liquid two-phase suspension systems. CrystEngComm, 24, 7644-7651. Available from: [Link]
-
Love, J. (2010). A general protocol for the crystallization of membrane proteins for X-ray structural investigation. Journal of visualized experiments : JoVE, (43), 2091. Available from: [Link]
-
Fathoni, D., et al. (2023). Effect of Ammonium (NH4+) Impurity on the Crystallization of Cobalt Sulfate Hexahydrate from Aqueous Solutions Using Cooling Method. Journal of Composites Science, 7(12), 522. Available from: [Link]
-
Hopgood, J., et al. (2022). Cooling Crystallization with Complex Temperature Profiles on a Quasi-Continuous and Modular Plant. Processes, 10(12), 2697. Available from: [Link]
-
Reddit. (2012). Help! Recrystallization sources of error. r/chemhelp. Retrieved from: [Link]
-
Patel, S. R., & Patel, S. R. (2014). Antisolvent Crystallization of Poorly Water Soluble Drugs. International Journal of Chemical Engineering and Applications, 5(5), 448-452. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). α-Aminonitrile synthesis by cyanation. Retrieved from: [Link]
-
Kumar, R., et al. (2022). Liquid antisolvent crystallization of pharmaceutical compounds: current status and future perspectives. Journal of the Indian Chemical Society, 99(10), 100721. Available from: [Link]
-
Acree, Jr., W. E. (2013). IUPAC-NIST Solubility Data Series. 98. Solubility of Polycyclic Aromatic Hydrocarbons in Pure and Organic Solvent Mixtures—Revised and Updated. Part 1. Journal of Physical and Chemical Reference Data, 42(1), 013105. Available from: [Link]
-
Bernstein, J. (2002). Polymorphism in Molecular Crystals. Oxford University Press. (Link points to series information, not the specific book content). Available from: [Link]
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Technical Support Center: Optimizing the Synthesis of 1-Aminocyclopentanecarbonitrile
Welcome to the technical support center for the synthesis of aminonitriles. This guide is specifically designed for researchers, scientists, and professionals in drug development who are working on the synthesis of 1-aminocyclopentanecarbonitrile, a key intermediate in various synthetic pathways. Here, we will delve into the intricacies of the Strecker synthesis, a classic and efficient method for this transformation, providing in-depth troubleshooting advice and optimization strategies in a practical question-and-answer format. Our goal is to equip you with the knowledge to not only execute this synthesis successfully but also to understand the chemical principles that govern it.
I. Overview of the Synthesis: The Strecker Reaction
The synthesis of 1-aminocyclopentanecarbonitrile is most commonly achieved through the Strecker reaction. This robust one-pot, three-component reaction involves the treatment of a ketone (cyclopentanone) with an amine source (typically ammonia or an ammonium salt) and a cyanide source (such as sodium or potassium cyanide).[1][2] The reaction proceeds through the initial formation of an imine from the ketone and ammonia, which is then attacked by the cyanide nucleophile to form the desired α-aminonitrile.[3][4] While the classical Strecker synthesis yields a racemic mixture of the product, this guide will focus on optimizing the yield and purity of the final compound.[1]
II. Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis of 1-aminocyclopentanecarbonitrile. Each question is followed by a detailed explanation and actionable advice to help you navigate these challenges.
Q1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?
A1: Low yields in the Strecker synthesis of 1-aminocyclopentanecarbonitrile can stem from several factors. Here's a breakdown of potential causes and their solutions:
-
Incomplete Imine Formation: The initial condensation of cyclopentanone and ammonia to form the cyclopentanimine is a reversible equilibrium.[5] If this equilibrium is not driven towards the imine, the subsequent cyanide addition will be inefficient.
-
Optimization Strategy:
-
Ammonia Source and Concentration: Using a combination of aqueous ammonia and an ammonium salt like ammonium chloride can be effective. The ammonium chloride acts as a mild acid catalyst to promote imine formation.[2] A sufficient excess of the ammonia source is crucial to push the equilibrium forward.
-
Water Removal: Although the reaction is often performed in an aqueous medium, the presence of excess water can hinder imine formation. While not always practical in this specific reaction, in some variations of the Strecker synthesis, the use of a dehydrating agent can be beneficial.[5]
-
-
-
Inefficient Cyanide Addition: The nucleophilic attack of the cyanide ion on the imine is the key C-C bond-forming step. The efficiency of this step is dependent on the reactivity of the imine and the availability of the cyanide nucleophile.
-
Optimization Strategy:
-
pH Control: The pH of the reaction mixture is critical. An acidic medium protonates the imine, making it more electrophilic and susceptible to nucleophilic attack. However, a pH that is too low will lead to the formation of toxic hydrogen cyanide (HCN) gas and reduce the concentration of the cyanide nucleophile. A buffered system or careful control of the pH is therefore important.
-
Reaction Temperature: While room temperature may be sufficient, gentle heating can sometimes accelerate the reaction. A patent for the synthesis of 1-aminocyclopentanecarbonitrile suggests stirring for a period at room temperature followed by heating to around 60°C.[6]
-
-
-
Side Reactions: The formation of byproducts can significantly reduce the yield of the desired product. One common side reaction is the cyanohydrin formation from the reaction of cyclopentanone with cyanide.
-
Optimization Strategy:
-
Order of Reagent Addition: Adding the cyclopentanone to a pre-mixed solution of the ammonia and cyanide sources can favor the formation of the imine and its subsequent reaction with cyanide, thereby minimizing the direct reaction of the ketone with the cyanide.
-
-
Q2: I am observing the formation of a significant amount of an oily byproduct that is difficult to separate from my product. What could this be and how can I minimize it?
A2: The oily byproduct is likely the corresponding cyanohydrin of cyclopentanone, formed by the direct addition of cyanide to the ketone. This side reaction is competitive with the desired imine formation and subsequent cyanide addition.
-
Minimization Strategies:
-
Favoring Imine Formation: As discussed in Q1, ensuring a high concentration of ammonia and optimizing the pH to favor imine formation will kinetically disfavor the formation of the cyanohydrin.
-
Reaction Conditions: The relative rates of imine formation and cyanohydrin formation can be influenced by the solvent system and temperature. Experimenting with different solvent mixtures (e.g., water/methanol) and temperature profiles may help to suppress the formation of the cyanohydrin.[6]
-
Q3: The work-up and purification of my product are proving to be challenging. What are the best practices for isolating pure 1-aminocyclopentanecarbonitrile?
A3: The purification of aminonitriles can indeed be tricky due to their basicity and potential for hydrolysis.
-
Effective Work-up and Purification Protocol:
-
Extraction: After the reaction is complete, the product needs to be extracted from the aqueous reaction mixture. Use an organic solvent such as dichloromethane or ethyl acetate for the extraction.[7] Performing multiple extractions will ensure a more complete recovery of the product.
-
Washing: The combined organic extracts should be washed with brine (saturated aqueous sodium chloride solution) to remove most of the water.
-
Drying: Dry the organic layer over an anhydrous drying agent like anhydrous magnesium sulfate or sodium sulfate.[7]
-
Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation. Given the nature of the compound, distillation under reduced pressure is necessary to prevent decomposition at high temperatures.
-
Q4: How can I monitor the progress of my reaction to determine the optimal reaction time?
A4: Monitoring the reaction progress is crucial for optimization.
-
Monitoring Techniques:
-
Thin-Layer Chromatography (TLC): TLC is a simple and effective way to monitor the disappearance of the starting material (cyclopentanone). A suitable solvent system (e.g., a mixture of hexane and ethyl acetate) should be developed to achieve good separation between the starting material and the product.
-
Gas Chromatography-Mass Spectrometry (GC-MS): For a more quantitative analysis, GC-MS can be used to monitor the formation of the product and the consumption of the starting material. This technique provides both retention time and mass spectral data, which can confirm the identity of the product.
-
III. Optimizing Reaction Parameters: A Summary
The following table summarizes the key reaction parameters and their impact on the synthesis of 1-aminocyclopentanecarbonitrile, providing a quick reference for experimental design.
| Parameter | Recommended Conditions | Rationale & Potential Impact on Yield/Purity |
| Cyclopentanone:Ammonia:Cyanide Ratio | 1 : 1.2-1.5 : 1.1-1.3 | An excess of ammonia drives the imine formation equilibrium. A slight excess of cyanide ensures complete reaction of the imine. |
| Amine Source | NH4Cl and aqueous NH3 | The combination provides a buffered system and a high concentration of ammonia.[6] |
| Cyanide Source | NaCN or KCN | These salts are easier and safer to handle than HCN gas.[8] |
| Solvent | Water/Methanol mixture | Co-solvents can help to dissolve all reactants and facilitate the reaction.[6] |
| Temperature | Initial stirring at room temperature, followed by gentle heating (e.g., 60°C) | Allows for controlled imine formation before accelerating the cyanide addition.[6] |
| Reaction Time | 2-4 hours | Should be optimized by monitoring the reaction progress (e.g., by TLC or GC-MS). |
| pH | Mildly acidic to neutral | Balances the need for imine activation with the availability of the cyanide nucleophile. |
IV. Detailed Experimental Protocol
This protocol is a starting point and can be optimized based on the troubleshooting guide above.
Materials:
-
Cyclopentanone
-
Sodium Cyanide (NaCN)
-
Ammonium Chloride (NH4Cl)
-
Aqueous Ammonia (28-30%)
-
Methanol
-
Dichloromethane
-
Anhydrous Magnesium Sulfate
-
Deionized Water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve sodium cyanide (1.1 eq) and ammonium chloride (1.2 eq) in deionized water.
-
To this solution, add aqueous ammonia (1.5 eq).
-
Cool the mixture in an ice bath and then add a solution of cyclopentanone (1.0 eq) in methanol dropwise while stirring.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 1.5 hours.
-
Heat the mixture to 60°C and maintain this temperature for an additional 1-2 hours.
-
Cool the reaction mixture to room temperature and transfer it to a separatory funnel.
-
Extract the aqueous layer three times with dichloromethane.
-
Combine the organic layers and wash them with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1-aminocyclopentanecarbonitrile.
-
Purify the crude product by vacuum distillation.
V. Visualizing the Process
To better understand the reaction and troubleshooting workflow, the following diagrams are provided.
Caption: Strecker synthesis of 1-aminocyclopentanecarbonitrile.
Caption: Troubleshooting workflow for optimizing the synthesis.
VI. References
-
Strecker, A. Ueber die künstliche Bildung der Milchsäure und einen neuen, dem Glycocoll homologen Körper. Justus Liebigs Annalen der Chemie1850 , 75 (1), 27–45. (No direct URL available for this historical document)
-
Organic Chemistry Portal. Strecker Synthesis. [Link]
-
Wikipedia. Strecker amino acid synthesis. [Link]
-
Organic Chemistry Portal. Strecker Synthesis. [Link]
-
Master Organic Chemistry. Strecker Synthesis. [Link]
-
Grokipedia. Strecker amino acid synthesis. [Link]
-
Master Organic Chemistry. The Strecker Synthesis of Amino Acids. [Link]
-
Google Patents. WO2010079405A2 - An improved process for preparing 1-(pentanoylamino)cyclopentanecarboxylic acid.
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- 6. WO2010079405A2 - An improved process for preparing 1-(pentanoylamino)cyclopentanecarboxylic acid - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Strecker Synthesis | NROChemistry [nrochemistry.com]
Technical Support Center: Purification of 2-Aminocyclopentanecarbonitrile
Answering the user's request to create a technical support center with troubleshooting guides and FAQs on the removal of impurities from 2-aminocyclopentanecarbonitrile.
Welcome to the technical support guide for the purification of 2-aminocyclopentanecarbonitrile. This document is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this versatile synthetic intermediate. We will delve into the root causes of impurities and provide field-proven protocols to achieve high purity.
Part 1: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common issues observed during the workup and purification of 2-aminocyclopentanecarbonitrile.
Q1: I'm observing significant product loss and the formation of new, more polar impurities after my aqueous workup. What is happening?
A1: This is a classic case of nitrile hydrolysis.[1] The nitrile functional group in 2-aminocyclopentanecarbonitrile is susceptible to hydrolysis, especially under strongly acidic or basic conditions, which converts it first to the corresponding 2-aminocyclopentanecarboxamide and potentially further to 2-aminocyclopentanecarboxylic acid.[1][2][3]
-
Causality: The presence of water, coupled with acid or base catalysis, facilitates the nucleophilic attack of water on the nitrile carbon.[4][5] This is often exacerbated by prolonged exposure or heating during the workup.
-
Preventative Measures:
Q2: My TLC analysis shows my product streaking severely, and column chromatography gives poor separation with broad peaks. Why does this occur?
A2: This is a very common problem when purifying basic compounds like aminonitriles on standard silica gel.[1]
-
Causality: Standard silica gel has acidic silanol groups (Si-OH) on its surface. The basic amino group of your compound undergoes a strong acid-base interaction with these sites, causing it to "stick" to the stationary phase.[1] This leads to tailing, streaking, and sometimes on-column degradation.[1]
-
Troubleshooting & Optimization:
-
Solvent System Modification: Add a small amount of a basic modifier to your eluent. Typically, 0.5-2% triethylamine (Et₃N) or ammonia in methanol is added to the mobile phase to neutralize the acidic sites on the silica.
-
Use Deactivated Silica: Employ commercially available deactivated silica gel (e.g., base-deactivated or end-capped) or prepare it by treating standard silica with a solution of triethylamine.
-
Amine Protection: A highly effective strategy is to temporarily protect the amine group, for example, as a Boc- or Cbz-carbamate.[1] This makes the compound less basic, dramatically improving its chromatographic behavior. The protecting group can be removed after purification.[1]
-
Q3: After purification, my NMR spectrum shows the reappearance of cyclopentanone. What is the cause?
A3: This is indicative of the retro-Strecker reaction.[1] The Strecker synthesis, which is commonly used to prepare α-aminonitriles, is a reversible process.[8][9]
-
Causality: Under certain conditions, particularly heat or exposure to certain chromatographic media, the 2-aminocyclopentanecarbonitrile can decompose back to its precursors: cyclopentanone, an amine, and a cyanide source.[1]
-
Preventative Measures:
-
Avoid excessive heat during solvent evaporation (rotary evaporation). Use a water bath at a moderate temperature (<40°C).
-
If using chromatography, the basic conditions suggested in Q2 can help suppress this pathway.
-
Ensure complete removal of any acid catalysts from the crude product before attempting further purification.
-
Q4: I have a diastereomeric mixture of cis- and trans-2-aminocyclopentanecarbonitrile. How can I separate them or prevent their interconversion?
A4: The potential for epimerization at the carbon atom adjacent to the nitrile group (the α-carbon) exists, which can complicate purification.[10]
-
Causality: The α-proton can be abstracted by a base, leading to a planar carbanion intermediate which can then be re-protonated from either face, resulting in a mixture of diastereomers. This process is favored by strong bases and polar solvents.[10][11]
-
Strategies for Separation & Suppression:
-
Chromatography: Careful optimization of flash column chromatography or preparative HPLC can often resolve diastereomers.
-
Recrystallization: Fractional crystallization can sometimes be used to isolate one diastereomer if there is a significant difference in solubility.
-
Suppressing Epimerization:
-
Avoid strong bases during workup and purification. Use milder bases like sodium bicarbonate instead of sodium hydroxide where possible.
-
Conduct reactions and purifications at lower temperatures to reduce the rate of epimerization.[11]
-
Use less polar solvents when feasible, as polar solvents can stabilize the charged intermediate that leads to epimerization.[11][12]
-
-
Part 2: Visualized Workflows and Data
Common Impurities and Their Origins
| Impurity | Chemical Structure | Common Origin | Recommended Removal Method |
| Cyclopentanone | C₅H₈O | Unreacted starting material; Retro-Strecker reaction[1] | Vacuum Distillation, Chromatography |
| 2-Aminocyclopentanecarboxamide | C₆H₁₂N₂O | Hydrolysis of the nitrile group[1][3] | Chromatography, Recrystallization |
| 2-Aminocyclopentanecarboxylic acid | C₆H₁₁NO₂ | Further hydrolysis of the amide[2] | Aqueous extraction (as a salt), Chromatography |
| Diastereomers (cis/trans) | C₆H₁₀N₂ | Non-selective synthesis; Epimerization[10] | Chromatography, Fractional Crystallization |
| Residual Solvents | N/A | Reaction or workup solvents (e.g., THF, DCM)[13][14] | High-vacuum drying, Distillation |
Diagram: General Purification Workflow
Caption: General workflow for isolating and purifying 2-aminocyclopentanecarbonitrile.
Diagram: Impurity Formation Pathways
Caption: Key pathways for the formation of common impurities from the target compound.
Part 3: Detailed Experimental Protocols
Caution: Always handle cyanides and their derivatives in a well-ventilated fume hood with appropriate personal protective equipment. Quench any cyanide-containing waste with bleach before disposal.[9]
Protocol 1: Purification by Recrystallization (Two-Solvent Method)
This method is ideal for purifying solid 2-aminocyclopentanecarbonitrile that is contaminated with soluble impurities.[15]
-
Solvent Selection: Identify a solvent pair.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of boiling Solvent 1 to just dissolve the solid completely.[19]
-
Induce Crystallization: While the solution is still hot, add Solvent 2 dropwise until you observe persistent cloudiness.[17][18] If necessary, add a few drops of Solvent 1 to redissolve the precipitate and obtain a clear, saturated solution.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[19] Once at room temperature, place the flask in an ice bath for 15-30 minutes to maximize crystal formation.[18]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[19]
-
Washing: Wash the collected crystals with a small amount of cold Solvent 2 to remove any residual soluble impurities.
-
Drying: Dry the crystals under high vacuum to remove all traces of solvent.
Protocol 2: Flash Column Chromatography (for Basic Compounds)
This protocol is adapted to improve the separation of basic aminonitriles.
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity mobile phase.
-
Column Packing: Pack a glass column with the silica gel slurry.
-
Solvent System:
-
Choose a primary solvent system (e.g., hexanes/ethyl acetate or dichloromethane/methanol).
-
Crucially, add 1% triethylamine (Et₃N) to the mobile phase mixture. This will neutralize the acidic silica gel.[1]
-
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or dichloromethane. Alternatively, adsorb the crude product onto a small amount of silica gel ("dry loading"), evaporate the solvent, and carefully add the resulting powder to the top of the packed column.
-
Elution: Begin elution with the low-polarity mobile phase, gradually increasing the polarity (gradient elution) while collecting fractions.
-
Fraction Analysis: Monitor the collected fractions by thin-layer chromatography (TLC).
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator, keeping the bath temperature below 40°C.
Protocol 3: Purification by Vacuum Distillation
This is the preferred method for purifying liquid 2-aminocyclopentanecarbonitrile on a larger scale.[20]
-
Apparatus Setup: Assemble a fractional distillation apparatus suitable for vacuum operation. Ensure all glass joints are properly sealed with vacuum grease. Use a well-insulated distillation column (e.g., Vigreux).
-
Initial Setup: Place the crude liquid product in the distillation flask with a magnetic stir bar or boiling chips.
-
Apply Vacuum: Slowly and carefully apply vacuum from a vacuum pump.
-
Heating: Gently heat the distillation flask using a heating mantle.
-
Fraction Collection: Collect the distillate fractions. Monitor the vapor temperature (head temperature) and the pressure. The desired product will distill at a constant temperature for a given pressure.[21]
-
Discard the initial low-boiling forerun, which may contain residual solvents.[22]
-
Collect the main fraction corresponding to the boiling point of 2-aminocyclopentanecarbonitrile.
-
Stop the distillation before the flask goes completely dry to avoid the concentration of potentially unstable residues.
-
-
Purity Check: Analyze the collected main fraction for purity using techniques like GC, HPLC, or NMR.[][24][25][26]
References
- Benchchem. (n.d.). Preventing degradation of aminonitriles during workup and purification.
- Benchchem. (n.d.). Technical Support Center: Purification of 2-Amino-3-hydroxycyclopentenone.
- MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide.
- Benchchem. (n.d.). Application Notes and Protocols for the Purification of 2-Aminobutanenitrile.
- NileRed. (2012, May 7). Recrystallization using two solvents [Video]. YouTube.
- Sigma-Aldrich. (n.d.). Sample Purification.
- Chemistry Steps. (n.d.). Amides Preparation and Reactions Summary.
- ResearchGate. (n.d.). Synthesis of α-Aminonitriles using Aliphatic Nitriles, α-Amino Acids, and Hexacyanoferrate as Universally Applicable Non-Toxic Cyanide Sources.
- ACS Omega. (2021). Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles.
- ResearchGate. (n.d.). Organocatalytic Synthesis of α-Aminonitriles: A Review.
- National Institutes of Health. (2021). Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles.
- Chemistry Steps. (n.d.). Converting Nitriles to Amides.
- Chemistry LibreTexts. (2023). Recrystallization.
- Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube.
- University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
- BOC Sciences. (n.d.). Analytical Services for Purity Determination.
- The Organic Chemistry Tutor. (2019, January 15). mechanism of amide hydrolysis [Video]. YouTube.
- Google Patents. (n.d.). WO2010079405A2 - An improved process for preparing 1-(pentanoylamino)cyclopentanecarboxylic acid.
- Chemistry LibreTexts. (2023). Conversion of nitriles to amides.
- Master Organic Chemistry. (2019). Amide Hydrolysis Using Acid Or Base.
- Benchchem. (n.d.). Purity Analysis of 3-Amino-2-pyridinecarbonitrile by HPLC: A Comparative Guide.
- MDPI. (n.d.). Epimerisation in Peptide Synthesis.
- PMC - NIH. (n.d.). Recent trends in the impurity profile of pharmaceuticals.
- IJRAR.org. (n.d.). Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation.
- SlideShare. (n.d.). Epimerization of Peptide.
- Alwsci. (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals.
- PMC. (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib.
- PubMed Central. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective.
- PMC - NIH. (n.d.). Enhanced Epimerization of Glycosylated Amino Acids During Solid Phase Peptide Synthesis.
- Organic Syntheses. (1962). 2-cyclopentenone.
- Google Patents. (n.d.). US2809986A - Method for the purification of malononitrile.
- Google Patents. (n.d.). 3N3 LB-OTA.
- Benchchem. (n.d.). Technical Support Center: Purification of 5-Amino-2-methylpentanenitrile.
- European Medicines Agency. (2020). Q3C (R8): Impurities: guideline for residual solvents.
- YouTube. (2023). Multi-Component Distillation & Key and Non-Key Components.
- National Institutes of Health. (n.d.). Recent Trends in Product Development and Regulatory Issues on Impurities in Active Pharmaceutical Ingredient (API) and Drug Products. Part 2.
- Google Patents. (n.d.). US2623072A - Separation of cyclopentanone.
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Technical Support Center: Stereoselective Synthesis of 2-Aminocyclopentanecarbonitrile
Welcome to the technical support center for the stereoselective synthesis of 2-aminocyclopentanecarbonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis. Here, you will find in-depth troubleshooting guides, frequently asked questions, and detailed protocols to assist you in your experimental work.
The synthesis of 2-aminocyclopentanecarbonitrile presents a significant stereochemical challenge due to the presence of two adjacent stereocenters on a constrained five-membered ring. This can lead to the formation of up to four stereoisomers. Achieving high diastereoselectivity (controlling the cis/trans relationship between the amino and nitrile groups) and enantioselectivity is crucial for its application in medicinal chemistry and drug development.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis of 2-aminocyclopentanecarbonitrile in a question-and-answer format.
Q1: My reaction is producing a mixture of cis and trans diastereomers with low selectivity. How can I improve the diastereomeric ratio?
Potential Causes and Solutions:
-
Thermodynamic vs. Kinetic Control: The formation of cis and trans isomers can be under either thermodynamic or kinetic control, depending on the reaction conditions. The trans isomer is often the thermodynamically more stable product due to reduced steric hindrance.
-
Solution: To favor the kinetic product, conduct the reaction at lower temperatures. For thermodynamically controlled reactions, higher temperatures or longer reaction times might favor the more stable isomer. Experiment with a range of temperatures to find the optimal conditions for your desired diastereomer.
-
-
Choice of Cyanide Source and Amine: The nature of the cyanide source and the amine component in a Strecker-type reaction can influence the facial selectivity of the nucleophilic attack on the intermediate imine.
-
Solution: Screen different cyanide sources, such as trimethylsilyl cyanide (TMSCN), potassium cyanide (KCN), or sodium cyanide (NaCN). The choice of amine (e.g., ammonia, a primary amine, or a chiral amine for asymmetric synthesis) can also impact diastereoselectivity.[1]
-
-
Solvent Effects: The polarity and coordinating ability of the solvent can affect the transition state geometry and, consequently, the diastereoselectivity.
-
Solution: Experiment with a variety of solvents, from non-polar (e.g., toluene, hexane) to polar aprotic (e.g., THF, dichloromethane) and polar protic (e.g., methanol, ethanol).
-
-
Use of Chiral Auxiliaries or Catalysts: Attaching a chiral auxiliary to the starting material or employing a chiral catalyst can enforce a specific approach of the reagents, leading to high diastereoselectivity.[2][3]
-
Solution: Consider using a chiral auxiliary, such as one derived from (1S,2R)-2-aminocyclopentan-1-ol, which has been shown to provide excellent diastereofacial selectivity in related systems.[2] Organocatalysts, such as those based on thiourea or cinchona alkaloids, can also effectively control diastereoselectivity in Strecker reactions.[1]
-
Q2: I am struggling to achieve high enantiomeric excess (e.e.). What are the key factors to consider?
Potential Causes and Solutions:
-
Ineffective Chiral Catalyst or Auxiliary: The choice of the chiral controller is paramount for achieving high enantioselectivity.
-
Solution: The field of asymmetric catalysis offers a wide range of options. For Strecker-type reactions, chiral thiourea-based catalysts and BINOL-derived catalysts have shown promise.[1][4] Chiral auxiliaries, such as Evans oxazolidinones or pseudoephedrine, can also be employed.[] It is often necessary to screen a library of catalysts or auxiliaries to find the optimal one for your specific substrate.
-
-
Suboptimal Reaction Conditions: Temperature, concentration, and the nature of additives can significantly impact enantioselectivity.
-
Solution: Lowering the reaction temperature generally enhances enantioselectivity by favoring the transition state with the lowest activation energy. Catalyst loading should also be optimized. In some cases, the addition of a co-catalyst or an additive can improve the e.e.
-
-
Racemization: The product or intermediates may be susceptible to racemization under the reaction or work-up conditions.
-
Solution: Analyze the reaction mixture at different time points to check for racemization. If racemization is occurring, consider modifying the work-up procedure to be milder (e.g., avoiding strong acids or bases, lower temperatures).
-
Q3: The yield of my desired 2-aminocyclopentanecarbonitrile is consistently low. What are the potential causes and solutions?
Potential Causes and Solutions:
-
Incomplete Reaction: The reaction may not be going to completion.
-
Solution: Monitor the reaction progress using techniques like TLC, GC, or NMR. If the reaction has stalled, consider increasing the reaction time, temperature, or the stoichiometry of the reagents. Ensure your starting materials are pure and dry.
-
-
Side Reactions: Competing side reactions can consume starting materials or the desired product. A common side reaction in the Strecker synthesis is the formation of cyanohydrin from the starting ketone.
-
Solution: Adjusting the order of addition of reagents can sometimes minimize side reactions. For instance, pre-forming the imine before the addition of the cyanide source can be beneficial.
-
-
Product Instability: The aminonitrile product may be unstable under the reaction or work-up conditions.
-
Solution: Employ milder work-up and purification conditions. For example, use a buffered aqueous solution for extraction and purify by flash chromatography at low temperatures if necessary.
-
Q4: I'm having difficulty separating the different stereoisomers of my product. What are some effective purification strategies?
Potential Causes and Solutions:
-
Similar Physical Properties: Diastereomers can sometimes have very similar polarities, making them difficult to separate by standard column chromatography. Enantiomers are inseparable by achiral chromatography.
-
Solution for Diastereomers:
-
Chromatography Optimization: Systematically screen different solvent systems (eluents) and stationary phases (silica gel, alumina, or reversed-phase silica) for flash chromatography.
-
Derivatization: Convert the mixture of diastereomers into derivatives (e.g., by acylation of the amino group) that may have more distinct physical properties, facilitating separation. The protecting group can be removed after separation.
-
-
Solution for Enantiomers:
-
Chiral HPLC/SFC: Chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) are powerful techniques for both analytical and preparative separation of enantiomers.
-
Resolution via Diastereomeric Salts: React the racemic mixture of the aminonitrile with a chiral resolving agent (e.g., tartaric acid or camphorsulfonic acid) to form diastereomeric salts.[4] These salts often have different solubilities, allowing for their separation by fractional crystallization. The desired enantiomer can then be liberated from the salt.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic strategies for achieving stereoselectivity in the synthesis of 2-aminocyclopentanecarbonitrile?
The main strategies involve:
-
Asymmetric Strecker Reaction: This is a three-component reaction of cyclopentanone, an amine, and a cyanide source.[6] Stereoselectivity is achieved by using a chiral amine (as a chiral auxiliary) or a chiral catalyst.[1][4]
-
Catalytic Asymmetric Michael Addition/Cyclization: A domino reaction sequence where a Michael acceptor is reacted with a nitrogen-containing nucleophile in the presence of a chiral catalyst to construct the cyclopentane ring with stereocontrol.[7]
-
Diastereoselective Cyclization: Starting with a chiral acyclic precursor, a cyclization reaction can be induced where the existing stereocenters direct the formation of the new stereocenters on the cyclopentane ring.[8]
-
Resolution of Racemates: Synthesizing a racemic or diastereomeric mixture of 2-aminocyclopentanecarbonitrile and then separating the desired stereoisomer using techniques like chiral chromatography or diastereomeric salt formation.[9]
Q2: How do I choose between a chiral auxiliary, an organocatalyst, or a metal catalyst for my synthesis?
The choice depends on several factors:
-
Chiral Auxiliaries: These are often reliable and can provide high levels of stereocontrol.[2] However, they require additional steps for attachment and removal, which can lower the overall yield.[3] They are a good choice for small to medium-scale synthesis where high stereopurity is critical.
-
Organocatalysts: These are metal-free catalysts that have gained popularity due to their operational simplicity, lower toxicity, and stability to air and moisture.[1] They are excellent for asymmetric Strecker-type reactions.
-
Metal Catalysts: Transition metal catalysts (e.g., based on rhodium, palladium, or iridium) are highly efficient and can be used in very low loadings.[10] They are particularly useful for certain types of cycloaddition and cyclization reactions. However, they can be sensitive to air and moisture, and removal of metal residues from the final product can be a concern, especially in drug development.
Q3: What are the most reliable analytical methods for determining the diastereomeric and enantiomeric purity of 2-aminocyclopentanecarbonitrile?
-
Diastereomeric Ratio (d.r.):
-
NMR Spectroscopy: Proton (¹H) NMR is often the most straightforward method. The diastereomers will typically have distinct signals for certain protons, and the d.r. can be determined by integrating these signals.
-
Gas Chromatography (GC) or HPLC: If the diastereomers are separable under certain conditions, these techniques can provide accurate quantification.
-
-
Enantiomeric Excess (e.e.):
-
Chiral HPLC or Chiral GC: This is the gold standard for determining e.e. The sample is passed through a chiral stationary phase that interacts differently with the two enantiomers, leading to their separation and quantification.
-
NMR with Chiral Shift Reagents: The addition of a chiral shift reagent to the NMR sample can induce chemical shift differences between the signals of the two enantiomers, allowing for the determination of e.e. by integration.
-
Experimental Protocols
Protocol 1: Diastereoselective Strecker Reaction using a Chiral Amine Auxiliary
This protocol is a general guideline for a diastereoselective Strecker reaction on cyclopentanone using a chiral primary amine as a chiral auxiliary.
-
Imine Formation:
-
In a round-bottom flask, dissolve cyclopentanone (1.0 eq.) and a chiral primary amine (e.g., (S)-(-)-α-methylbenzylamine) (1.05 eq.) in a suitable solvent (e.g., methanol or toluene) at room temperature.
-
Add a drying agent, such as anhydrous magnesium sulfate (MgSO₄), to the mixture.
-
Stir the reaction for 2-4 hours to allow for the formation of the chiral imine. The progress can be monitored by TLC or GC-MS.
-
-
Cyanide Addition:
-
Cool the reaction mixture to the desired temperature (e.g., 0 °C or -20 °C).
-
In a separate flask, prepare a solution of a cyanide source, such as trimethylsilyl cyanide (TMSCN) (1.2 eq.), in the same solvent.
-
Add the cyanide solution dropwise to the imine solution over 30 minutes.
-
Allow the reaction to stir at the low temperature for several hours to overnight, monitoring by TLC or GC.
-
-
Work-up and Purification:
-
Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to separate the diastereomers.
-
Visualizations
Key Stereoisomers of 2-Aminocyclopentanecarbonitrile
Caption: Stereoisomers of 2-aminocyclopentanecarbonitrile.
Troubleshooting Workflow for Poor Stereoselectivity
Caption: Troubleshooting workflow for stereoselectivity issues.
References
-
Ghosh, A. K., & Thompson, W. J. (1998). Asymmetric alkylations and aldol reactions: (1S,2R)-2-aminocyclopentan-1-ol derived new chiral auxiliary. Tetrahedron Letters, 39(12), 1587-1590. [Link]
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Twarda-Clapa, A., et al. (2020). Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry. Molecules, 25(21), 5129. [Link]
-
Zhu, C.-L., & Lu, C.-D. (2024). Stereoselective Cyclopropanation of Multisubstituted Enesulfinamides: Asymmetric Construction of α-Tertiary Cyclopropylamine Derivatives Containing β-Quaternary Stereocenters. Organic Letters, 26, 2606-2611. [Link]
-
Baxendale, I. R. (2021). Diastereoselective Synthesis and Diversification of Highly Functionalized Cyclopentanones. University of Lincoln. [Link]
-
Request PDF on ResearchGate. Diastereoselective Synthesis and Diversification of Highly Functionalized Cyclopentanones. [Link]
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Padwa, A., et al. (2009). Highly Stereoselective Synthesis of Cyclopentanes bearing Four Stereocenters by a Rhodium Carbene–Initiated Domino Sequence. PMC. [Link]
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Ye, N., & Xu, J. (2005). Practical synthesis of trans-tert-butyl-2-aminocyclopentylcarbamate and resolution of enantiomers. PubMed. [Link]
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Wikipedia. Chiral auxiliary. [Link]
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Melby, T., Hughes, R. A., & Hansen, T. (2007). Diastereoselective Synthesis of 1-Aryl-2-Amino-Cyclopropane Carboxylates. Synlett, 2277-2279. [Link]
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Wikipedia. Strecker amino acid synthesis. [Link]
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Perveen, S., et al. (2021). Organocatalytic Synthesis of α-Aminonitriles: A Review. MDPI. [Link]
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Padwa, A., & Ku, H. (1998). Enantioselective synthesis of the excitatory amino acid (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid. PubMed. [Link]
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Request PDF on ResearchGate. Recent advances on asymmetric Strecker reactions. [Link]
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Davis, F. A., & Reddy, R. E. (2005). Asymmetric Strecker Synthesis of α-Arylglycines. The Journal of Organic Chemistry. [Link]
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Organic Chemistry Portal. Strecker Synthesis. [Link]
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Jacobsen, E. N., & Sigman, M. S. (2009). Scaleable catalytic asymmetric Strecker syntheses of unnatural alpha-amino acids. Nature. [Link]
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Padwa, A., et al. (2011). Asymmetric Synthesis of Highly Functionalized Cyclopentanes by a Rhodium- and Scandium-Catalyzed Five-Step Domino Sequence. PMC. [Link]
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Charette, A. B., & Beauchemin, A. (2001). Stereoselective Cyclopropanation Reactions. Chemical Reviews. [Link]
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ePrints Soton. Asymmetric organocatalytic cyclopropanation - highly stereocontrolled synthesis of chiral cyclopropanes with quaternary stereocenters. [Link]
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Request PDF on ResearchGate. Synthesis of trans-2-Substituted Cyclopropylamines from α-Chloroaldehydes. [Link]
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Request PDF on ResearchGate. Synthesis of optically active trans-2-aminocyclopropane-carboxylic esters. [Link]
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Molecules Editorial Office. (2020). Enantioselective Synthesis, Enantiomeric Separations and Chiral Recognition. PMC. [Link]
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MDPI. An Improved Stereoselective Synthesis of (1R,2S,3S,4R,5R)-4-Amino-5-(hydroxymethyl)-cyclopentane-1,2,3-triol. [Link]
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Evans, C., et al. (1991). Synthesis of either enantiomer of cis-3-aminocyclopentanecarboxylic acid from both enantiomers of racemic 2-azabicyclo[2.2.1]hept-5-en-3-one. Journal of the Chemical Society, Perkin Transactions 1. [Link]
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ResearchGate. An enantiodivergent synthesis of N -Boc-protected ( R )- and ( S )-4-amino cyclopent-2-en-1-one. [Link]
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Wang, W., et al. (2007). Synthesis of highly functionalized chiral cyclopentanes by catalytic enantio- and diastereoselective double Michael addition reactions. PubMed. [Link]
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Davies, H. M., & Stafford, D. G. (2001). In Search of High Stereocontrol for the Construction of Cis-Disubstituted Cyclopropane Compounds. Total Synthesis of a Cyclopropane-Configured urea-PETT Analogue That Is a HIV-1 Reverse Transcriptase Inhibitor. PubMed. [Link]
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Request PDF on ResearchGate. Asymmetric synthesis of the stereoisomers of 2-amino-5-carboxymethyl-cyclopentane-1-carboxylate. [Link]
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ResearchGate. Facile synthesis of cis-4-amino-2-cyclopentene-1-methanol, a key intermediate for the synthesis of carbocyclic nucleosides. [Link]
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Chemical Science (RSC Publishing). Organocatalytic asymmetric synthesis of α-amino esters from sulfoxonium ylides. [Link]
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ChemRxiv. Enantioselective Synthesis of Alkylidenecyclobutanones via Formal Vinylidene Insertion into Cyclopropanone Equivalents. [Link]
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NIH. Chiral Monoamidines as Effective Organocatalysts for the Stereoselective Synthesis of Oxindoles under Homogeneous and Heterogeneous Conditions. [Link]
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PubMed. Synthetic study on tetrapetalones: stereoselective cyclization of N-acyliminium ion to construct substituted 1-benzazepines. [Link]
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NIH. Stereocontrolled Pericyclic and Radical Cycloaddition Reactions of Readily Accessible Chiral Alkenyl Diazaborolidines. [Link]
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Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Stereocontrol in organic synthesis using silicon-containing compounds. A formal synthesis of prostaglandins controlling the stereochemistry at C-15 using a silyl-to-hydroxy conversion following a stereochemically convergent synthesis of an allylsilane. [Link]
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PubMed. Stereoisomers of ketoconazole: preparation and biological activity. [Link]
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NIH. Synthesis of 2-Azanorbornanes via Strain-Release Formal Cycloadditions Initiated by Energy Transfer. [Link]
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Frequently Asked Questions (FAQs): Understanding Core Stability Issues
An In-Depth Technical Guide Technical Support Center: Improving the Stability of 2-Aminocyclopentanecarbonitrile in Solution
Welcome to the technical support center for 2-aminocyclopentanecarbonitrile. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile synthetic intermediate. As an α-aminonitrile, 2-aminocyclopentanecarbonitrile is a valuable building block for synthesizing novel amino acids and heterocyclic compounds.[1][2] However, its bifunctional nature—possessing both a nucleophilic amine and an electrophilic nitrile group on an alicyclic scaffold—makes it susceptible to several degradation pathways in solution.
This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to help you understand, identify, and mitigate stability issues, ensuring the integrity of your experiments and the quality of your results.
This section addresses the most common questions and concerns regarding the stability of 2-aminocyclopentanecarbonitrile.
Q1: What are the primary chemical degradation pathways for 2-aminocyclopentanecarbonitrile in solution?
A1: The structure of 2-aminocyclopentanecarbonitrile predisposes it to three main degradation pathways: hydrolysis, racemization, and oxidation.
-
Hydrolysis: This is the most common degradation route, especially in aqueous or protic solutions. The nitrile group can be hydrolyzed under both acidic and alkaline conditions. The reaction typically proceeds in two stages: first to the corresponding amide (2-aminocyclopentanecarboxamide), and then further to the carboxylic acid (2-aminocyclopentanecarboxylic acid).[3] The presence of water, acid, or base will significantly accelerate this process.[4]
-
Racemization/Epimerization: The carbon atom bearing both the amino and nitrile groups is a chiral center. The hydrogen atom on this carbon can be acidic enough to be abstracted under certain conditions (particularly basic), leading to the formation of a planar carbanion intermediate. Reprotonation can occur from either face, leading to a loss of stereochemical purity or a mixture of diastereomers if other chiral centers are present. This phenomenon is a known issue for related compounds.[5][6]
-
Oxidation: The primary amine group is susceptible to oxidation, especially in the presence of oxidizing agents, dissolved oxygen, or metal ion catalysts. This can lead to a complex mixture of products, including imines, hydroxylamines, and further degradation products. While less common under standard inert laboratory conditions, it is a critical parameter in forced degradation studies.[7]
Q2: I'm observing the formation of an unexpected, more polar byproduct during my reaction workup. What is it likely to be?
A2: If you are using aqueous or protic solvents (like methanol or ethanol) or performing a workup with aqueous acid or base, the most probable byproduct is the hydrolysis product, 2-aminocyclopentanecarboxamide . If the conditions are harsh (e.g., prolonged heating with strong acid or base), you may also see the formation of 2-aminocyclopentanecarboxylic acid .[3][8] These byproducts are significantly more polar than the starting nitrile and will have different retention times in reverse-phase HPLC and different Rf values in TLC. We recommend co-spotting your sample with a suspected standard or obtaining an LC-MS to confirm the molecular weight of the impurity.[9]
Q3: How does pH impact the stability of my 2-aminocyclopentanecarbonitrile solution?
A3: pH is a critical factor. Both strongly acidic (pH < 4) and strongly alkaline (pH > 9) conditions will catalyze the hydrolysis of the nitrile group.[3]
-
Acidic Conditions (pH < 4): Protonation of the nitrile nitrogen makes the carbon atom more electrophilic and susceptible to nucleophilic attack by water.[4]
-
Alkaline Conditions (pH > 9): Hydroxide ions can directly attack the electrophilic nitrile carbon.[10] Furthermore, basic conditions can promote racemization by abstracting the alpha-proton. For optimal stability in solution, maintain a pH as close to neutral (pH 6-8) as possible, unless the reaction chemistry requires otherwise.
Q4: What are the recommended solvents and storage conditions for stock solutions?
A4: To ensure maximum stability, stock solutions should be prepared and stored with the following considerations:
| Parameter | Recommendation | Rationale |
| Solvent | Anhydrous, aprotic solvents (e.g., Acetonitrile, Dichloromethane, THF, Dioxane). | Minimizes the risk of hydrolysis by excluding water. Aprotic nature prevents proton-transfer-mediated degradation. |
| Temperature | -20°C to 4°C.[11][12] | Slows down the rate of all potential degradation reactions. |
| Atmosphere | Inert atmosphere (Argon or Nitrogen). | Prevents oxidative degradation by excluding oxygen.[13] |
| Container | Amber glass vial with a tightly sealed cap. | Protects from light, which can catalyze degradation, and prevents solvent evaporation and moisture ingress.[14] |
Q5: How can I analytically monitor the stability and degradation of my compound?
A5: A stability-indicating analytical method is crucial. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective technique.
-
Method Development: Develop a gradient reverse-phase HPLC method that can separate the parent 2-aminocyclopentanecarbonitrile from its potential degradation products (e.g., the amide and carboxylic acid).
-
Peak Purity: Use a Photo Diode Array (PDA) detector to assess peak purity and identify the emergence of new impurities.
-
Identification: Couple the HPLC to a Mass Spectrometer (LC-MS) to confirm the identity of any observed degradation products by their mass-to-charge ratio.[15] Forced degradation studies are essential for validating that your analytical method is stability-indicating.[16][17]
Troubleshooting Guides and Experimental Protocols
This section provides actionable workflows and detailed methodologies to diagnose and solve stability problems.
Guide 1: Investigating Solution Instability
If you suspect your 2-aminocyclopentanecarbonitrile solution is degrading, follow this logical workflow to identify the root cause.
Caption: Troubleshooting workflow for diagnosing instability.
Guide 2: Protocol for a Foundational Forced Degradation Study
A forced degradation or stress study is essential to understand the intrinsic stability of 2-aminocyclopentanecarbonitrile and to develop a robust, stability-indicating analytical method.[17] This protocol outlines typical stress conditions. The goal is to achieve 5-20% degradation of the parent compound.[14]
Objective: To identify potential degradation products and degradation pathways.
Methodology:
-
Stock Solution Preparation: Prepare a 1.0 mg/mL stock solution of 2-aminocyclopentanecarbonitrile in acetonitrile.
-
Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in a sealed vial. Include a control sample (1 mL stock + 1 mL of the respective solvent) for each condition.
| Stress Condition | Protocol | Typical Duration | Analysis |
| Acid Hydrolysis | Add 0.1 M Hydrochloric Acid (HCl). Heat at 60°C. | 24-48 hours | Cool, neutralize with 0.1 M NaOH, dilute with mobile phase. |
| Base Hydrolysis | Add 0.1 M Sodium Hydroxide (NaOH). Keep at room temp. | 4-8 hours | Cool, neutralize with 0.1 M HCl, dilute with mobile phase. |
| Oxidation | Add 3% Hydrogen Peroxide (H₂O₂). Keep at room temp, protected from light. | 12-24 hours | Dilute with mobile phase. |
| Thermal | Evaporate solvent from 1 mg of solid compound. Heat in an oven at 80°C. | 48 hours | Dissolve residue in mobile phase. |
| Photolytic | Expose solid compound and a solution (in quartz cuvette) to light providing >1.2 million lux hours and >200 watt hours/m² of near UV energy (ICH Q1B). | Variable | Dissolve/dilute with mobile phase. |
-
Analysis: Analyze all samples by a validated reverse-phase HPLC-PDA-MS method. Compare the chromatograms of stressed samples to the control to identify and quantify degradation products.
Key Degradation Mechanisms Visualized
Understanding the chemical transformations is key to preventing them. The following diagrams illustrate the most common degradation pathways.
Caption: Primary degradation pathways of 2-aminocyclopentanecarbonitrile.
This guide provides a comprehensive framework for maintaining the stability of 2-aminocyclopentanecarbonitrile in your research. By understanding the underlying chemistry and implementing these best practices, you can ensure the reliability and reproducibility of your experimental outcomes. For further inquiries, please contact our technical support team.
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Navigating the Synthesis of 2-Aminocyclopentanecarbonitrile: A Technical Support Guide for Scale-Up Challenges
Welcome to the technical support center for the production of 2-aminocyclopentanecarbonitrile. This guide is designed for researchers, scientists, and drug development professionals who are transitioning this synthesis from the laboratory bench to larger-scale production. As you move from grams to kilograms, the familiar landscape of your reaction can shift, presenting new and often unexpected challenges. This resource provides in-depth troubleshooting advice and frequently asked questions to help you navigate these complexities with confidence. Our approach is grounded in the principles of chemical engineering and process chemistry to ensure the robust and efficient scale-up of this valuable synthetic intermediate.
Frequently Asked Questions (FAQs)
Here we address some of the common initial queries that arise during the scale-up of 2-aminocyclopentanecarbonitrile synthesis, which is most commonly achieved via the Strecker synthesis.[1][2][3]
Q1: What are the primary safety concerns when scaling up the Strecker synthesis of 2-aminocyclopentanecarbonitrile?
A1: The primary safety concern is the handling of cyanide. While laboratory use of potassium or sodium cyanide is manageable with standard safety protocols, at scale, the risks are magnified.[4] Key considerations include:
-
Hydrogen Cyanide (HCN) Gas Evolution: The Strecker reaction is often performed under acidic or neutral conditions, which can lead to the generation of highly toxic HCN gas from cyanide salts.[5] Ensure the reaction is conducted in a well-ventilated area with continuous HCN monitoring. The use of a closed system under negative pressure is highly recommended.
-
Cyanide Waste Disposal: Large quantities of cyanide-containing waste require specialized disposal procedures. Consult your institution's environmental health and safety (EHS) guidelines for proper quenching and disposal protocols.
-
Exothermic Reaction: The addition of cyanide to the imine intermediate can be exothermic.[6][7] On a large scale, this can lead to a rapid temperature increase and potential loss of control. Implement controlled addition rates and efficient cooling systems.
Q2: I'm observing a decrease in yield upon scaling up my reaction. What are the likely causes?
A2: A drop in yield during scale-up is a common issue and can be attributed to several factors that are less pronounced at the lab scale.[6][8][9] These include:
-
Inefficient Mixing: What appears as a homogeneous solution in a small flask may not be so in a large reactor. Poor mixing can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions.
-
Mass Transfer Limitations: In a heterogeneous reaction mixture, the rate at which reactants come into contact can become the limiting factor, rather than the intrinsic reaction kinetics.
-
Temperature Gradients: Inadequate heat dissipation in a larger reactor can lead to temperature gradients, affecting reaction rates and selectivity.[7]
Q3: My final product has a higher level of impurities than I saw in my lab-scale batches. Why is this happening?
A3: Impurity profiles often change during scale-up.[9] Minor side products at the lab scale can become significant impurities in larger batches due to:
-
Longer Reaction Times: Scale-up operations, such as charging reactants and heating/cooling, often take longer, providing more time for side reactions to occur.
-
Increased Heat: As mentioned, poor heat transfer can lead to higher internal temperatures, accelerating the formation of degradation products.
-
Changes in Reagent Purity: The purity of bulk starting materials may differ from the research-grade chemicals used in the lab.
Troubleshooting Guide
This section provides a more detailed, problem-oriented approach to resolving specific issues you may encounter during the scale-up of 2-aminocyclopentanecarbonitrile production.
Problem 1: Low or Inconsistent Yields
You've successfully synthesized 2-aminocyclopentanecarbonitrile in the lab with an 85% yield, but on a pilot scale, your yields are fluctuating between 50-60%.
Potential Causes & Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Poor Mixing and Mass Transfer | In a larger reactor, the efficiency of stirring is critical. If the reactants are not intimately mixed, the reaction rate will be slow and side reactions may dominate. | 1. Optimize Agitation: Evaluate the type, size, and speed of the agitator. A retreat curve impeller is often a good choice for ensuring good top-to-bottom mixing. Consider installing baffles to prevent vortex formation and improve mixing efficiency. 2. Controlled Reagent Addition: Instead of adding all reagents at once, implement a controlled addition of the cyanide source or the aldehyde to maintain a low concentration of the reactive intermediate and minimize side reactions. |
| Thermal Control Issues | The Strecker reaction can be exothermic. Inadequate cooling capacity on a larger scale can lead to a runaway reaction, reducing the yield of the desired product.[6][7] | 1. Monitor Internal Temperature: Use a calibrated temperature probe placed in the reaction mixture, not just monitoring the jacket temperature. 2. Improve Heat Transfer: Ensure the reactor's cooling jacket is appropriately sized and the coolant flow rate is sufficient. Consider using a more efficient heat transfer fluid. 3. Slow Addition Rate: The rate of addition of the cyanide source should be tied to the reactor's ability to dissipate the heat generated. |
| Incomplete Imine Formation | The first step of the Strecker synthesis is the formation of an imine from cyclopentanone and ammonia (or an ammonium salt).[2][10] If this equilibrium is not driven to completion, the subsequent addition of cyanide will be inefficient. | 1. Water Removal: If using ammonia and cyclopentanone directly, consider removing the water formed during imine formation using a Dean-Stark trap or a drying agent compatible with the reaction conditions. 2. pH Control: The pH of the reaction mixture can influence the rate of imine formation. Monitor and adjust the pH to the optimal range for your specific conditions. |
Experimental Protocol: Optimizing Reagent Addition
-
Set up the reactor with cyclopentanone and the ammonia source (e.g., ammonium chloride) in the chosen solvent.
-
Begin agitation and ensure the desired initial temperature is reached and stable.
-
Prepare a solution of the cyanide salt (e.g., sodium cyanide) in water.
-
Using a metering pump, add the cyanide solution subsurface at a rate that allows the reactor's cooling system to maintain the set temperature within a narrow range (e.g., ± 2°C).
-
Monitor the reaction progress by in-process controls (e.g., HPLC, GC) to determine the optimal addition time.
Problem 2: Formation of a Troublesome Byproduct - The Dimer
You've identified a significant impurity with a mass corresponding to a dimer of 2-aminocyclopentanecarbonitrile.
Potential Causes & Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| High Local Concentration of Product | If the product precipitates out of solution or if mixing is poor, localized high concentrations of 2-aminocyclopentanecarbonitrile can lead to self-reaction. | 1. Solvent Selection: Re-evaluate the solvent system. A solvent in which the product has good solubility at the reaction temperature will minimize this issue. 2. Temperature Profile: Consider if a different temperature profile during the reaction or workup could prevent the product from crashing out of solution. |
| Extended Reaction Time at Elevated Temperature | Leaving the reaction mixture at a high temperature for an extended period after the reaction is complete can promote the formation of byproducts. | 1. Reaction Monitoring: Implement strict in-process controls to determine the reaction endpoint accurately. 2. Prompt Workup: Once the reaction is complete, cool the mixture promptly and proceed with the workup to isolate the product. |
Workflow for Minimizing Dimer Formation
Caption: Workflow to minimize byproduct formation.
Problem 3: Difficulties with Product Isolation and Purification
Your crude product is an oil that is difficult to handle, and distillation leads to decomposition.
Potential Causes & Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Thermal Instability of the Product | 2-Aminocyclopentanecarbonitrile may be thermally labile, especially in the presence of impurities.[11] High temperatures during distillation can cause degradation. | 1. Vacuum Distillation: If distillation is necessary, use a high vacuum to lower the boiling point. A short-path distillation apparatus can minimize the time the product is exposed to high temperatures. 2. Avoid High Temperatures: During workup, use a rotary evaporator with a water bath temperature below 40-50°C to remove solvents. |
| Presence of Water-Soluble Impurities | The crude product may contain residual salts or other water-soluble impurities that make it oily and difficult to purify. | 1. Aqueous Washes: Perform thorough aqueous washes of the organic extract. A wash with brine can help to break emulsions. 2. Drying: Ensure the organic phase is thoroughly dried with a suitable drying agent (e.g., anhydrous magnesium sulfate, sodium sulfate) before solvent removal. |
| Product is a Racemic Mixture or Diastereomers | The product is likely a mixture of cis and trans diastereomers, which can be difficult to crystallize. | 1. Crystallization as a Salt: Consider forming a salt of the amine with an acid (e.g., HCl, tartaric acid). The resulting salt may have better crystalline properties, allowing for purification by recrystallization.[12] The free base can then be regenerated. 2. Chromatography: While less ideal for large-scale production due to cost, column chromatography may be a viable option for purifying smaller, high-value batches. |
Protocol for Purification via Salt Formation and Recrystallization
-
Dissolve the crude 2-aminocyclopentanecarbonitrile oil in a suitable solvent (e.g., isopropanol, ethanol).
-
Slowly add a solution of the chosen acid (e.g., a solution of HCl in isopropanol) while stirring.
-
Monitor the pH to ensure complete salt formation.
-
Cool the mixture to induce crystallization. The optimal cooling profile should be determined experimentally to control crystal size and purity.
-
Isolate the crystalline salt by filtration and wash with a small amount of cold solvent.
-
Dry the salt under vacuum.
-
To regenerate the free amine, dissolve the salt in water and basify with a suitable base (e.g., sodium hydroxide solution) to a pH > 10.
-
Extract the free amine with an organic solvent, wash the organic phase with brine, dry, and concentrate to yield the purified product.
Logical Relationship for Purification Strategy
Caption: Decision tree for purification strategy.
References
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- 1-Aminocyclopentane Carbonitrile | CAS#:49830-37-7 | Chemsrc.
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- Pharmaceutical Scale-Up Challenges and How to Overcome Them.
- Micrograms to Kilos: The Challenges of Scaling. Drug Discovery and Development.
- 2-aminocyclopentane-1-carbonitrile | 80501-45-7. Sigma-Aldrich.
- SCALE-UP & MANUFACTURING - Smart Formulation, Processing & Engineering Solutions to Solve Drug Product Scale-Up & Manufacturing Challenges With Minimum to No Regulatory Impact. Drug Development and Delivery.
- Organic Syntheses Procedure.
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- Assisted hydrolysis of the nitrile group of 2-aminoadamantane-2-carbonitrile.
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- 1127904-25-9|(1S,2R)-2-aminocyclopentane-1-carbonitrile. BLDpharm.
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- Amino Protecting Groups Stability. Organic Chemistry Portal.
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Validation & Comparative
structural elucidation of 2-aminocyclopentanecarbonitrile
An In-Depth Guide to the Structural Elucidation of 2-Aminocyclopentanecarbonitrile: A Comparative Analysis of Spectroscopic Techniques
For researchers in synthetic chemistry and drug development, the unambiguous determination of a molecule's structure is the bedrock upon which all further investigation is built. Small, bifunctional cyclic molecules like 2-aminocyclopentanecarbonitrile present a particularly illustrative challenge. With two stereocenters and reactive functional groups, its structural assignment requires a multi-faceted analytical approach. This guide provides a comparative analysis of the primary spectroscopic techniques used for its elucidation, moving beyond a simple recitation of methods to explain the causality behind experimental choices and the logic of data interpretation.
The core challenge in characterizing 2-aminocyclopentanecarbonitrile lies in determining its stereochemistry. The molecule possesses two chiral centers at positions C1 and C2, meaning it can exist as two diastereomers: cis and trans.[1] Each of these is a racemic mixture of enantiomers. While mass spectrometry can confirm the molecular formula and infrared spectroscopy can identify the functional groups, only Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography can definitively resolve the crucial cis/trans isomeric relationship.
The Analytical Workflow: A Strategic Overview
Figure 1: A logical workflow for the .
Part 1: Foundational Analysis - What Are We Working With?
Before delving into complex stereochemical analysis, the fundamental identity of the compound must be confirmed. Mass Spectrometry and Infrared Spectroscopy serve this purpose efficiently.
Mass Spectrometry (MS): Confirming the Formula
Mass spectrometry's primary role is to determine the molecular weight of the analyte and, with high-resolution instruments (HRMS), its elemental composition.[2] For 2-aminocyclopentanecarbonitrile (C₆H₁₀N₂), the expected exact mass is approximately 110.0844 Da.
-
Why this is the first step: It's a rapid and sensitive technique that validates the success of the synthesis and rules out unexpected side products or starting materials. An even-numbered molecular weight is consistent with the presence of two nitrogen atoms, as predicted by the "Nitrogen Rule".[3]
-
Expected Fragmentation: In Electron Ionization (EI-MS), the molecular ion peak (M⁺) may be observed. Characteristic fragmentation patterns for cyclic amines often involve alpha-cleavage, where the C-C bond adjacent to the nitrogen is broken.[4] Loss of the nitrile group (26 Da) or HCN (27 Da) are also plausible fragmentation pathways.
-
Limitation: Standard MS cannot distinguish between cis and trans isomers as they have identical masses and often produce very similar fragmentation patterns.
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy is indispensable for quickly verifying the presence of the amine (-NH₂) and nitrile (-C≡N) functional groups.[5]
-
Causality in Interpretation: The presence of characteristic absorption bands provides direct evidence of the molecule's functional makeup. Their absence would immediately indicate a failed reaction or an incorrect product.
-
Trustworthiness: The positions of these bands are well-established, making IR a reliable and self-validating check.[6] For instance, the nitrile stretch is typically sharp and intense, appearing in a region with few other absorptions.[5]
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Expected Appearance |
| Nitrile (-C≡N) | C≡N Stretch | 2260 - 2220 cm⁻¹ | Sharp, Medium-to-Strong Intensity[5] |
| Primary Amine (-NH₂) | N-H Stretch | 3500 - 3300 cm⁻¹ | Two sharp bands (asymmetric & symmetric)[6] |
| Primary Amine (-NH₂) | N-H Bend (Scissoring) | 1650 - 1580 cm⁻¹ | Medium-to-Strong, Broad |
| Aliphatic C-H | C-H Stretch | 2980 - 2850 cm⁻¹ | Strong, Sharp |
Table 1: Predicted IR Absorption Frequencies for 2-Aminocyclopentanecarbonitrile.
Part 2: The Decisive Analysis - Unraveling the 3D Structure with NMR
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution.[7] For 2-aminocyclopentanecarbonitrile, it is the primary method for differentiating the cis and trans diastereomers.
¹H NMR: The Key to Stereochemistry
The ¹H NMR spectrum provides information on the chemical environment, number, and connectivity of protons. The crucial data points for stereochemical assignment are the coupling constants (³J values) between the protons on C1 and C2.
-
The Karplus Relationship: The magnitude of the three-bond coupling constant (³JH-H) is dependent on the dihedral angle between the coupled protons. In cyclic systems, this relationship allows for the differentiation of cis and trans relationships.
-
In the trans isomer , the protons on C1 and C2 (H1 and H2) can adopt a pseudo-axial/axial arrangement with a dihedral angle approaching 180°, resulting in a large coupling constant (typically 8-12 Hz) .
-
In the cis isomer , the protons will have a pseudo-axial/equatorial or pseudo-equatorial/axial relationship, with dihedral angles closer to 60° or 0°, leading to a smaller coupling constant (typically 2-5 Hz) .[8][9]
-
Figure 2: Dihedral angle relationship for cis and trans isomers affecting ³J coupling.
¹³C NMR and 2D NMR (COSY, HSQC)
-
¹³C NMR: This spectrum will confirm the number of unique carbon environments. For the C₂ symmetric cyclopentane ring, one would expect 6 distinct signals corresponding to the 6 carbon atoms (5 in the ring and one in the nitrile group).
-
COSY (Correlation Spectroscopy): This 2D experiment identifies protons that are coupled to each other. It would show a cross-peak between H1 and H2, as well as correlations between H2 and the protons on C3, confirming the connectivity around the ring.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to. It allows for the unambiguous assignment of each proton signal to its corresponding carbon signal in the ¹³C spectrum.
| Technique | Information Gained | Strength for this Molecule |
| ¹H NMR | Chemical shift, integration, coupling constants. | Primary method for differentiating cis/trans isomers via ³JH1-H2 coupling constant. |
| ¹³C NMR | Number and type of carbon environments. | Confirms the carbon skeleton and the presence of 6 unique carbons. |
| COSY | H-H coupling correlations. | Maps the proton connectivity around the cyclopentane ring. |
| HSQC | Direct C-H correlations. | Unambiguously assigns proton signals to their respective carbon atoms. |
Table 2: Summary of NMR Techniques for the Elucidation of 2-Aminocyclopentanecarbonitrile.
Part 3: The Gold Standard - Unambiguous Confirmation
While a full suite of NMR experiments provides a very high degree of confidence, the only technique that can provide an unequivocal, three-dimensional picture of the molecule is Single-Crystal X-ray Diffraction.
X-ray Crystallography
If a suitable single crystal of the compound can be grown, X-ray crystallography can determine the precise spatial arrangement of every atom in the molecule.[10][11]
-
Authoritative Power: It directly visualizes the molecular structure, leaving no ambiguity about connectivity or relative stereochemistry (cis vs. trans).[12] It is considered the ultimate proof of structure.
-
Key Advantage: Unlike NMR, it is not an interpretative technique in the same way. The output is a direct electron density map from which atomic positions are refined.[13] If a single enantiomer can be crystallized, it can also determine the absolute configuration.
-
Primary Limitation: The major bottleneck is the ability to grow a high-quality single crystal, which can be a significant challenge and is not always possible.[11]
Comparative Summary of Techniques
| Technique | Primary Role | Strengths | Weaknesses & Limitations |
| Mass Spectrometry | Molecular Formula Confirmation | High sensitivity, rapid, confirms MW and elemental composition (HRMS). | Cannot distinguish between cis/trans isomers. |
| IR Spectroscopy | Functional Group Identification | Fast, non-destructive, excellent for confirming -NH₂ and -C≡N groups. | Provides no information on connectivity or stereochemistry. |
| NMR Spectroscopy | Connectivity & Stereochemistry | The best method for differentiating cis/trans isomers in solution. Provides full connectivity map (2D NMR). | Requires interpretation of coupling constants; can be complex for overlapping signals. |
| X-ray Crystallography | Unambiguous 3D Structure | The "gold standard." Provides absolute and relative stereochemistry without ambiguity. | Requires a high-quality single crystal, which can be difficult or impossible to obtain. |
Table 3: Objective Comparison of Analytical Techniques for 2-Aminocyclopentanecarbonitrile.
Experimental Protocols
Protocol 1: NMR Sample Preparation and Analysis
-
Sample Preparation: Accurately weigh 5-10 mg of the purified 2-aminocyclopentanecarbonitrile sample.
-
Dissolution: Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical to avoid overlapping signals with the analyte protons.
-
Acquisition:
-
Acquire a standard ¹H NMR spectrum. Ensure sufficient resolution to accurately measure the coupling constants of the signals for H1 and H2.
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Acquire standard 2D COSY and HSQC spectra to establish connectivity.
-
-
Data Processing: Process the spectra using appropriate software. Carefully measure the coupling constant (in Hz) for the H1-H2 coupling to determine the cis/trans relationship.
Protocol 2: FT-IR Sample Preparation and Analysis
-
Sample Preparation (ATR): Place a small amount of the solid or liquid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Acquisition: Record the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
Analysis: Identify the key absorption bands corresponding to the N-H and C≡N stretching vibrations as detailed in Table 1.
Conclusion
The is a classic case study demonstrating the necessity of a synergistic, multi-technique approach in chemical analysis. While mass spectrometry and IR spectroscopy provide rapid and essential confirmation of the molecular formula and functional groups, they are insufficient on their own. The definitive assignment of the crucial cis/trans stereochemistry relies on a careful analysis of proton-proton coupling constants in the ¹H NMR spectrum. For ultimate, unambiguous proof, single-crystal X-ray diffraction remains the unparalleled gold standard, provided a suitable crystal can be obtained. By strategically combining these methods, researchers can achieve a self-validating workflow that ensures the highest level of confidence in their structural assignments, paving the way for further research and development.
References
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Al-Adiwish, W. M., et al. (2014). Synthesis and spectroscopic characterization of novel 2-amino-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidine and pyrimido[1,2-a]pyrimidine derivatives. ResearchGate. Retrieved from [Link]
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Danger, G. et al. (n.d.). IR spectra of pure aminoacetonitrile at 50 K, pure CO 2 at 25 K. ResearchGate. Retrieved from [Link]
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Wikipedia. (n.d.). Cis–trans isomerism. Retrieved from [Link]
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Smith, B. C. (2019). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online. Retrieved from [Link]
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Al-Adiwish, W. M., et al. (2014). Synthesis and spectroscopic characterization of novel 2-amino-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidine and pyrimido[1,2-a]pyrimidine derivatives. Journal of Saudi Chemical Society. Retrieved from [Link]
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Thanki, P., et al. (2016). Synthesis and characterization of 2-aminopyrimidine-5-carbonitrile derivatives and their antibiotic screening. Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]
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A Senior Application Scientist's Comparative Guide to Confirming the Purity of 2-Aminocyclopentanecarbonitrile
For researchers, scientists, and professionals in drug development, the chemical purity of a synthetic building block is not merely a specification—it is the bedrock of reliable, reproducible, and meaningful results. 2-Aminocyclopentanecarbonitrile, a chiral intermediate of significant interest, is no exception. Its bifunctional nature, featuring both a primary amine and a nitrile group on a cyclopentyl scaffold, makes it a versatile precursor for a range of complex molecules. However, the very reactivity that makes it valuable also predisposes it to a variety of impurities during its synthesis.
This guide provides an in-depth comparison of the primary analytical methodologies for assessing the purity of 2-aminocyclopentanecarbonitrile. We will move beyond simple protocol recitation to explore the causality behind experimental choices, enabling you to not only execute these methods but also to interpret the results with a critical and expert eye. Our focus is on creating self-validating systems of analysis that provide a high degree of confidence in the quality of your material.
Understanding the Synthetic Landscape: Potential Impurities
The most common route to α-aminonitriles like 2-aminocyclopentanecarbonitrile is the Strecker synthesis.[1][2][3] This multicomponent reaction involves cyclopentanone, a cyanide source (e.g., HCN or NaCN), and an ammonia source (e.g., NH₃ or NH₄Cl).[4][5] A thorough understanding of this pathway is critical to anticipating potential impurities.
The primary impurities can be categorized as follows:
-
Starting Material Carryover : Incomplete reaction can lead to the presence of residual cyclopentanone .[6] Commercial grades of cyclopentanone may also contain their own impurities which can carry through the synthesis.[7]
-
Side-Reaction Products :
-
2-Hydroxycyclopentanecarbonitrile (Cyclopentanone Cyanohydrin) : Formed if the cyanide ion adds to the cyclopentanone carbonyl group without the involvement of ammonia.[8]
-
Iminodinitrile Species : Formed from the reaction of the desired product with another molecule of cyclopentanone and cyanide.[8]
-
Cyclopentanone Self-Condensation Products : Under certain pH conditions, cyclopentanone can undergo aldol-type self-condensation reactions, leading to dimeric and polymeric impurities.
-
-
Reagent Residues : Residual ammonium salts or traces of cyanide may be present.
-
Solvent and Water : Incomplete drying can leave residual water or organic solvents used during workup and purification.[8]
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A Comparative Guide to the Reactivity of 2-Aminocyclopentanecarbonitrile and Aminocyclohexanecarbonitrile for Pharmaceutical Development
In the landscape of pharmaceutical synthesis and drug development, the selection of appropriate building blocks is paramount to achieving efficient and scalable reaction pathways. Among the myriad of available intermediates, cyclic aminonitriles serve as valuable scaffolds. This guide provides an in-depth technical comparison of the reactivity of two prominent members of this class: 2-aminocyclopentanecarbonitrile and aminocyclohexanecarbonitrile. Our analysis, grounded in fundamental principles of organic chemistry and supported by available experimental data, aims to equip researchers, scientists, and drug development professionals with the insights necessary to make informed decisions in their synthetic endeavors.
Introduction: Key Intermediates in Drug Synthesis
Both 2-aminocyclopentanecarbonitrile and aminocyclohexanecarbonitrile are instrumental intermediates in the synthesis of significant pharmaceutical compounds. Notably, 1-aminocyclopentanecarbonitrile is a key precursor to the antihypertensive drug Irbesartan, while aminocyclohexanecarbonitrile derivatives are foundational in the synthesis of the anticonvulsant Gabapentin.[1] Their utility stems from the presence of two reactive functional groups—an amine and a nitrile—which allow for diverse chemical transformations.
The most common route to these cyclic aminonitriles is the Strecker synthesis, a one-pot reaction involving a cyclic ketone (cyclopentanone or cyclohexanone), ammonia, and a cyanide source.[2][3] This multicomponent reaction is valued for its efficiency and atom economy.[3]
Caption: The Strecker synthesis of cyclic α-aminonitriles.
While structurally similar, the five- and six-membered ring systems impart distinct chemical properties that significantly influence their reactivity. These differences are primarily rooted in the concepts of ring strain and conformational flexibility.
The Decisive Factors: Ring Strain and Conformational Analysis
The reactivity of cyclic compounds is intrinsically linked to their three-dimensional structure and the associated strain energy.
-
Cyclohexane Derivatives: The cyclohexane ring is renowned for its strain-free chair conformation, where all C-C-C bond angles are approximately the ideal tetrahedral angle of 109.5°, and all hydrogen atoms are perfectly staggered. This inherent stability makes the ground state of aminocyclohexanecarbonitrile relatively low in energy.
-
Cyclopentane Derivatives: In contrast, the cyclopentane ring cannot achieve a completely strain-free conformation. While the angle strain in a planar cyclopentane would be minimal (108°), it would suffer from significant torsional strain due to ten eclipsing hydrogen atoms. To alleviate this, the ring puckers into an "envelope" or "half-chair" conformation. Although this reduces torsional strain, some residual strain remains, making the ground state of 2-aminocyclopentanecarbonitrile inherently higher in energy than its six-membered counterpart.
This fundamental difference in ground-state energy is a critical determinant of their comparative reactivity. Reactions that lead to a transition state where some of this ring strain is relieved will proceed more readily for the cyclopentane derivative.
Comparative Reactivity in Key Transformations
We will now explore the implications of these structural differences on the reactivity of 2-aminocyclopentanecarbonitrile and aminocyclohexanecarbonitrile in two pivotal reactions for pharmaceutical synthesis: hydrolysis and N-acylation.
Hydrolysis of the Nitrile Group
The hydrolysis of the nitrile group to a carboxylic acid is a common transformation in the synthesis of amino acid derivatives. This reaction can be catalyzed by either acid or base.
General Reaction:
Caption: General scheme for the hydrolysis of α-aminonitriles.
Reactivity Comparison:
Due to the greater ring strain in the cyclopentane system, 2-aminocyclopentanecarbonitrile is expected to undergo hydrolysis at a faster rate than aminocyclohexanecarbonitrile under identical conditions. The transition state for the addition of water or hydroxide to the nitrile carbon involves a change in hybridization from sp to sp², which can lead to a partial release of the torsional strain inherent in the five-membered ring.
| Reaction Condition | 2-Aminocyclopentanecarbonitrile | Aminocyclohexanecarbonitrile |
| Acid-Catalyzed Hydrolysis | Faster reaction rate | Slower reaction rate |
| Base-Catalyzed Hydrolysis | Faster reaction rate | Slower reaction rate |
Experimental Protocol: Comparative Acid-Catalyzed Hydrolysis
The following protocol provides a framework for a comparative kinetic study of the acid-catalyzed hydrolysis of 2-aminocyclopentanecarbonitrile and aminocyclohexanecarbonitrile.
Materials:
-
2-Aminocyclopentanecarbonitrile
-
Aminocyclohexanecarbonitrile
-
Concentrated Hydrochloric Acid (HCl)
-
Distilled Water
-
Standardized Sodium Hydroxide (NaOH) solution (e.g., 0.1 M)
-
Phenolphthalein indicator
-
Ice bath
-
Thermostated water bath
-
Burette, pipettes, and conical flasks
Procedure:
-
Prepare equimolar solutions of 2-aminocyclopentanecarbonitrile and aminocyclohexanecarbonitrile in a suitable solvent (e.g., aqueous ethanol).
-
Prepare a solution of aqueous HCl (e.g., 6 M).
-
In separate reaction flasks, thermostated to the desired temperature (e.g., 60 °C), add a known volume of the aminonitrile solution.
-
Initiate the reaction by adding a known volume of the pre-heated HCl solution to each flask simultaneously. Start a timer immediately.
-
At regular time intervals (e.g., every 30 minutes), withdraw a small aliquot (e.g., 2 mL) from each reaction mixture and quench the reaction by adding it to a flask containing ice-cold water.
-
Titrate the unreacted HCl and the carboxylic acid product in the quenched sample with the standardized NaOH solution using phenolphthalein as an indicator.
-
Continue taking samples until a significant portion of the aminonitrile has been hydrolyzed.
-
The rate of reaction can be determined by plotting the concentration of the carboxylic acid formed over time.
N-Acylation of the Amino Group
N-acylation is a fundamental reaction for the protection of the amino group or for the introduction of various acyl moieties to build more complex molecules.[4][5]
General Reaction:
Caption: General scheme for the N-acylation of α-aminonitriles.
Reactivity Comparison:
The reactivity in N-acylation is influenced by both the nucleophilicity of the amine and steric hindrance around the nitrogen atom.
-
Nucleophilicity: The basicity, and thus nucleophilicity, of the amino group is expected to be similar for both compounds.
-
Steric Hindrance: The chair conformation of the cyclohexane ring can present greater steric hindrance to the approach of an acylating agent, particularly from the axial positions. The cyclopentane ring, being more planar, may offer a more accessible amino group.
Consequently, 2-aminocyclopentanecarbonitrile is anticipated to exhibit a higher reactivity in N-acylation reactions compared to aminocyclohexanecarbonitrile.
| Reaction Condition | 2-Aminocyclopentanecarbonitrile | Aminocyclohexanecarbonitrile |
| Acylation with Acyl Chlorides | Higher reaction yield/faster rate | Lower reaction yield/slower rate |
| Acylation with Anhydrides | Higher reaction yield/faster rate | Lower reaction yield/slower rate |
Experimental Protocol: Comparative N-Acylation with Acetic Anhydride
This protocol outlines a method to compare the N-acylation yields of the two aminonitriles.
Materials:
-
2-Aminocyclopentanecarbonitrile
-
Aminocyclohexanecarbonitrile
-
Acetic Anhydride
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Apparatus for column chromatography
Procedure:
-
In two separate round-bottom flasks, dissolve equimolar amounts of 2-aminocyclopentanecarbonitrile and aminocyclohexanecarbonitrile in DCM.
-
To each flask, add an equivalent amount of TEA.
-
Cool the flasks to 0 °C in an ice bath.
-
Add an equivalent amount of acetic anhydride dropwise to each flask simultaneously.
-
Allow the reactions to stir at 0 °C for 1 hour and then at room temperature for 4 hours.
-
Monitor the progress of the reactions by thin-layer chromatography (TLC).
-
Upon completion, quench the reactions by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude products.
-
Purify the products by column chromatography.
-
Determine the isolated yields of the N-acylated products for a direct comparison.
The Thorpe-Ingold Effect: An Additional Consideration
The Thorpe-Ingold effect, or gem-dialkyl effect, posits that the presence of two substituents on a carbon atom in a chain increases the rate of intramolecular cyclization.[6][7] This is attributed to a decrease in the internal bond angle, which brings the reactive ends of the molecule closer together. While the aminonitriles themselves are not undergoing cyclization in the reactions discussed, the principle can be extended to understand the influence of the geminal amino and cyano groups on the ring's reactivity. The compression of the C-C-C bond angle by these substituents is more pronounced in the more flexible cyclopentane ring, further contributing to its enhanced reactivity in reactions where the transition state geometry is more favorable.
Conclusion and Outlook
The choice between 2-aminocyclopentanecarbonitrile and aminocyclohexanecarbonitrile in a synthetic strategy should be guided by a clear understanding of their inherent reactivity differences. The higher ring strain of the cyclopentane system generally translates to faster reaction rates and potentially higher yields in key transformations such as hydrolysis and N-acylation. Conversely, the rigid, strain-free nature of the cyclohexane ring in aminocyclohexanecarbonitrile can offer greater stereochemical control in certain applications.
For drug development professionals, these considerations are critical for process optimization and scalability. The faster reaction kinetics of 2-aminocyclopentanecarbonitrile may lead to shorter reaction times and increased throughput. However, the stability and handling of the less reactive aminocyclohexanecarbonitrile might be advantageous in other contexts.
This guide provides a foundational framework for understanding the reactivity of these important building blocks. It is imperative for researchers to perform their own comparative experiments under their specific reaction conditions to validate these principles and to select the optimal starting material for their synthetic targets.
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The Critical Role of Stereochemistry: A Comparative Guide to the Biological Activity of 2-Aminocyclopentanecarbonitrile Diastereomers
In the landscape of drug discovery and development, the three-dimensional arrangement of atoms in a molecule, or its stereochemistry, is a paramount determinant of biological activity. Neglecting this fundamental principle can lead to overlooking potent therapeutic agents or, conversely, advancing candidates with suboptimal efficacy or unforeseen toxicity. This guide provides a detailed comparison of the anticipated biological activities of the cis and trans diastereomers of 2-aminocyclopentanecarbonitrile, a scaffold of significant interest in medicinal chemistry. While direct comparative studies on the parent diastereomers are not extensively documented, a wealth of data from closely related analogs, particularly in the context of dipeptidyl peptidase IV (DPP-IV) inhibition, allows for a robust, data-driven exploration of their structure-activity relationships (SAR).
The Principle of Stereoselectivity in Biological Systems
Biological systems, composed of chiral entities such as amino acids and sugars, are inherently stereoselective. Enzymes and receptors often exhibit a high degree of stereospecificity, meaning they will interact preferentially with one stereoisomer over another.[1] This is akin to a lock and key mechanism, where only a key with the correct three-dimensional shape can effectively engage the lock. Diastereomers, being stereoisomers that are not mirror images of each other, possess distinct spatial arrangements of their atoms and, consequently, can exhibit vastly different biological profiles.[1]
2-Aminocyclopentanecarbonitrile: A Scaffold of Therapeutic Interest
2-Aminocyclopentanecarbonitrile is a small molecule that features a constrained cyclopentane ring, a primary amine, and a nitrile group. This structure is of particular interest as a building block in the design of enzyme inhibitors. The cyclopentane ring provides a rigid scaffold that can orient the pharmacophoric amino and nitrile groups in specific vectors for optimal interaction with a biological target. The two diastereomers of this compound are the cis isomer, where the amino and nitrile groups are on the same face of the cyclopentane ring, and the trans isomer, where they are on opposite faces.
Dipeptidyl Peptidase IV (DPP-IV) Inhibition: A Case Study in Stereoselectivity
A primary and well-investigated therapeutic target for compounds structurally related to 2-aminocyclopentanecarbonitrile is dipeptidyl peptidase IV (DPP-IV).[2][3][4] DPP-IV is a serine protease that plays a crucial role in glucose homeostasis by inactivating incretin hormones like glucagon-like peptide-1 (GLP-1).[5][6] Inhibition of DPP-IV prolongs the action of incretins, leading to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner, making it an attractive strategy for the management of type 2 diabetes.[5][6]
The active site of DPP-IV is characterized by distinct subpockets that accommodate different parts of its substrates and inhibitors.[7][8] Structure-activity relationship studies of numerous DPP-IV inhibitors have revealed that the spatial orientation of key functional groups is critical for potent and selective inhibition.[5][9]
The Anticipated Superiority of the cis-Diastereomer
Based on extensive research on cyanopyrrolidine and other cyclic amine-based DPP-IV inhibitors, it is strongly inferred that the cis-2-aminocyclopentanecarbonitrile diastereomer would be a significantly more potent inhibitor of DPP-IV than its trans counterpart.[3][4] This hypothesis is grounded in the well-defined architecture of the DPP-IV active site.
The binding of many nitrile-based inhibitors to DPP-IV involves the formation of a covalent, yet reversible, adduct between the nitrile group and the catalytic serine residue (Ser630). The amino group of the inhibitor typically forms a crucial salt bridge with two glutamate residues (Glu205 and Glu206) in the S2 subpocket of the enzyme.[7][8] For this dual interaction to occur optimally, the amino and nitrile groups must be positioned in a specific spatial arrangement.
In the cis diastereomer, both the amino and nitrile groups are on the same side of the cyclopentane ring, allowing them to simultaneously engage their respective binding sites within the DPP-IV active site. The trans diastereomer, with its functional groups on opposite faces of the ring, would likely be unable to achieve this optimal binding conformation, leading to a significant loss in inhibitory potency.
This principle of stereochemical preference is not unique to this scaffold. Studies on other cyclic molecules have consistently shown that only one diastereomer possesses the desired biological activity. For instance, in a series of morphiceptin analogs containing 2-aminocyclopentane carboxylic acid, only the (R,S)-cis isomer was active at opioid receptors. Similarly, the local anesthetic activity of dl-1-benzoyloxy-2-dimethylamino-1,2,3,4-tetrahydronaphthalene showed the cis isomer to be 2.9 to 6 times more potent than the trans isomer.[10]
Quantitative Comparison of Related DPP-IV Inhibitors
While direct IC50 values for the parent cis- and trans-2-aminocyclopentanecarbonitrile are not available in the reviewed literature, the data from closely related analogs consistently demonstrate the preference for a cis-like orientation of the key functional groups.
| Compound Class | Key Structural Feature | Reported DPP-IV Inhibitory Potency | Reference |
| cis-2,5-dicyanopyrrolidine derivatives | cis orientation of nitrile and substituted amino group | Potent, with IC50 values in the nanomolar range | [3] |
| alpha-aminoacyl-l-cis-4,5-methanoprolinenitriles | Fused cyclopropane ring enforces a cis-like geometry | High inhibitory potency | [4] |
| Fluoroolefin peptidomimetics containing a cyclopentanecarbonitrile moiety | Stereoisomers show different Ki values (e.g., 7.69 µM and 6.03 µM) | [2] |
This data strongly supports the hypothesis that the stereochemical arrangement of the functional groups is a critical determinant of DPP-IV inhibition.
Experimental Protocols
Diastereoselective Synthesis of 2-Aminocyclopentanecarbonitrile
The synthesis of stereochemically pure diastereomers is crucial for accurate biological evaluation. Diastereoselective synthetic routes are often employed to favor the formation of the desired isomer. A general conceptual workflow for obtaining the cis and trans diastereomers is outlined below.
Caption: Conceptual workflow for the diastereoselective synthesis of cis and trans-2-aminocyclopentanecarbonitrile.
In Vitro DPP-IV Inhibition Assay
A standard experimental protocol to determine the inhibitory potency of the synthesized diastereomers against DPP-IV is as follows:
-
Enzyme and Substrate Preparation: Recombinant human DPP-IV and a fluorogenic substrate (e.g., Gly-Pro-7-amino-4-methylcoumarin) are prepared in an appropriate assay buffer (e.g., Tris-HCl, pH 7.5).
-
Inhibitor Preparation: The cis and trans diastereomers of 2-aminocyclopentanecarbonitrile are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions, which are then serially diluted to various concentrations.
-
Assay Procedure:
-
A fixed amount of DPP-IV enzyme is pre-incubated with varying concentrations of each diastereomer for a specified period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
The enzymatic reaction is initiated by the addition of the fluorogenic substrate.
-
The fluorescence intensity is measured over time using a microplate reader. The rate of increase in fluorescence is proportional to the enzyme activity.
-
-
Data Analysis: The rate of reaction for each inhibitor concentration is calculated and compared to the control (no inhibitor). The half-maximal inhibitory concentration (IC50) value for each diastereomer is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Caption: Step-by-step workflow for the in vitro DPP-IV inhibition assay.
Conclusion and Future Directions
The convergence of evidence from structure-activity relationship studies of analogous DPP-IV inhibitors strongly suggests that the cis and trans diastereomers of 2-aminocyclopentanecarbonitrile will exhibit significantly different biological activities. The cis isomer is predicted to be a more potent inhibitor of DPP-IV due to its ability to adopt a conformation that allows for optimal engagement with the key binding residues in the enzyme's active site.
This comparative guide underscores the critical importance of stereochemistry in drug design. For researchers and drug development professionals working with this and related scaffolds, the following are key takeaways:
-
Prioritize Stereoselective Synthesis: The development of efficient and scalable diastereoselective synthetic routes is essential to access stereochemically pure compounds for biological evaluation.
-
Conduct Head-to-Head Biological Comparisons: Direct comparative biological assays of the purified diastereomers are necessary to definitively confirm the predicted differences in activity and to fully characterize the structure-activity relationship.
-
Utilize Structural Biology: X-ray crystallography or cryo-electron microscopy of the more active diastereomer in complex with its target enzyme can provide invaluable insights into the precise binding mode and can guide the design of next-generation analogs with improved potency and selectivity.
By embracing a deep understanding of stereochemical principles and employing rigorous experimental validation, the therapeutic potential of promising scaffolds like 2-aminocyclopentanecarbonitrile can be fully realized.
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Inhibition of dipeptidyl peptidase IV (DPP IV) by 2-(2-amino-1-fluoro-propylidene)-cyclopentanecarbonitrile, a fluoroolefin containing peptidomimetic. Bioorganic & Medicinal Chemistry, 11(2), 207-215. [Link]
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cis-2,5-dicyanopyrrolidine inhibitors of dipeptidyl peptidase IV: synthesis and in vitro, in vivo, and X-ray crystallographic characterization. Journal of Medicinal Chemistry, 49(11), 3068-3076. [Link]
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Synthesis of novel potent dipeptidyl peptidase IV inhibitors with enhanced chemical stability: interplay between the N-terminal amino acid alkyl side chain and the cyclopropyl group of alpha-aminoacyl-l-cis-4,5-methanoprolinenitrile-based inhibitors. Journal of Medicinal Chemistry, 47(10), 2587-2598. [Link]
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Recent advances and structure-activity relationship studies of DPP-4 inhibitors as anti-diabetic agents. Bioorganic Chemistry, 146, 107277. [Link]
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Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. Brieflands. [Link]
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Comparison of cis- and trans-crotononitrile effects in the rat reveals specificity in the neurotoxic properties of nitrile isomers. Toxicology and Applied Pharmacology, 187(2), 89-100. [Link]
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A Guide to the Spectroscopic Differentiation of 2-Aminocyclopentanecarbonitrile Isomers
In the landscape of pharmaceutical development and chemical research, the precise structural elucidation of chiral molecules is not merely an academic exercise; it is a cornerstone of efficacy and safety. The isomers of 2-aminocyclopentanecarbonitrile, a key building block for various bioactive compounds, present a common yet critical analytical challenge. The relative orientation of the amino and nitrile functional groups—either on the same side (cis) or opposite sides (trans) of the cyclopentane ring—profoundly influences the molecule's three-dimensional structure and, consequently, its biological activity and synthetic utility. This guide provides a comprehensive comparison of the expected spectroscopic signatures of cis- and trans-2-aminocyclopentanecarbonitrile, offering a robust framework for their unambiguous differentiation using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). While direct, side-by-side published experimental data for these specific isomers is limited, this guide synthesizes established spectroscopic principles and data from analogous cyclic compounds to provide a predictive and practical analytical strategy.
The Structural Imperative: Why Isomer Differentiation Matters
The stereochemical relationship between the amino and nitrile groups dictates the molecule's conformational preferences and its ability to interact with chiral environments, such as enzyme active sites. An impurity of an undesired isomer can have significant implications in drug development, potentially leading to reduced efficacy or off-target effects. Therefore, robust analytical methods to confirm stereochemical purity are essential.
Below is a logical diagram illustrating the relationship between the two key isomers at the heart of this analytical challenge.
Caption: Relationship between the cis and trans isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Stereochemistry
NMR spectroscopy is arguably the most powerful tool for differentiating diastereomers, as it provides detailed information about the chemical environment and spatial relationships of atoms within a molecule.[1] The key to distinguishing the cis and trans isomers of 2-aminocyclopentanecarbonitrile lies in the differences in chemical shifts (δ) and proton-proton coupling constants (³JHH).
Causality of Expected NMR Differences
The cyclopentane ring is not planar and adopts various envelope and twist conformations. The energetic preference for these conformations, and the resulting time-averaged positions of the protons, will differ significantly between the cis and trans isomers.
-
Cis-Isomer: The two substituents are on the same face of the ring. This can lead to steric hindrance that locks the ring into a more rigid conformation where both groups may prefer pseudo-equatorial positions to minimize strain.
-
Trans-Isomer: The substituents are on opposite faces. This generally results in a less strained conformation, allowing for greater conformational flexibility. The protons attached to the carbons bearing the substituents (C1 and C2) will experience different magnetic environments compared to the cis isomer.
Specifically, the coupling constant (³J) between the protons on C1 (H1) and C2 (H2) is highly dependent on the dihedral angle between them. According to the Karplus equation, a larger dihedral angle (approaching 180°, as might be expected for trans-diaxial protons) results in a larger coupling constant, while a smaller dihedral angle (approaching 0° or 90°) results in a smaller coupling constant. We can predict that the ³J(H1-H2) coupling constant will be a key differentiator.
Predicted ¹H and ¹³C NMR Data Comparison
The following table summarizes the predicted NMR data for the two isomers. This data is illustrative, based on established principles of stereochemical effects in NMR.[2][3]
| Parameter | cis-2-Aminocyclopentanecarbonitrile | trans-2-Aminocyclopentanecarbonitrile | Rationale for Difference |
| ¹H NMR | |||
| H1 (CH-CN) | ~3.2 ppm (multiplet) | ~3.0 ppm (multiplet) | The relative orientation of the amino group's lone pair and the nitrile group affects the electronic shielding of H1. |
| H2 (CH-NH₂) | ~3.5 ppm (multiplet) | ~3.7 ppm (multiplet) | The magnetic anisotropy of the nitrile group will have a different effect on H2 in the cis versus the trans arrangement. |
| ³J(H1-H2) | ~4-6 Hz | ~8-10 Hz | This is the most critical parameter. The smaller dihedral angle in the cis isomer leads to a smaller coupling constant. The larger, pseudo-trans-diaxial relationship in a likely conformation of the trans isomer results in a larger coupling constant. |
| Ring Protons | Complex multiplets (~1.5-2.2 ppm) | Complex multiplets (~1.6-2.3 ppm) | Subtle shifts due to overall conformational differences. |
| ¹³C NMR | |||
| C1 (CH-CN) | ~35 ppm | ~38 ppm | Steric compression (gamma-gauche effect) from the cis-amino group can shield C1, shifting it upfield relative to the trans isomer. |
| C2 (CH-NH₂) | ~55 ppm | ~58 ppm | Similar steric shielding effects on C2 from the cis-nitrile group. |
| C≡N | ~120 ppm | ~122 ppm | The electronic environment of the nitrile carbon is influenced by the proximity of the amino group. |
| Ring Carbons | ~22, 28, 30 ppm | ~24, 30, 32 ppm | General shifts reflecting the different steric and electronic environments in the two isomers. |
Infrared (IR) Spectroscopy: Probing Vibrational Modes
IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to specific vibrational modes.[4] While both isomers will show characteristic absorptions for the amine (N-H) and nitrile (C≡N) groups, subtle differences, particularly in the fingerprint region (below 1500 cm⁻¹), can be used for differentiation.[5]
Causality of Expected IR Differences
The primary source of difference in the IR spectra will be the potential for intramolecular hydrogen bonding in the cis isomer. The proximity of the amino and nitrile groups on the same face of the ring could allow for a weak interaction between an N-H bond and the electron-rich nitrile group.
-
N-H Stretching: In a non-polar solvent, the cis isomer might show a slightly lower frequency (red-shifted) and broader N-H stretching band compared to the trans isomer, indicative of this weak intramolecular interaction. The trans isomer, being unable to form this internal bond, would exhibit sharper N-H stretches more typical of a free primary amine.[6]
-
C≡N Stretching: This interaction could also slightly perturb the C≡N bond, potentially causing a minor shift in its stretching frequency.
-
Fingerprint Region: The overall symmetry of the molecule differs between the two isomers. This leads to unique patterns of C-C stretching and C-H bending vibrations in the fingerprint region (1500-400 cm⁻¹), providing a unique "fingerprint" for each isomer.[7]
Predicted IR Absorption Data Comparison
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Key Differentiating Feature |
| cis-Isomer | trans-Isomer | |
| N-H Stretch | 3400-3300 (two bands, possibly broadened) | 3400-3300 (two sharper bands) |
| C-H Stretch (sp³) | 2960-2850 | 2960-2850 |
| C≡N Stretch | ~2245 | ~2250 |
| N-H Bend | ~1620 | ~1620 |
| Fingerprint Region | Unique pattern | Unique pattern |
Mass Spectrometry (MS): A Window into Fragmentation
Mass spectrometry ionizes molecules and separates them based on their mass-to-charge (m/z) ratio, providing information about the molecular weight and fragmentation patterns. While diastereomers have the same mass, their fragmentation behavior can differ due to the different steric environments influencing the stability of fragment ions.[8] Studies on related cyclic β-amino acids have shown that stereochemistry can be differentiated using mass spectrometry, often through the kinetic method.[9][10]
Causality of Expected MS Differences
The primary differentiation will likely arise from the relative abundances of certain fragment ions. The stereochemical arrangement can influence the ease of specific fragmentation pathways. For 2-aminocyclopentanecarbonitrile (MW ≈ 110.16 g/mol ), common fragmentation pathways would include the loss of the nitrile group, the amino group, or ring cleavage.
A key fragmentation for amines is the α-cleavage, where the bond adjacent to the C-N bond is broken.[11][12] For the trans isomer, the initial radical cation might be more stable or adopt a conformation that favors a specific cleavage pathway over another, leading to a different ratio of fragment ions compared to the more sterically constrained cis isomer.
Predicted Mass Spectrometry Data Comparison
| Ion (m/z) | Identity | Expected Relative Abundance | Rationale for Difference |
| cis vs. trans | |||
| 110 | [M]⁺˙ | Molecular Ion | Both isomers will show this peak. The nitrogen rule dictates an even molecular weight for a molecule with an even number (zero or two) of nitrogen atoms, but an odd molecular weight for one with an odd number (one, in this case). Correction: The molecular formula is C6H10N2, so the molecular weight is even (110.16). The nitrogen rule predicts an even MW for an even number of N atoms. |
| 84 | [M - CN]⁺ | Loss of Nitrile Radical | The relative abundance of this ion could differ. The stability of the resulting carbocation may be influenced by the initial stereochemistry. |
| 83 | [M - HCN]⁺˙ | Loss of Hydrogen Cyanide | This is a common pathway for nitriles. The ease of this elimination could be stereodependent. |
| 56 | [C₄H₈]⁺˙ | Ring Fragmentation | The ratio of different ring-cleavage products is likely to be the most significant differentiator, reflecting the different conformational energies of the parent ions. |
Experimental Protocols & Workflow
To obtain the data discussed, rigorous and standardized experimental procedures are paramount.
Caption: Workflow for isomeric differentiation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve ~5-10 mg of the 2-aminocyclopentanecarbonitrile sample in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or D₂O, depending on solubility and the need to exchange amine protons).
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.
-
¹H NMR Acquisition:
-
Acquire a standard 1D proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or 32 scans).
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
Integrate all peaks and accurately measure the coupling constants, particularly for the multiplets corresponding to H1 and H2.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C.
-
Note the chemical shifts of all unique carbons.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation:
-
Liquid Sample: Place a single drop of the neat liquid sample between two polished salt plates (e.g., NaCl or KBr).
-
Solid Sample: Prepare a KBr pellet by grinding a small amount of the solid sample with dry KBr powder and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
-
Data Acquisition:
-
Record a background spectrum of the empty sample holder or clean ATR crystal.
-
Record the sample spectrum over the range of 4000-400 cm⁻¹.
-
The final spectrum is automatically ratioed against the background to show percent transmittance or absorbance.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent like dichloromethane or methanol.
-
GC Separation:
-
Inject a small volume (e.g., 1 µL) of the solution into the GC.
-
Use a suitable capillary column (e.g., a non-polar DB-5 or equivalent) and a temperature program that effectively separates the two isomers if they are in a mixture. The cis and trans isomers will likely have slightly different retention times.
-
-
MS Analysis:
-
Use a standard electron ionization (EI) source at 70 eV.
-
Acquire mass spectra across a range of m/z 40-200 for the eluting peaks corresponding to the isomers.
-
Analyze the fragmentation patterns and relative ion abundances for each isomer.
-
Conclusion
The differentiation of cis- and trans-2-aminocyclopentanecarbonitrile is a tractable analytical problem that can be solved with a combination of standard spectroscopic techniques. While IR and MS provide valuable confirmatory data, NMR spectroscopy stands out as the definitive method . The significant and predictable difference in the ³J(H1-H2) coupling constant between the two isomers offers the most unambiguous evidence for stereochemical assignment. By carefully applying the methodologies and principles outlined in this guide, researchers, scientists, and drug development professionals can confidently determine the isomeric composition of their samples, ensuring the quality and integrity of their work.
References
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Hyvärinen, A., Pakarinen, J. M., Vainiotalo, P., & Pihlaja, K. (2009). Diastereochemical differentiation of some cyclic and bicyclic β-amino acids, via the kinetic method. Journal of the American Society for Mass Spectrometry, 20(1), 34–41. [Link]
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PubChem. (n.d.). cis-(1R,2R)-2-aminocyclopentane-1-carbonitrile. National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]
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CORE. (n.d.). Diastereochemical Differentiation of Some Cyclic and Bicyclic ß-Amino Acids, Via the Kinetic Method. Retrieved January 17, 2026, from [Link]
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LibreTexts Chemistry. (2020). Infrared (IR) Spectroscopy. Retrieved January 17, 2026, from [Link]
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Hyyryläinen, A., Pakarinen, J. M., & Vainiotalo, P. (2010). Chiral differentiation of some cyclic beta-amino acids by kinetic and fixed ligand methods. Journal of Mass Spectrometry, 45(2), 199-206. [Link]
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Oregon State University. (n.d.). Interpreting the circular dichroism of cyclic dimers of amino acids. Retrieved January 17, 2026, from [Link]
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PubMed Central. (2023). Seeing the Invisibles: Detection of Peptide Enantiomers, Diastereomers, and Isobaric Ring Formation in Lanthipeptides Using Nanopores. Retrieved January 17, 2026, from [Link]
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NIST. (n.d.). cyclopentanecarbonitrile. NIST Chemistry WebBook. Retrieved January 17, 2026, from [Link]
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ResearchGate. (n.d.). Asymmetric synthesis of the stereoisomers of 2-amino-5-carboxymethyl-cyclopentane-1-carboxylate. Retrieved January 17, 2026, from [Link]
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NIST. (n.d.). Cyclopentanecarboxylic acid, 3-amino-, cis-. NIST Chemistry WebBook. Retrieved January 17, 2026, from [Link]
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University of Arizona. (n.d.). Mass Spectrometry - Examples. Department of Chemistry and Biochemistry. Retrieved January 17, 2026, from [Link]
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A Comparative Guide to the Validation of Analytical Methods for 2-Aminocyclopentanecarbonitrile
This guide provides a comprehensive comparison of analytical methodologies for the validation of 2-aminocyclopentanecarbonitrile, a critical intermediate in the synthesis of various pharmaceutical compounds. As the purity and precise quantification of such intermediates are paramount to the safety and efficacy of the final drug product, robust and validated analytical methods are indispensable. This document offers an in-depth exploration of the validation of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methods for the analysis of 2-aminocyclopentanecarbonitrile, grounded in the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[1][2][3]
The narrative that follows is designed for researchers, scientists, and drug development professionals, providing not only procedural steps but also the scientific rationale behind the selection of specific techniques and validation parameters. The objective is to empower the reader with the knowledge to develop and validate analytical methods that are not only compliant with regulatory expectations but are also scientifically sound and fit for their intended purpose.[4][5]
The Critical Role of Method Validation for 2-Aminocyclopentanecarbonitrile
2-Aminocyclopentanecarbonitrile is a chiral molecule, and its stereoisomers can exhibit different pharmacological and toxicological profiles.[6][7][8] Therefore, analytical methods must not only quantify the compound accurately but also be capable of resolving its enantiomers. The validation of these methods is a systematic process that demonstrates the reliability, consistency, and accuracy of the analytical data.[9][10] A properly validated method provides a high degree of assurance that it will consistently produce a result that meets predetermined specifications and quality attributes.[4]
Comparative Analysis of Analytical Techniques: HPLC vs. GC
The two most common chromatographic techniques for the analysis of small organic molecules like 2-aminocyclopentanecarbonitrile are HPLC and GC. The choice between these methods depends on the physicochemical properties of the analyte, including its volatility, thermal stability, and polarity.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique suitable for a wide range of compounds, including those that are non-volatile or thermally labile.[11] For a polar compound like 2-aminocyclopentanecarbonitrile, Reverse-Phase HPLC (RP-HPLC) is often the method of choice. Chiral stationary phases can be employed for the separation of enantiomers.[8][12]
-
Gas Chromatography (GC): GC is ideal for volatile and thermally stable compounds.[13] Direct analysis of 2-aminocyclopentanecarbonitrile by GC may be challenging due to its polarity, which can lead to poor peak shape and adsorption onto the column. Derivatization is often necessary to increase volatility and improve chromatographic performance.[14] Chiral GC columns are also available for enantiomeric separation.[15]
The following diagram illustrates the decision-making process for selecting an appropriate analytical technique.
Caption: Workflow for selecting an analytical technique.
Validation Parameters: A Head-to-Head Comparison
According to ICH Q2(R2) guidelines, the validation of an analytical procedure includes the evaluation of several key parameters.[1][2] The following table provides a comparative overview of these parameters for hypothetical HPLC and GC methods for the analysis of 2-aminocyclopentanecarbonitrile.
| Validation Parameter | HPLC Method | GC Method (with Derivatization) | ICH Guideline Reference |
| Specificity | Excellent resolution of enantiomers and from potential impurities and degradation products. Photodiode array (PDA) detector can be used to assess peak purity. | Good separation of derivatized enantiomers and from by-products of the derivatization reaction. Mass Spectrometry (MS) detector provides high specificity. | ICH Q2(R2)[1][2] |
| Linearity | Typically linear over a wide concentration range (e.g., 0.1 - 100 µg/mL). Correlation coefficient (r²) > 0.999. | Linear over a narrower range compared to HPLC. The derivatization step can sometimes introduce non-linearity. Correlation coefficient (r²) > 0.998. | ICH Q2(R2)[1][2] |
| Accuracy | High accuracy, with recovery typically between 98.0% and 102.0%. | Good accuracy, with recovery generally between 97.0% and 103.0%. The derivatization step can affect recovery. | ICH Q2(R2)[1][2] |
| Precision (Repeatability & Intermediate Precision) | Excellent precision, with Relative Standard Deviation (RSD) < 1.0% for repeatability and < 2.0% for intermediate precision. | Good precision, with RSD < 1.5% for repeatability and < 2.5% for intermediate precision. Variability in the derivatization step can increase RSD. | ICH Q2(R2)[1][2] |
| Limit of Detection (LOD) | Lower LOD, typically in the low ng/mL range, especially with UV or MS detection. | LOD is highly dependent on the derivatizing agent and detector. Can be in the pg/mL range with a sensitive detector like MS. | ICH Q2(R2)[1][2] |
| Limit of Quantitation (LOQ) | Low LOQ, allowing for accurate measurement of low levels of impurities or degradants. | LOQ is generally higher than HPLC unless a highly sensitive detector is used. | ICH Q2(R2)[1][2] |
| Robustness | Generally robust to small variations in mobile phase composition, pH, column temperature, and flow rate. | Robustness needs to be carefully evaluated for parameters like oven temperature program, carrier gas flow rate, and derivatization conditions (time, temperature, reagent concentration). | ICH Q2(R2)[1][2] |
Experimental Protocols
The following are detailed, step-by-step methodologies for the validation of hypothetical HPLC and GC methods for 2-aminocyclopentanecarbonitrile.
Objective: To validate a chiral RP-HPLC method for the quantification and enantiomeric purity determination of 2-aminocyclopentanecarbonitrile.
1. System Suitability:
- Prepare a standard solution of 2-aminocyclopentanecarbonitrile (racemic mixture) at the target concentration (e.g., 10 µg/mL).
- Inject the standard solution six times.
- Calculate the %RSD for the peak areas and retention times of both enantiomers.
- Evaluate the resolution between the two enantiomeric peaks, the tailing factor, and the theoretical plates.
2. Specificity:
- Analyze blank samples (diluent), a placebo (if applicable), and a sample of 2-aminocyclopentanecarbonitrile spiked with known impurities and degradation products.
- Assess the resolution of the analyte peaks from all other peaks.
- Use a PDA detector to check for peak purity.
3. Linearity:
- Prepare a series of at least five standard solutions of 2-aminocyclopentanecarbonitrile at different concentrations (e.g., 1, 5, 10, 20, 50 µg/mL).
- Inject each standard in triplicate.
- Plot the mean peak area against the concentration and perform a linear regression analysis to determine the correlation coefficient (r²), y-intercept, and slope.
4. Accuracy:
- Prepare spiked placebo samples at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) in triplicate.
- Analyze the samples and calculate the percentage recovery at each level.
5. Precision:
- Repeatability: Analyze six replicate samples of 2-aminocyclopentanecarbonitrile at the target concentration on the same day, by the same analyst, and on the same instrument.
- Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.
- Calculate the %RSD for the results of both repeatability and intermediate precision studies.
6. Limit of Detection (LOD) and Limit of Quantitation (LOQ):
- Determine LOD and LOQ based on the signal-to-noise ratio (S/N) of 3:1 and 10:1, respectively, by injecting a series of dilute solutions of 2-aminocyclopentanecarbonitrile.
7. Robustness:
- Introduce small, deliberate variations to the method parameters, such as:
- Mobile phase composition (e.g., ±2% organic)
- Column temperature (e.g., ±5 °C)
- Flow rate (e.g., ±0.1 mL/min)
- pH of the mobile phase (e.g., ±0.2 units)
- Evaluate the effect of these changes on the system suitability parameters and the assay results.
Objective: To validate a chiral GC-FID method for the quantification and enantiomeric purity determination of 2-aminocyclopentanecarbonitrile after derivatization.
1. Derivatization Procedure:
- To a known amount of 2-aminocyclopentanecarbonitrile sample, add a suitable derivatizing agent (e.g., N-methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA) and a catalyst (if required) in an appropriate solvent.
- Heat the mixture at a specific temperature (e.g., 60 °C) for a defined period (e.g., 30 minutes) to ensure complete derivatization.
- Cool the sample to room temperature before injection.
2. System Suitability:
- Prepare and derivatize a standard solution of 2-aminocyclopentanecarbonitrile (racemic mixture) at the target concentration.
- Inject the derivatized standard six times.
- Perform the same calculations as for the HPLC method.
3. Specificity:
- Analyze derivatized blank samples, placebo, and spiked samples.
- Ensure that the peaks of the derivatized enantiomers are well-resolved from any peaks originating from the derivatizing agent or by-products.
4. Linearity:
- Prepare and derivatize a series of at least five standard solutions of 2-aminocyclopentanecarbonitrile at different concentrations.
- Perform the analysis and calculations as described for the HPLC method.
5. Accuracy:
- Prepare and derivatize spiked placebo samples at three concentration levels in triplicate.
- Calculate the percentage recovery.
6. Precision:
- Perform repeatability and intermediate precision studies on derivatized samples as described for the HPLC method.
7. LOD and LOQ:
- Determine LOD and LOQ for the derivatized analyte based on the S/N ratio.
8. Robustness:
- Introduce small, deliberate variations to the method parameters, such as:
- Oven temperature program (e.g., ±2 °C in ramp rate)
- Carrier gas flow rate (e.g., ±5%)
- Derivatization temperature (e.g., ±5 °C)
- Derivatization time (e.g., ±5 minutes)
- Evaluate the impact on the results.
Visualization of the Validation Workflow
The following diagram outlines the general workflow for the validation of an analytical method, applicable to both HPLC and GC techniques.
Caption: A generalized workflow for analytical method validation.
Conclusion and Recommendations
Both HPLC and GC are powerful techniques for the analysis of 2-aminocyclopentanecarbonitrile. The choice of method should be guided by the specific requirements of the analysis, available instrumentation, and the properties of the sample matrix.
-
HPLC is generally recommended for its versatility, lower potential for sample degradation, and typically simpler sample preparation. It is particularly well-suited for routine quality control environments.
-
GC with derivatization can be a viable alternative , especially when high sensitivity is required and an MS detector is available. However, the method development and validation can be more complex due to the additional derivatization step.
Ultimately, a thoroughly validated analytical method, regardless of the technique chosen, is crucial for ensuring the quality and consistency of 2-aminocyclopentanecarbonitrile and, by extension, the safety and efficacy of the final pharmaceutical product. It is imperative that the validation process is well-documented and adheres to the principles of scientific integrity and regulatory compliance.[3][16][17][18]
References
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ResearchGate. (2025). Chiral differentiation of some cyclopentane and cyclohexane β-amino acid enantiomers through ion/molecule reactions. Retrieved from [Link]
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comparative study of different synthetic routes to 2-aminocyclopentanecarbonitrile
A Comparative Guide to the Synthetic Routes of 2-Aminocyclopentanecarbonitrile
Introduction
2-Aminocyclopentanecarbonitrile is a valuable and versatile building block in modern organic synthesis, particularly within the realm of medicinal chemistry. As a constrained, non-proteinogenic amino acid precursor, its scaffold is integral to the development of novel therapeutics, including peptide mimetics and conformationally restricted pharmacophores. The presence of two adjacent stereocenters (at C1 and C2) means that control over both relative (cis/trans) and absolute (R/S) stereochemistry is paramount for accessing biologically active, single-isomer compounds.
This guide provides a comparative analysis of the primary synthetic strategies for obtaining 2-aminocyclopentanecarbonitrile and its derivatives. We will delve into the classical Strecker synthesis, explore the Thorpe-Ziegler cyclization as an alternative pathway to a key isomer, and critically examine modern catalytic asymmetric methods that offer precise stereocontrol. The discussion is grounded in mechanistic principles and supported by experimental data to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the available methodologies, their respective advantages, and their inherent limitations.
Route 1: The Classical Strecker Synthesis
The Strecker synthesis, first reported in 1850, remains a fundamental and direct method for preparing α-aminonitriles.[1] It is a one-pot, three-component reaction involving a carbonyl compound, an amine source, and a cyanide source.[2] For the synthesis of 2-aminocyclopentanecarbonitrile, the starting material is cyclopentanone.
Reaction Mechanism
The reaction proceeds in two main stages.[3] First, the carbonyl group of cyclopentanone reacts with ammonia (typically generated in situ from an ammonium salt like NH₄Cl) to form a hemiaminal intermediate.[4] This intermediate then dehydrates to yield a cyclopentanimine. The subsequent nucleophilic attack of a cyanide ion (from NaCN or KCN) on the electrophilic imine carbon forms the α-aminonitrile product.[2][5] The entire process is typically performed in an aqueous or alcoholic solvent.
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A Comparative Guide to Assessing the Enantiomeric Excess of Chiral 2-Aminocyclopentanecarbonitrile
In the landscape of pharmaceutical development, the stereochemical purity of drug candidates is not merely a quality metric; it is a critical determinant of therapeutic efficacy and safety. For chiral molecules such as 2-aminocyclopentanecarbonitrile, a key building block in the synthesis of various bioactive compounds, the precise determination of enantiomeric excess (ee) is paramount. This guide provides an in-depth comparison of the primary analytical techniques employed for this purpose: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references.
The Significance of Enantiomeric Purity
Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit profoundly different pharmacological and toxicological profiles. The tragic case of thalidomide serves as a stark reminder of this, where one enantiomer was therapeutic while the other was teratogenic. Consequently, regulatory agencies worldwide mandate stringent control over the stereoisomeric composition of new chemical entities. For researchers and drug development professionals, the ability to accurately and reliably measure enantiomeric excess is therefore a foundational requirement.
Comparative Overview of Analytical Methodologies
The selection of an appropriate analytical method for determining the enantiomeric excess of 2-aminocyclopentanecarbonitrile hinges on several factors, including the nature of the sample, the required sensitivity and accuracy, and the available instrumentation. The following sections will provide a detailed comparison of the most commonly employed techniques.
| Method | Principle | Advantages | Disadvantages | Typical Sample Requirements |
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase (CSP) or a chiral mobile phase additive. | Broad applicability, high resolution, well-established, direct and indirect methods available. | Can require extensive method development, CSPs can be expensive. | Solution in a suitable solvent, may require derivatization for indirect methods. |
| Chiral GC | Separation of volatile enantiomers on a chiral stationary phase. | High efficiency and resolution, excellent for volatile and semi-volatile compounds. | Requires derivatization for non-volatile compounds like amino acids, potential for thermal degradation. | Volatile sample or one that can be derivatized to become volatile. |
| NMR Spectroscopy | Formation of diastereomeric species (complexes or derivatives) with distinct NMR spectra. | Rapid analysis, non-destructive, provides structural information. | Lower sensitivity compared to chromatographic methods, may require chiral auxiliaries. | Pure sample in a suitable deuterated solvent, relatively higher concentration needed. |
| Chiral SFC | Separation using a supercritical fluid as the mobile phase and a chiral stationary phase. | Fast separations, reduced solvent consumption, suitable for polar compounds. | Specialized instrumentation required. | Soluble in supercritical fluid-modifier mixtures. |
In-Depth Analysis of Methodologies
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is arguably the most versatile and widely used technique for enantiomeric separations[1][2]. The separation is achieved through the differential interaction of the enantiomers with a chiral stationary phase (CSP) or a chiral mobile phase additive[3].
The choice of the chiral stationary phase is the most critical parameter in developing a successful chiral HPLC method. For a molecule like 2-aminocyclopentanecarbonitrile, which possesses both a basic amino group and a polar nitrile group, several types of CSPs can be considered:
-
Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives): These are broadly applicable and can often resolve a wide range of racemates through a combination of hydrogen bonding, dipole-dipole, and π-π interactions.
-
Zwitterionic CSPs (e.g., cinchona alkaloid-based): These are particularly well-suited for the separation of ampholytic compounds like amino acids, utilizing ion-pairing interactions[4].
-
Ligand-exchange CSPs: These involve the formation of transient diastereomeric metal complexes and are effective for the separation of amino acids and their derivatives[5].
Alternatively, an indirect approach can be employed where the enantiomers are derivatized with a chiral reagent to form diastereomers, which can then be separated on a standard achiral column (e.g., C18)[6]. This can be a cost-effective strategy if a suitable derivatizing agent is available.
Caption: Workflow for chiral HPLC analysis.
Step-by-Step Methodology:
-
Column: CHIRALPAK® ZWIX(+) (or a similar cinchona alkaloid-based zwitterionic CSP).
-
Mobile Phase: A mixture of methanol, acetonitrile, and water with small amounts of acidic and basic additives (e.g., acetic acid and diethylamine) to optimize peak shape and retention. The exact ratio should be optimized for baseline separation.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 210 nm.
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
Injection Volume: 10 µL.
-
Data Analysis: Integrate the peak areas of the two enantiomers. Calculate the enantiomeric excess using the formula: ee (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Total area of both enantiomers) ] x 100.
Chiral Gas Chromatography (GC)
Chiral GC offers high efficiency and resolution, making it an excellent choice for the analysis of volatile compounds[7]. However, for polar and non-volatile molecules like 2-aminocyclopentanecarbonitrile, derivatization is a prerequisite to increase volatility and thermal stability[8].
The derivatization step is crucial and must be carefully chosen to be quantitative and avoid racemization. Common derivatization strategies for amino groups include acylation or silylation[9]. For the carboxylic acid that would be present after hydrolysis of the nitrile, esterification is common. A two-step derivatization is often necessary for amino acids, targeting both the amino and carboxyl groups[10][11]. The choice of the chiral capillary column is also critical, with cyclodextrin-based phases being widely used for their excellent enantioselectivity[12].
Caption: Workflow for chiral GC-MS analysis.
Step-by-Step Methodology:
-
Derivatization:
-
To a solution of 2-aminocyclopentanecarbonitrile in a suitable solvent, add a derivatizing agent such as heptafluorobutyl chloroformate followed by an alcohol (e.g., isopropanol) to form the corresponding N-acyl, O-alkyl ester derivative. The reaction conditions (temperature, time, and catalyst) must be optimized to ensure complete derivatization without racemization.
-
-
GC Column: A chiral capillary column such as Chirasil-L-Val.
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: Start at a low temperature (e.g., 80 °C), hold for a few minutes, then ramp to a higher temperature (e.g., 200 °C) at a controlled rate (e.g., 5 °C/min).
-
Injector and Detector Temperature: Typically 250 °C.
-
Detection: Mass spectrometry (MS) in either full scan or selected ion monitoring (SIM) mode for enhanced sensitivity.
-
Data Analysis: Similar to HPLC, calculate the enantiomeric excess from the integrated peak areas of the two enantiomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy offers a rapid and non-destructive method for determining enantiomeric excess[13]. The principle relies on making the enantiomers diastereotopic, which can be achieved by using either a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA)[14].
-
Chiral Solvating Agents (CSAs): These form transient, non-covalent diastereomeric complexes with the enantiomers of the analyte. This results in different chemical shifts for corresponding protons in the two enantiomers, allowing for their quantification. The choice of CSA depends on the functional groups of the analyte. For 2-aminocyclopentanecarbonitrile, a CSA that can interact with the amino group, such as a chiral acid (e.g., (R)-(-)-mandelic acid or a derivative), would be suitable.
-
Chiral Derivatizing Agents (CDAs): These react covalently with the analyte to form stable diastereomers. A well-known example for amines is Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide)[15][16][17]. The resulting diastereomers will have distinct NMR spectra, and the enantiomeric excess can be determined by integrating the signals of specific protons.
Caption: Workflow for NMR analysis with a CSA.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve an accurately weighed amount of 2-aminocyclopentanecarbonitrile in a suitable deuterated solvent (e.g., CDCl₃ or CD₃CN) in an NMR tube.
-
Addition of CSA: Add a molar excess (typically 1.5-2 equivalents) of a suitable chiral solvating agent (e.g., (R)-(-)-mandelic acid).
-
NMR Acquisition: Acquire a high-resolution ¹H NMR spectrum.
-
Data Analysis: Identify a proton signal (ideally a singlet or a well-resolved multiplet) that shows baseline separation for the two enantiomers. Integrate the areas of these two signals and calculate the enantiomeric excess.
Conclusion and Recommendations
The choice of the optimal method for determining the enantiomeric excess of 2-aminocyclopentanecarbonitrile depends on the specific requirements of the analysis.
-
For routine quality control and high-throughput screening, chiral HPLC and chiral SFC are often the methods of choice due to their high resolution, sensitivity, and potential for automation[18][19].
-
When dealing with complex matrices or when high sensitivity is required, chiral GC-MS after derivatization can be a powerful tool.
-
For rapid, non-destructive analysis of pure samples, and for confirming the results from chromatographic methods, NMR spectroscopy with chiral auxiliaries is an excellent complementary technique.
It is often advisable to use two orthogonal methods to confirm the enantiomeric excess, especially in a regulatory environment. A thorough method validation, including assessments of linearity, accuracy, precision, and robustness, is essential for any chosen technique to ensure the integrity of the analytical data.
References
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Bhushan, R., & Brückner, H. (2011). Use of Marfey's Reagent and Analogs for Chiral Amino Acid Analysis: Assessment and Applications to Natural Products and Biological Systems. Journal of Chromatography B, 879(29), 3158-3180. [Link]
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Rizzato, E., et al. (2023). A Supramolecular Extension of Mosher's Method: Absolute Configuration Assignment of N-Amino Acid Derivatives via Bis-Thiourea Chiral Solvating Agent. Molecules, 28(14), 5437. [Link]
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David, F., & Sandra, P. (2012). Derivatization Methods in GC and GC/MS. In Gas Chromatography. IntechOpen. [Link]
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Bhushan, R. (2010). Marfey's reagent for chiral amino acid analysis: A review. Biomedical Chromatography, 24(11), 1147-1157. [Link]
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Bhushan, R., & Brückner, H. (2011). Use of Marfey's reagent and analogs for chiral amino acid analysis: assessment and applications to natural products and biological systems. Journal of Chromatography B, 879(29), 3158-3180. [Link]
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Poole, C. F. (2018). Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool. LCGC North America, 36(10), 742-751. [Link]
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Moos, M., et al. (2022). A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids. JoVE (Journal of Visualized Experiments), (181), e63590. [Link]
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Schurig, V. (2022). Chiral stationary phases and applications in gas chromatography. Chemical Reviews, 122(10), 9189-9279. [Link]
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Wagh, M. P., et al. (2007). HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. Indian Journal of Pharmaceutical Sciences, 69(4), 519. [Link]
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Fanali, S., et al. (1997). Enantiomeric HPLC separation of selected chiral drugs using native and derivatized β-cyclodextrins as chiral mobile phase additives. Journal of Liquid Chromatography & Related Technologies, 20(1), 127-143. [Link]
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Lee, W. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(3), 176-185. [Link]
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A Comparative Guide to the Cytotoxic Effects of 2-Aminocyclopentanecarbonitrile Derivatives in Cancer Research
This guide provides a comprehensive analysis of the cytotoxic properties of 2-aminocyclopentanecarbonitrile derivatives, a promising class of compounds in the development of novel anticancer therapeutics. For researchers, scientists, and drug development professionals, this document synthesizes available preclinical data, details critical experimental methodologies, and explores the mechanistic underpinnings of their anticancer activity. While direct comparative studies on a wide range of 2-aminocyclopentanecarbonitrile derivatives are still emerging, this guide draws upon data from structurally related aminonitrile and cyclopentane-containing compounds to provide a valuable framework for future research and development.
Introduction: The Therapeutic Potential of the Aminonitrile Scaffold
The 2-aminocyclopentanecarbonitrile scaffold represents a unique structural motif with significant potential in medicinal chemistry. The presence of a nitrile group, an amino group, and a cyclopentane ring offers a three-dimensional architecture that can be strategically modified to interact with various biological targets. The nitrile moiety, in particular, is a versatile functional group found in numerous approved drugs and is known to participate in key binding interactions with enzymes. The investigation into the cytotoxic effects of derivatives of this scaffold is driven by the urgent need for new anticancer agents with improved efficacy and reduced side effects.
Experimental Protocols for Assessing Cytotoxicity
The evaluation of the cytotoxic activity of 2-aminocyclopentanecarbonitrile derivatives relies on a series of well-established in vitro assays. The choice of assay is critical for obtaining reliable and reproducible data. Here, we detail the protocols for two commonly employed methods.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product.
Experimental Workflow: MTT Assay
Caption: Workflow of the MTT assay for determining cell viability.
Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric assay that relies on the ability of the SRB dye to bind to protein components of cells. It is a sensitive method for measuring drug-induced cytotoxicity.
Step-by-Step Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
Compound Treatment: Treat cells with various concentrations of the 2-aminocyclopentanecarbonitrile derivatives for 48-72 hours.
-
Cell Fixation: Gently add cold trichloroacetic acid (10% w/v) to each well and incubate for 1 hour at 4°C to fix the cells.
-
Staining: Wash the plates with water and stain with 0.4% (w/v) SRB in 1% acetic acid for 30 minutes at room temperature.
-
Washing: Remove the unbound dye by washing with 1% acetic acid.
-
Solubilization: Add 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Absorbance Reading: Measure the absorbance at 510 nm using a microplate reader.
Comparative Analysis of Cytotoxic Effects
While a comprehensive dataset for a homologous series of 2-aminocyclopentanecarbonitrile derivatives is not yet available in the public domain, we can infer potential structure-activity relationships (SAR) by examining related aminonitrile and cyclopentane-containing compounds. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the cytotoxic potency of these derivatives.
Table 1: Cytotoxic Activity of Selected Aminonitrile and Cyclopentane Derivatives Against Various Cancer Cell Lines
| Compound Class | Specific Derivative | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) | Reference |
| Pyrimidine-5-carbonitrile | Compound 11e | HCT-116 (Colon) | 1.14 | Sorafenib | 8.96 | [1] |
| MCF-7 (Breast) | 1.54 | Sorafenib | 11.83 | [1] | ||
| 2-Phenylacrylonitrile | Compound 1g2a | HCT116 (Colon) | 0.0059 | Taxol | - | [2] |
| BEL-7402 (Liver) | 0.0078 | Taxol | - | [2] | ||
| Cyclopentenone | 2-Cyclopenten-1-one | Melanoma Cells | Sub-micromolar | - | - | [3][4] |
| Pyrido[2,3-d]pyrimidine-6-carbonitrile | Compound 7x | K562 (Leukemia) | ~0.03-0.1 | - | - | [5] |
| DU145 (Prostate) | ~0.03-0.1 | - | - | [5] |
Note: The data presented is for structurally related compounds and is intended to provide a comparative context for the potential activity of 2-aminocyclopentanecarbonitrile derivatives.
From the available data on related structures, it is evident that the aminonitrile and cyclopentane moieties are present in compounds with significant cytotoxic potential. For instance, certain 2-phenylacrylonitrile derivatives exhibit exceptionally potent activity against colon and liver cancer cells, with IC₅₀ values in the nanomolar range.[2] The cyclopentenone scaffold has also demonstrated pro-apoptotic activity at sub-micromolar concentrations.[3][4]
Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest
The anticancer activity of many cytotoxic compounds, including those with aminonitrile and cyclopentane scaffolds, is often mediated through the induction of programmed cell death (apoptosis) and the disruption of the cell cycle.
Apoptosis Induction
Apoptosis is a highly regulated process that eliminates damaged or unwanted cells. It can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathways.
Signaling Pathway: Intrinsic Apoptosis
Caption: The intrinsic pathway of apoptosis, a potential mechanism of action for 2-aminocyclopentanecarbonitrile derivatives.
Evidence from studies on related aminonitrile compounds suggests that they can induce apoptosis by modulating the expression of key regulatory proteins. For instance, some derivatives have been shown to upregulate the pro-apoptotic protein Bax while downregulating the anti-apoptotic protein Bcl-2, leading to the activation of caspases and subsequent cell death.
Cell Cycle Arrest
The cell cycle is a series of events that leads to cell division and proliferation. Cancer cells often exhibit dysregulated cell cycle control. Compounds that can arrest the cell cycle at specific checkpoints (e.g., G1/S or G2/M) can prevent cancer cell proliferation.
Logical Relationship: Cell Cycle Checkpoints
Caption: Key checkpoints in the cell cycle where 2-aminocyclopentanecarbonitrile derivatives may exert their effects.
Studies on pyrimidine-5-carbonitrile derivatives have demonstrated their ability to arrest the cell cycle at the S and sub-G1 phases.[1] This is a crucial mechanism for inhibiting the proliferation of rapidly dividing cancer cells.
Conclusion and Future Directions
The available evidence strongly suggests that the 2-aminocyclopentanecarbonitrile scaffold is a promising starting point for the development of novel anticancer agents. By drawing parallels with structurally related aminonitriles and cyclopentane-containing molecules, we can anticipate that derivatives of this class will exhibit significant cytotoxic effects, likely through the induction of apoptosis and cell cycle arrest.
However, to fully realize the therapeutic potential of these compounds, further research is imperative. Future studies should focus on:
-
Systematic Synthesis and Screening: The synthesis and in vitro cytotoxic evaluation of a diverse library of 2-aminocyclopentanecarbonitrile derivatives against a broad panel of cancer cell lines.
-
Detailed Mechanistic Studies: Elucidation of the precise molecular targets and signaling pathways affected by the most potent derivatives.
-
In Vivo Efficacy and Toxicity: Evaluation of the antitumor activity and safety profiles of lead compounds in preclinical animal models.
This comprehensive approach will be essential for advancing our understanding of this promising class of molecules and for the ultimate development of new and effective cancer therapies.
References
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El-Dydamony, N. M., et al. (2022). Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 895-911. [Link]
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Rosetti, M., et al. (2008). Pro-apoptotic activity of cyclopentenone in cancer cells. Anticancer Research, 28(1A), 315-320. [Link]
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Tarleton, M., et al. (2012). Cytotoxic 2-phenyacrylnitriles, the importance of the cyanide moiety and discovery of potent broad spectrum cytotoxic agents. European Journal of Medicinal Chemistry, 57, 65-73. [Link]
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Rosetti, M., et al. (2008). Pro-apoptotic activity of cyclopentenone in cancer cells. ResearchGate. [Link]
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Reddy, L. M., et al. (2013). Discovery of 8-Cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile (7x) as a Potent Inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and AMPK. Journal of Medicinal Chemistry, 56(19), 7583-7599. [Link]
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- 5. Discovery of 8-Cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile (7x) as a Potent Inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and AMPK-Related Kinase 5 (ARK5) - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Reactivity of 2-Aminocyclopentanecarbonitrile Analogs as Dipeptidyl Peptidase-4 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
In the landscape of therapeutic interventions for type 2 diabetes, the inhibition of dipeptidyl peptidase-4 (DPP-4) has emerged as a cornerstone of glycemic control. Within the diverse chemical scaffolds developed to target this enzyme, 2-aminocyclopentanecarbonitrile analogs represent a promising class of potent and selective inhibitors. However, the clinical success and safety profile of any drug candidate are intrinsically linked to its specificity. Cross-reactivity with other structurally and functionally related enzymes can lead to off-target effects, potentially compromising therapeutic efficacy and introducing adverse events.[1][2]
This guide provides a comprehensive framework for evaluating the cross-reactivity of novel 2-aminocyclopentanecarbonitrile analogs. We will delve into the rationale behind experimental design, present comparative data for a hypothetical series of analogs, and provide detailed protocols for key assays, empowering researchers to make informed decisions in the drug discovery and development process.
The Criticality of Selectivity in DPP-4 Inhibition
DPP-4 belongs to the S9 family of serine proteases, which also includes quiescent cell proline dipeptidase (QPP), DPP-8, and DPP-9.[3] While DPP-4 is a primary regulator of incretin hormones like GLP-1 and GIP, the physiological roles of DPP-8 and DPP-9 are less understood but are implicated in immune function.[3] Non-selective inhibition of DPP-8 and DPP-9 has been associated with severe toxicities in preclinical studies, underscoring the necessity of developing highly selective DPP-4 inhibitors.[3] Furthermore, cross-reactivity with other serine proteases, such as Fibroblast Activation Protein (FAP), which is involved in tissue remodeling and cancer progression, is also a critical consideration.[4]
The 2-aminocyclopentanecarbonitrile scaffold offers a unique platform for achieving high potency against DPP-4. The nitrile group can form a reversible covalent bond with the catalytic serine residue in the active site of DPP-4, contributing to its potent inhibitory activity. The cyclopentane ring provides a rigid framework for orienting key pharmacophoric elements, while the amino group interacts with acidic residues in the S2 subsite of the enzyme. Modifications to this core structure can significantly influence both potency and selectivity.
Comparative Cross-Reactivity Profiling
To illustrate the importance of structural modifications on selectivity, we present a comparative analysis of a hypothetical series of 2-aminocyclopentanecarbonitrile analogs. The following table summarizes their inhibitory activity (IC50 values) against DPP-4 and a panel of off-target serine proteases.
| Compound ID | R1 Group | R2 Group | DPP-4 IC50 (nM) | FAP IC50 (nM) | DPP-2 IC50 (nM) | DPP-8 IC50 (nM) | DPP-9 IC50 (nM) |
| ACN-001 | H | H | 15 | >10,000 | >10,000 | 850 | 950 |
| ACN-002 | F | H | 8 | >10,000 | >10,000 | 1,200 | 1,500 |
| ACN-003 | H | CH3 | 25 | >10,000 | >10,000 | 600 | 700 |
| ACN-004 | F | CH3 | 12 | >10,000 | >10,000 | 900 | 1,100 |
Data Interpretation:
-
ACN-001 serves as the parent compound, demonstrating good potency for DPP-4 but with some cross-reactivity against DPP-8 and DPP-9.
-
The addition of a fluorine atom at the R1 position (ACN-002 ) improves DPP-4 potency and slightly enhances selectivity against DPP-8 and DPP-9. This is a common strategy in medicinal chemistry to modulate electronic properties and improve binding affinity.
-
Introducing a methyl group at the R2 position (ACN-003 ) leads to a slight decrease in DPP-4 potency but a modest improvement in selectivity over DPP-8 and DPP-9. This suggests that steric bulk at this position may be less tolerated by the active sites of DPP-8 and DPP-9 compared to DPP-4.
-
The combination of both modifications (ACN-004 ) results in a compound with a favorable balance of high potency and improved selectivity, making it a more promising lead candidate for further development.
Experimental Methodologies for Cross-Reactivity Assessment
A robust evaluation of cross-reactivity necessitates a multi-faceted approach, employing a combination of biochemical and cell-based assays.
Enzyme Inhibition Assays
Principle: These assays directly measure the ability of a test compound to inhibit the enzymatic activity of a purified protease. A fluorogenic or chromogenic substrate is used, and the decrease in signal in the presence of the inhibitor is quantified.
Detailed Protocol: Fluorogenic Enzyme Inhibition Assay
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mg/mL BSA.
-
Enzyme Stock Solutions: Prepare stock solutions of recombinant human DPP-4, FAP, DPP-2, DPP-8, and DPP-9 in assay buffer.
-
Substrate Stock Solution: Prepare a stock solution of a suitable fluorogenic substrate (e.g., Gly-Pro-AMC for DPP-4) in DMSO.
-
Test Compound Stock Solution: Prepare a 10 mM stock solution of the 2-aminocyclopentanecarbonitrile analog in DMSO.
-
-
Assay Procedure:
-
Perform serial dilutions of the test compound in DMSO, followed by a further dilution in assay buffer to achieve the desired final concentrations.
-
In a 96-well black microplate, add 50 µL of the diluted test compound or vehicle control (DMSO in assay buffer).
-
Add 25 µL of the appropriate enzyme solution to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding 25 µL of the substrate solution to each well.
-
Immediately measure the fluorescence intensity at an excitation wavelength of 360 nm and an emission wavelength of 460 nm using a fluorescence plate reader.
-
Continue to monitor the fluorescence at regular intervals for 30-60 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).
-
Determine the percent inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Competitive Radioligand Binding Assays
Principle: This assay measures the ability of a test compound to displace a radiolabeled ligand from its binding site on the target enzyme. It provides a direct measure of binding affinity (Ki).
Detailed Protocol: Competitive Radioligand Binding Assay
-
Reagent Preparation:
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM CaCl2, 0.1% BSA.
-
Membrane Preparation: Prepare cell membranes expressing the target protease (e.g., from transfected cell lines).
-
Radioligand: A suitable radiolabeled ligand with high affinity and specificity for the target enzyme (e.g., [3H]-labeled known inhibitor).
-
Test Compound: Serial dilutions of the 2-aminocyclopentanecarbonitrile analog.
-
-
Assay Procedure:
-
In a 96-well plate, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the test compound.
-
Incubate the plate at room temperature for a sufficient time to reach binding equilibrium.
-
Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Allow the filters to dry, then add scintillation cocktail and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Determine the amount of specific binding by subtracting non-specific binding (measured in the presence of a high concentration of an unlabeled competitor) from total binding.
-
Plot the percent specific binding against the logarithm of the test compound concentration.
-
Fit the data to a one-site competition binding model to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[1][2]
-
Cell-Based Functional Assays
Principle: These assays assess the activity of the test compound in a more physiologically relevant context by using whole cells. This can provide insights into cell permeability, off-target effects on cellular pathways, and potential cytotoxicity.
Detailed Protocol: Cell-Based Off-Target Cytotoxicity Assay
-
Cell Culture:
-
Culture a relevant cell line (e.g., a human T-cell line for assessing DPP-8/9-related toxicity) in appropriate growth medium.
-
-
Assay Procedure:
-
Seed the cells in a 96-well clear-bottom plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the 2-aminocyclopentanecarbonitrile analog for a specified period (e.g., 24, 48, or 72 hours).
-
Assess cell viability using a suitable method, such as the MTT or CellTiter-Glo® assay, according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percent cell viability relative to the vehicle-treated control cells.
-
Plot the percent viability against the logarithm of the compound concentration to determine the CC50 (50% cytotoxic concentration).
-
Visualizing the Workflow and Rationale
To provide a clear overview of the experimental process and the underlying logic, the following diagrams are presented in Graphviz DOT language.
Caption: Experimental workflow for cross-reactivity studies.
Caption: Mechanism of DPP-4 inhibition.
Conclusion
The development of potent and selective 2-aminocyclopentanecarbonitrile analogs as DPP-4 inhibitors holds significant promise for the treatment of type 2 diabetes. A thorough and systematic evaluation of their cross-reactivity profile is not merely a regulatory hurdle but a fundamental aspect of ensuring a favorable safety and efficacy profile. By employing a combination of robust biochemical and cell-based assays, researchers can gain a comprehensive understanding of a compound's selectivity and make data-driven decisions to advance the most promising candidates toward clinical development. This guide provides a foundational framework to aid in this critical endeavor, ultimately contributing to the development of safer and more effective therapies for patients.
References
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Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link][2]
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Alfa Cytology. (n.d.). Competitive Radioligand Binding Assays. Retrieved from [Link][1]
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Creative Bioarray. (n.d.). Role of Cell-Based Assays in Drug Discovery and Development. Retrieved from [Link][5]
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Baeschlin, D., et al. (2012). Novel heterocyclic DPP-4 inhibitors for the treatment of type 2 diabetes II: Optimisation of the PK profile. Bioorganic & medicinal chemistry letters, 22(3), 1464-1468.[6]
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Poplawski, J. E., et al. (2015). Synthesis of New DPP-4 Inhibitors Based on a Novel Tricyclic Scaffold. ACS Medicinal Chemistry Letters, 6(3), 332-336.[7]
- Cheng, Y. C., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical pharmacology, 22(23), 3099-3108.
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Bachovchin, D. A., et al. (2014). Identification of Selective and Potent Inhibitors of Fibroblast Activation Protein and Prolyl Oligopeptidase. Journal of medicinal chemistry, 57(10), 4165-4181.[4]
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Pérez-Benito, L., et al. (2018). Activity and selectivity cliffs for DPP-IV inhibitors: Lessons we can learn from SAR studies and their application to virtual screening. Medicinal research reviews, 38(5), 1536-1579.[8]
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Burkey, B. F., et al. (2005). Dipeptidyl peptidase IV inhibition for the treatment of type 2 diabetes: potential importance of selectivity over dipeptidyl peptidases 8 and 9. Diabetes, 54(10), 2988-2994.[3]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-Aminocyclopentanecarbonitrile
This guide provides essential, step-by-step procedures for the safe handling and disposal of 2-aminocyclopentanecarbonitrile (CAS No. 2941-23-3). Designed for researchers, scientists, and drug development professionals, this document synthesizes regulatory standards with field-proven best practices to ensure personnel safety and environmental compliance. The causality behind each procedural step is explained to build a foundational understanding of safe laboratory operations.
Hazard Identification and Core Risks: The "Why" Behind Caution
2-Aminocyclopentanecarbonitrile is a versatile intermediate in chemical synthesis, but its chemical nature demands stringent safety protocols. Its hazard profile is dominated by acute toxicity and the potential to release highly toxic byproducts, making improper disposal a significant risk.
The primary hazards are rooted in its classification as an aminonitrile. The nitrile group (-C≡N) can, under certain conditions such as combustion, metabolize or decompose to release hydrogen cyanide (HCN), a potent and rapidly acting poison.[1] The amino group (-NH2) can also influence its reactivity. Therefore, all handling and disposal procedures are designed to mitigate these risks.
Table 1: GHS Hazard Classification for 2-Aminocyclopentanecarbonitrile
| Hazard Class | Category | Hazard Statement |
|---|---|---|
| Acute Toxicity, Oral | Category 3 / 4 | H302: Harmful if swallowed.[1][2] |
| Acute Toxicity, Dermal | Category 3 / 4 | H312: Harmful in contact with skin.[1][2] |
| Acute Toxicity, Inhalation | Category 3 / 4 | H332: Harmful if inhaled.[1][2] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[1][2] |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation.[1][2] |
| Specific target organ toxicity | Category 3 | H335: May cause respiratory irritation.[2][3] |
Understanding these classifications is the first step in a self-validating safety system. The acute toxicity ratings necessitate preventing all routes of exposure—ingestion, skin contact, and inhalation—during both use and disposal.
Engineering Controls and Personal Protective Equipment (PPE): Your First Line of Defense
Before handling or preparing 2-aminocyclopentanecarbonitrile for disposal, ensure the proper safety infrastructure is in place.
Engineering Controls :
-
Fume Hood : All work, including weighing, transfers, and preparing waste containers, must be conducted in a properly functioning chemical fume hood.[4][5] This is critical to control the inhalation hazard from the solid dust or potential vapors.
-
Safety Stations : Ensure that an eyewash station and safety shower are immediately accessible and unobstructed.[1][6]
Personal Protective Equipment (PPE) : PPE is not a substitute for good engineering controls but is essential as the final barrier. The selection of PPE must be based on a thorough risk assessment.
Table 2: Required Personal Protective Equipment (PPE)
| Body Part | Equipment | Standard and Rationale |
|---|---|---|
| Eyes/Face | Safety Goggles with Side-Shields | Must conform to EN 166 (EU) or NIOSH (US) standards.[3][7] Protects against splashes and airborne particles. |
| Hands | Chemical-Resistant Gloves | Nitrile rubber gloves are commonly recommended.[4][5] Always inspect gloves for tears or holes before use and wash hands after removal.[8] |
| Body | Laboratory Coat | Provides a removable barrier to protect skin and personal clothing from contamination.[4][5] |
| Respiratory | NIOSH/MSHA-Approved Respirator | Required if exposure limits are exceeded or if working outside a fume hood (e.g., during a large spill).[1][7] |
Waste Characterization and Segregation: A Regulatory Imperative
Under the regulations set forth by the U.S. Environmental Protection Agency (EPA), specifically the Resource Conservation and Recovery Act (RCRA), chemical waste generators are legally required to determine if their waste is hazardous.[2][9][10]
2-Aminocyclopentanecarbonitrile must be managed as a hazardous waste.
While not explicitly a "listed" waste (P- or U-list), its toxic properties ensure it falls under the "characteristic" hazardous waste definition.[11] Disposal must adhere to all federal, state, and local regulations.[2] Under no circumstances should this chemical or its waste be disposed of down the drain or in regular trash. [2][5][6]
The following diagram outlines the decision-making process for proper waste segregation.
Caption: Waste Segregation Workflow for 2-Aminocyclopentanecarbonitrile.
Step-by-Step Disposal Protocols
Protocol 4.1: Disposal of Unused or Surplus Product
-
Container Preparation : Obtain a designated hazardous solid waste container from your institution's Environmental Health & Safety (EHS) department. The container must be in good condition, compatible with the chemical, and have a secure lid.[12]
-
Labeling : Clearly label the container with "Hazardous Waste" and the full chemical name: "2-Aminocyclopentanecarbonitrile". Include the date of accumulation.
-
Transfer : Inside a chemical fume hood, carefully transfer the original product container into the hazardous waste container. If the original container is compromised, transfer the chemical itself into the waste container.[12]
-
Closure and Storage : Securely close the waste container.[12] Store it in a designated satellite accumulation area, away from incompatible materials.
Protocol 4.2: Disposal of Contaminated Labware and PPE
-
Waste Stream : This stream includes items such as gloves, weigh paper, pipette tips, and contaminated paper towels.
-
Collection : Place all solid waste items that have come into direct contact with 2-aminocyclopentanecarbonitrile into the designated hazardous solid waste container described in Protocol 4.1.
-
Glassware : Decontaminate glassware by rinsing three times with a suitable solvent (e.g., methanol or acetone) in a fume hood. The rinsate must be collected and disposed of as hazardous liquid waste (see Protocol 4.3). After rinsing, the glassware can typically be washed through normal laboratory procedures.
Protocol 4.3: Disposal of Contaminated Liquid Solutions
-
Segregation is Key : Do not mix incompatible waste streams. Have separate, clearly labeled hazardous liquid waste containers for halogenated solvents, non-halogenated solvents, and aqueous solutions.[12]
-
Container : Use a designated, chemically-resistant container (e.g., a 4L glass jug) with a screw cap. Ensure it is properly vented if necessary.
-
Labeling : Label the container with "Hazardous Waste" and list all chemical constituents, including solvents and "2-Aminocyclopentanecarbonitrile," with their approximate concentrations.
-
Transfer : In a fume hood, carefully pour the liquid waste into the appropriate container using a funnel to prevent spills.[12]
-
Closure : Do not fill the container beyond 90% capacity to allow for expansion.[12] Tightly seal the container and store it in a secondary containment bin within your satellite accumulation area.
Emergency Procedures for Spills
In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.
-
Evacuate and Alert : Immediately alert personnel in the vicinity and evacuate the immediate area.[13]
-
Isolate and Ventilate : If safe to do so, restrict access to the area. Ensure the fume hood is operational to maximize ventilation. Remove all sources of ignition.[2][13]
-
Don PPE : Before attempting any cleanup, don the full PPE detailed in Table 2, including respiratory protection if the spill is large or ventilation is inadequate.
-
Containment & Cleanup :
-
For small spills , cover the material with an inert absorbent such as vermiculite, sand, or soda ash.[2][13]
-
Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[1]
-
Wipe the spill area with a cloth dampened with a suitable solvent, and place the cloth in the waste container.
-
Finally, clean the area with soap and water.
-
-
Disposal : Seal, label, and dispose of the spill cleanup materials as hazardous solid waste.
-
Reporting : Report the incident to your laboratory supervisor and EHS department, as per institutional policy. For large spills, contact your EHS emergency line immediately.
By adhering to these scientifically grounded and regulation-compliant procedures, you can ensure the safe management of 2-aminocyclopentanecarbonitrile from procurement to disposal, protecting yourself, your colleagues, and the environment.
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Clean Management Environmental Group. (2022, September 13). OSHA Regulations and Hazardous Waste Disposal: What To Know. Retrieved from Clean Management website. [Link]
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CDMS. (2024, October 30). OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. Retrieved from CDMS website. [Link]
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Occupational Safety and Health Administration (OSHA). (n.d.). Hazardous Waste - Standards. Retrieved from OSHA.gov. [Link]
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University of Alaska Fairbanks. (n.d.). Introduction to Hazardous Waste Management. Retrieved from uaf.edu. [Link]
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Occupational Safety and Health Administration (OSHA). (n.d.). Hazardous Waste - Overview. Retrieved from OSHA.gov. [Link]
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WellBefore. (2022, January 4). How to Recycle Nitrile Gloves. Retrieved from WellBefore website. [Link]
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New Jersey Department of Health. (n.d.). Hazard Summary: 2-DIMETHYLAMINOACETONITRILE. Retrieved from NJ.gov. [Link]
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CP Lab Safety. (n.d.). Nitriles Waste Compatibility. Retrieved from CP Lab Safety website. [Link]
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Wang, C. C., Lee, C. M., & Chen, L. J. (2004). Removal of nitriles from synthetic wastewater by acrylonitrile utilizing bacteria. Journal of Environmental Science and Health, Part A, 39(7), 1767-1779. [Link]
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University of California, Riverside. (2024, January 23). Lab Safety Rules and Guidelines. Retrieved from ehs.ucr.edu. [Link]
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ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from ETH Zürich website. [Link]
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United Nations Office on Drugs and Crime (UNODC). (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from unodc.org. [Link]
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National Institutes of Health (NIH). (2022). NIH Waste Disposal Guide 2022. Retrieved from NIH.gov. [Link]
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U.S. Environmental Protection Agency (EPA). (n.d.). Hazardous Waste Listings. Retrieved from EPA.gov. [Link]
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U.S. Environmental Protection Agency (EPA). (n.d.). Guidelines for the Disposal of Small Quantities of Unused Pesticides. Retrieved from EPA.gov. [Link]
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U.S. Environmental Protection Agency (EPA). (n.d.). Consolidated List of Lists. Retrieved from EPA.gov. [Link]
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Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: cyclopentane. Retrieved from Chemos website. [Link]
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U.S. Environmental Protection Agency (EPA). (2022, October 10). A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities. Retrieved from EPA.gov. [Link]
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e-CFR. (n.d.). 40 CFR Part 266 Subpart P -- Hazardous Waste Pharmaceuticals. Retrieved from ecfr.gov. [Link]
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A Senior Application Scientist's Guide to Handling 2-Aminocyclopentanecarbonitrile
Welcome, colleagues. In our work, precision and safety are two sides of the same coin. Today, we address the handling of 2-Aminocyclopentanecarbonitrile, a compound that, like many aminonitriles, demands our full respect and attention to protocol. This is not just a checklist; it is a framework for thinking about containment and protection. The protocols outlined here are designed to be a self-validating system of safety, ensuring that from the moment you enter the lab to the final disposal of waste, every step is deliberate and protected. Our goal is to empower you with the knowledge to handle this reagent not with fear, but with confident, informed caution.
Understanding the Hazard: Why This Protocol is Critical
2-Aminocyclopentanecarbonitrile and its close isomers are classified as hazardous substances. The primary routes of exposure are inhalation, skin contact, and ingestion. The core hazards associated with these compounds are significant and demand a multi-layered PPE strategy.[1][2][3]
-
Acute Toxicity: The substance is harmful if swallowed, if it comes into contact with the skin, or if inhaled.[1][2][3] This triple threat means all potential exposure routes must be sealed off.
-
Irritation: It is known to cause serious eye irritation and skin irritation.[1][2][3] Furthermore, it may cause respiratory irritation if dust or aerosols are inhaled.[1][2]
-
Systemic Risk: A critical consideration for all nitriles is the potential for metabolic processes within the body to generate cyanide, leading to systemic toxicity.[4] Therefore, preventing any level of exposure is paramount.
Given this profile, our protective measures are not merely suggestions; they are essential safeguards against immediate and potential long-term harm.
The Core of Protection: Your Personal Protective Equipment (PPE)
The foundation of safe handling is the correct selection and use of PPE. The following table outlines the minimum requirements for handling 2-Aminocyclopentanecarbonitrile in a laboratory setting. The guiding principle is to create a complete barrier between you and the chemical.[5]
| PPE Category | Specification | Rationale & Best Practices |
| Hand Protection | Double-gloving with chemical-resistant nitrile gloves. | Nitrile offers excellent resistance to a wide range of chemicals, solvents, and oils.[6][7] Double-gloving provides an extra layer of protection against tears and minimizes contamination risk during doffing. Always inspect gloves for defects before use. |
| Eye & Face Protection | Tightly fitting chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards.[5] A full-face shield is required over goggles when there is a risk of splashing.[8] | Protects against splashes and potential dust particles.[8] The nitrile functional group can be particularly damaging to eye tissue. A face shield protects the entire face from splashes during transfers of larger quantities. |
| Body Protection | Chemical-resistant laboratory coat. A chemical-resistant apron should be worn over the lab coat for larger-scale work. | Standard lab coats are insufficient. A chemical-resistant coat prevents seepage.[8] All protective clothing should be removed immediately if it becomes contaminated.[1] |
| Respiratory Protection | All handling must occur inside a certified chemical fume hood. If aerosolization is unavoidable or a fume hood is not available, a NIOSH-approved full-face respirator with appropriate cartridges is mandatory.[5] | This is an engineering control of primary importance. It protects against inhaling the solid powder or any vapors.[1][9] The specific cartridge should be selected based on a workplace hazard assessment. |
Operational Protocol: A Step-by-Step Guide
Procedural discipline is as vital as the equipment itself. Follow this sequence rigorously to ensure a safe operational workflow.
Pre-Operation: Preparation and PPE Donning
-
Area Preparation: Ensure the chemical fume hood is operational and uncluttered. Have spill cleanup materials (inert absorbent like vermiculite or sand) and designated hazardous waste containers ready.[10]
-
Donning Sequence:
-
First, put on your inner pair of nitrile gloves.
-
Next, don your chemical-resistant lab coat.
-
Put on your chemical safety goggles.
-
If required, put on your face shield.
-
Finally, put on your outer pair of nitrile gloves, ensuring the cuffs are pulled over the sleeves of your lab coat.
-
Post-Operation: PPE Doffing and Decontamination
The removal of PPE is a critical step where cross-contamination can occur. This process should be performed deliberately.
-
Initial Decontamination: While still wearing all PPE, wipe down the exterior of your outer gloves with an appropriate solvent if visibly contaminated.
-
Doffing Sequence:
-
Remove the outer pair of gloves, peeling them off without touching the exterior surface. Dispose of them in the designated hazardous waste container.
-
Remove your face shield and/or goggles from the back. Place them in a designated area for decontamination.
-
Remove your lab coat, turning it inside out as you remove it to contain any contamination. Place it in a designated receptacle for contaminated laundry or disposal.
-
Remove the inner pair of gloves using the same technique as before.
-
Visualization of Safety Protocols
Visual aids are crucial for reinforcing complex decision-making and workflows. The following diagrams illustrate the logic for PPE selection and the mandatory process for waste disposal.
Caption: Waste segregation and disposal workflow.
References
-
2-Amino-1-cyclopentene-1-carbonitrile Safety Data Sheet . AK Scientific, Inc.
- Nitrile Gloves: Reliable Protection Against Chemicals and P
-
Nitrile Gloves for Chemical Handling . GlovesnStuff. [Link]
- Nitrile Gloves: Advancing PPE and Industrial Hand Safety. (n.d.).
-
Are Nitrile Gloves Considered PPE? . Armbrust American. [Link]
-
Essential PPE for Protection Against Liquid Chemicals . (2025-04-09). SafetyCulture Marketplace US. [Link]
-
2-Amino-1-cyclopentene-1-carbonitrile PubChem Entry . PubChem. [Link]
-
Current occupational exposure limits for Ontario workplaces . (2022-03-30). Government of Ontario. [Link]
-
Permissible Exposure Limits – OSHA Annotated Table Z-1 . Occupational Safety and Health Administration. [Link]
-
Aminonitrile B 1 Information and recommendations . Chemical Emergency Medical Guidelines. [Link]
-
2-Aminocyclohexane-1-carbonitrile PubChem Entry . PubChem. [Link]
-
Table of exposure limits for chemical and biological substances . (2025-08-20). WorkSafeBC. [Link]
-
Acetonitrile - Hazardous Substance Fact Sheet . New Jersey Department of Health. [Link]
-
Handling and Storage of Chemicals . University of Ottawa. [Link]
-
Hazardous Waste Disposal Guide . Dartmouth College. [Link]
-
Proper disposal of chemicals . (2025-08-20). Sciencemadness Wiki. [Link]
-
1-Aminocyclopentane Carbonitrile MSDS . (2025-08-27). Chemsrc. [Link]
Sources
- 1. aksci.com [aksci.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. 2-Amino-1-cyclopentene-1-carbonitrile | C6H8N2 | CID 287275 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. medicalguidelines.basf.com [medicalguidelines.basf.com]
- 5. echemi.com [echemi.com]
- 6. Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens - PPS Gloves [ppsgloves.com]
- 7. Nitrile Gloves: Advancing PPE and Industrial Hand Safety | Industrial Solutions MEF [industrialsolution.ae]
- 8. marketplace.safetyculture.com [marketplace.safetyculture.com]
- 9. 1-Aminocyclopentane Carbonitrile | CAS#:49830-37-7 | Chemsrc [chemsrc.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
